molecular formula C7H15NO B1289248 [1-(Aminomethyl)cyclopentyl]methanol CAS No. 2239-31-8

[1-(Aminomethyl)cyclopentyl]methanol

Cat. No.: B1289248
CAS No.: 2239-31-8
M. Wt: 129.2 g/mol
InChI Key: WUROIEARWDBJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Aminomethyl)cyclopentyl]methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(aminomethyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-7(6-9)3-1-2-4-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUROIEARWDBJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625273
Record name [1-(Aminomethyl)cyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-31-8
Record name [1-(Aminomethyl)cyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(Aminomethyl)cyclopentyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[1-(Aminomethyl)cyclopentyl]methanol, with the chemical formula C7H15NO and CAS number 2239-31-8, is a valuable building block in organic and medicinal chemistry. Its structure, featuring a cyclopentyl core with both an aminomethyl and a hydroxymethyl substituent attached to the same quaternary carbon, presents a unique combination of functional groups that makes it a versatile intermediate in the synthesis of novel compounds, including benzimidazole CB2 agonists. The presence of a primary amine, a primary alcohol, and a sterically hindered quaternary carbon center necessitates a multi-faceted analytical approach for unambiguous structure elucidation and confirmation.

This comprehensive technical guide provides a detailed workflow for the structural characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. This ensures a robust and self-validating analytical process, critical for regulatory submissions and intellectual property protection.

Molecular Characteristics
PropertyValueSource
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
AppearanceWhite to off-white solid
Boiling Point98-100 °C
Density0.990±0.06 g/cm3 (Predicted)

Strategic Approach to Structure Elucidation

The elucidation of this compound's structure relies on a synergistic combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to a definitive confirmation. Our strategy involves a logical progression from foundational molecular mass and functional group identification to detailed mapping of the carbon-hydrogen framework.

G cluster_0 Initial Characterization cluster_1 Functional Group & Backbone Analysis cluster_2 Structure Confirmation Sample_Prep Sample Preparation (Purity Assessment) MS Mass Spectrometry (MS) (Molecular Weight) Sample_Prep->MS Provides MWt for IR & NMR IR Infrared (IR) Spectroscopy (Functional Groups) MS->IR Confirms MWt NMR Nuclear Magnetic Resonance (NMR) (Connectivity & Stereochemistry) IR->NMR Identifies functional groups to look for in NMR Data_Integration Integrated Data Analysis NMR->Data_Integration Detailed structural data Final_Structure Final Structure Elucidation Data_Integration->Final_Structure Confirmation

Caption: Workflow for the structure elucidation of this compound.

Experimental Methodologies and Data Interpretation

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of initial characterization. For a molecule like this compound, which contains nitrogen, the "Nitrogen Rule" is a quick and valuable check. An odd nominal molecular weight often suggests the presence of an odd number of nitrogen atoms.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The primary amine in the molecule is readily protonated to form the [M+H]+ ion.

  • Analysis: Acquire the mass spectrum on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Processing: Determine the accurate mass of the [M+H]+ ion and use it to calculate the elemental composition.

Expected Data and Interpretation:

IonPredicted m/z (Monoisotopic)
[M+H]+130.12265
[M+Na]+152.10459

Source: Predicted data from PubChemLite.

The experimentally determined accurate mass of the protonated molecule should be within a narrow tolerance (typically < 5 ppm) of the calculated value for C7H16NO+. This provides strong evidence for the molecular formula.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of the hydroxyl (-OH) and amine (-NH2) groups. The broadness of the O-H stretch is a key diagnostic feature, often overlapping with the N-H stretches.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm-1.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Expected Data and Interpretation:

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Appearance
O-H (Alcohol)3200-3600Broad
N-H (Primary Amine)3300-3500Two sharp to medium peaks (symmetric and asymmetric stretching)
C-H (Aliphatic)2850-3000Sharp
C-N Stretch1000-1250Medium
C-O Stretch1000-1200Strong

The presence of a broad absorption in the 3200-3600 cm⁻¹ region confirms the hydroxyl group, while the characteristic two peaks for the primary amine in the 3300-3500 cm⁻¹ range verify the -NH2 group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework and establish connectivity between atoms.

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential to piece together the complete molecular structure. The absence of a proton signal for the quaternary carbon is a key confirmation point.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, MeOD, or D2O). The choice of solvent can affect the exchangeability of the -OH and -NH2 protons.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying the quaternary carbon.

Expected Data and Interpretation:

¹H NMR:

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment
-OH, -NH2VariableBroad singlet3HExchangeable protons
-CH2-O~3.5Singlet2HMethylene adjacent to hydroxyl
-CH2-N~2.7Singlet2HMethylene adjacent to amine
Cyclopentyl -CH2-1.4-1.7Multiplet8HMethylene groups of the cyclopentyl ring

¹³C NMR:

CarbonChemical Shift (ppm)Assignment
C-O~65-70Carbon attached to hydroxyl
C-N~45-50Carbon attached to amine
Quaternary C~40-45Central quaternary carbon
Cyclopentyl CH2~25-35Carbons of the cyclopentyl ring

2D NMR Interpretation:

  • COSY: Will show correlations between the protons on the cyclopentyl ring.

  • HSQC: Will correlate the proton signals of the -CH2-O, -CH2-N, and cyclopentyl groups to their corresponding carbon signals.

  • HMBC: This is the key experiment. It will show correlations from the protons of the -CH2-O and -CH2-N groups to the quaternary carbon, as well as to the carbons of the cyclopentyl ring. This unambiguously establishes the connectivity around the central quaternary carbon.

A Technical Guide to the Spectroscopic Characterization of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for [1-(Aminomethyl)cyclopentyl]methanol. As a bifunctional molecule featuring both primary amine and primary alcohol groups on a quaternary-substituted cyclopentane ring, its structural confirmation relies heavily on a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While publicly available experimental spectra are limited, this guide synthesizes predicted data with fundamental spectroscopic principles and established methodologies to provide a robust framework for the characterization of this compound.

Introduction and Molecular Structure

This compound is a valuable building block in pharmaceutical and materials science. Its distinct architecture, combining a rigid cyclopentyl core with flexible aminomethyl and hydroxymethyl arms, imparts unique chemical properties. Accurate and unambiguous structural verification is the cornerstone of any research or development program. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, confirm identity, and assess purity.

Key Molecular Identifiers:

  • Compound Name: this compound

  • CAS Number: 2239-31-8[1]

  • Molecular Formula: C₇H₁₅NO[2]

  • Average Molecular Weight: 129.20 g/mol

  • Monoisotopic Mass: 129.11537 Da[2]

The structural arrangement presents several key features for spectroscopic analysis: a quaternary carbon, two distinct methylene groups (-CH₂N and -CH₂O), a cyclopentane ring, and two exchangeable protons (-NH₂ and -OH).

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the high degree of flexibility in the cyclopentane ring, proton signals for the ring may appear broad or complex at room temperature.[3]

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show distinct signals for the aminomethyl, hydroxymethyl, and cyclopentyl protons. The amine and hydroxyl protons are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and sample purity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Cyclopentane (-CH₂-)₄1.4 - 1.7Multiplet (m)8HAliphatic protons on the flexible cyclopentane ring lead to overlapping signals in a complex multiplet.
Aminomethyl (-CH₂NH₂)~ 2.6 - 2.8Singlet (s)2HMethylene protons adjacent to the electron-withdrawing amino group are deshielded.
Hydroxymethyl (-CH₂OH)~ 3.4 - 3.6Singlet (s)2HMethylene protons adjacent to the more electronegative oxygen atom are further deshielded compared to the aminomethyl protons.
Amine (-NH₂)Variable (e.g., 1.5 - 3.0)Broad Singlet (br s)2HChemical shift is concentration and solvent dependent; protons exchange rapidly.
Hydroxyl (-OH)Variable (e.g., 2.0 - 4.0)Broad Singlet (br s)1HChemical shift is highly variable; proton exchanges with solvent and water.
Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments. For this molecule, five distinct signals are anticipated.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Cyclopentane (-C H₂-)~ 25Standard aliphatic sp³ carbon signal.
Cyclopentane (-C H₂-)~ 35 - 40Carbons adjacent to the quaternary center are slightly deshielded.
Quaternary Carbon (-C -)~ 45 - 50The sp³ quaternary carbon, substituted with two carbons, a nitrogen, and an oxygen functional group.
Aminomethyl (-C H₂NH₂)~ 50 - 55Carbon attached to nitrogen is significantly deshielded.
Hydroxymethyl (-C H₂OH)~ 65 - 70Carbon attached to the highly electronegative oxygen atom shows the most downfield shift among sp³ carbons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[4][5] The spectrum of this compound is expected to be dominated by absorptions from the O-H and N-H bonds in the high-wavenumber region and C-H, C-O, and C-N bonds in the fingerprint region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3200 - 3600Strong, BroadAlcohol (-OH)
N-H Stretch3200 - 3500Medium, Broad (doublet for primary amine)Amine (-NH₂)
C-H Stretch (aliphatic)2850 - 2960Strong-CH₂-
N-H Bend (scissoring)1590 - 1650MediumPrimary Amine (-NH₂)
C-O Stretch1000 - 1100StrongPrimary Alcohol (C-OH)
C-N Stretch1020 - 1220MediumAliphatic Amine (C-N)

The broadness of the O-H and N-H stretching bands is a direct result of hydrogen bonding, which is expected to be significant in the condensed phase of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and structural fragments of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the most prominent peak.[6][7]

Ion Predicted m/z Description
[M]⁺129.11Molecular Ion
[M+H]⁺130.12Protonated Molecular Ion (Base Peak in ESI+)
[M+Na]⁺152.10Sodium Adduct
[M-H₂O+H]⁺112.11Loss of water from the protonated molecule

Predicted m/z values sourced from PubChemLite.[2]

Fragmentation Analysis

Under higher energy conditions (e.g., Electron Impact ionization or Collision-Induced Dissociation), the molecular ion will fragment in predictable ways.[8] For this compound, alpha-cleavage adjacent to the heteroatoms is the most likely fragmentation pathway.[9][10]

  • Pathway A: Cleavage adjacent to Oxygen: Loss of a hydroxymethyl radical (•CH₂OH, 31 Da) would yield a fragment ion at m/z 98 .

  • Pathway B: Cleavage adjacent to Nitrogen: Loss of an aminomethyl radical (•CH₂NH₂, 30 Da) would yield a fragment ion at m/z 99 .

The relative stability of the resulting carbocations will dictate the prevalence of these fragments.

Diagram 2: Predicted ESI-MS Fragmentation Pathways

cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C M_H [M+H]⁺ m/z = 130 Frag_A [C₆H₁₂N]⁺ m/z = 98 M_H->Frag_A - CH₂O Frag_B [C₆H₁₂O]⁺ m/z = 99 M_H->Frag_B - CH₂NH Frag_C [C₇H₁₄N]⁺ m/z = 112 M_H->Frag_C - H₂O cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh 5-10 mg (¹H NMR) or 20-50 mg (¹³C NMR) or <1 mg (IR, MS) Dissolve Dissolve in appropriate deuterated solvent (NMR) or volatile solvent (MS) Prep->Dissolve IR ATR-FTIR Spectrometer Prep->IR NMR NMR Spectrometer (¹H, ¹³C, 2D) Dissolve->NMR MS ESI-MS Spectrometer Dissolve->MS Process Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Report Final Report & Structural Confirmation Interpret->Report

References

Navigating the Solution Space: A Technical Guide to the Organic Solvent Solubility of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[1-(Aminomethyl)cyclopentyl]methanol (CAS No. 2239-31-8) is a bifunctional organic molecule of increasing interest in pharmaceutical synthesis, notably as a building block for novel therapeutic agents.[1] Its utility in synthetic workflows is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the factors governing the solubility of this unique amino alcohol. In the absence of extensive published empirical data, this document synthesizes foundational physicochemical principles, predictive insights, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in optimizing their synthetic and formulation processes. We will explore the molecule's structural attributes, predict its behavior in a range of organic solvents, and provide robust, self-validating methodologies for the experimental determination of its solubility.

Introduction: The Synthetic and Pharmaceutical Relevance

This compound is a structurally distinct compound featuring a primary amine and a primary alcohol tethered to a central quaternary carbon within a cyclopentyl ring.[2] This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance, all of which are critical determinants of its interaction with solvent molecules. The presence of both a basic amino group and a polar hydroxyl group suggests a complex solubility profile, differing significantly from monofunctional analogs.[2][3] Understanding this profile is paramount for applications such as reaction medium selection, crystallization process development, and the formulation of active pharmaceutical ingredients (APIs). This guide serves as a foundational resource for scientists to rationally approach solvent selection and solubility determination for this versatile synthetic intermediate.

Physicochemical Properties and Molecular Structure Analysis

A thorough understanding of the inherent properties of this compound is the first step in predicting its solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2239-31-8[1][2]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [4]
Appearance White to off-white solid[1]
Boiling Point ~216-229 °C (Predicted)[5][6]
Density ~0.99-1.0 g/cm³ (Predicted)[1][6]
pKa ~15.05 (Predicted, for alcohol)[1]
Predicted Water Solubility High (e.g., 63965.3 mg/L)[6]

The molecule's structure is key to its behavior. The cyclopentyl ring forms a non-polar, hydrophobic core. In contrast, the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[3][7] This bifunctional nature suggests that the principle of "like dissolves like" will be a primary determinant of its solubility.[8]

Theoretical Framework for Solubility in Organic Solvents

The solubility of this compound is a function of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions overcomes the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Role of Polarity and Hydrogen Bonding

The presence of both -NH₂ and -OH groups allows for strong hydrogen bonding.[3]

  • Polar Protic Solvents (e.g., methanol, ethanol, isopropanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent hydrogen bonds are expected to form, leading to a high likelihood of good solubility. The solubility in a series of alcohols is likely to decrease as the alkyl chain length increases, due to the decreasing overall polarity of the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the hydroxyl and amino protons of the solute. Good to moderate solubility is anticipated, driven by dipole-dipole interactions and hydrogen bond acceptance.

  • Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): These solvents lack the ability to form strong interactions with the polar functional groups of the solute.[3] The non-polar cyclopentyl core will have some affinity for these solvents, but this is unlikely to overcome the strong solute-solute interactions (hydrogen bonding) in the solid state. Consequently, low solubility is predicted in these solvents.

The Influence of Molecular Structure

The compact, somewhat spherical nature of the cyclopentyl ring and the geminal arrangement of the functional groups may influence how efficiently solvent molecules can pack around the solute. While the functional groups drive the interaction, the hydrocarbon backbone contributes to the overall molecular size, which can negatively impact solubility.[9]

Predictive Approaches: The COSMO-RS Model

For a more quantitative prediction in the absence of experimental data, computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be invaluable.[10][11] COSMO-RS uses quantum chemical calculations to predict thermodynamic properties, including solubility, based on the molecular surface polarity of the solute and solvent.[12][13] A COSMO-RS analysis would provide a ranked list of solvents and a quantitative estimate of solubility, offering a powerful tool for initial solvent screening without the need for extensive empirical work.[11]

A Practical Guide to Experimental Solubility Determination

The Equilibrium Solubility (Shake-Flask) Method

This is a gold-standard, thermodynamically rigorous method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis P1 Weigh excess solute into vial P2 Add known volume of solvent P1->P2 Step 1 E1 Seal vial and place in shaker bath P2->E1 Step 2 E2 Agitate at constant temperature (e.g., 24-48h) E3 Allow solids to settle A1 Withdraw supernatant E3->A1 Step 3 A2 Filter (0.22 µm PTFE) A1->A2 Step 4 A3 Dilute aliquot with mobile phase A2->A3 Step 4 A4 Quantify by HPLC-UV A3->A4 Step 4 Result Calculate Solubility (mg/mL or mol/L) A4->Result

Caption: Workflow for the Shake-Flask Solubility Method.

  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C).

    • Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Processing:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to prevent artificially high results.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for the analytical method).

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Self-Validation and Trustworthiness

The protocol's integrity relies on several key checks:

  • Visual Confirmation of Excess Solid: Before and after equilibration, undissolved solid must be present in the vial. Its absence indicates that the solubility is higher than the initial amount added, and the experiment must be repeated with more solute.

  • Time to Equilibrium: To confirm that 24 hours is sufficient, a pilot study can be run where samples are taken at multiple time points (e.g., 12, 24, 36, 48 hours). Equilibrium is reached when the measured concentration no longer increases.

  • Reproducibility: All experiments should be performed in triplicate to ensure the precision of the results.

Expected Solubility Trends: A Qualitative Summary

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interactions
Polar Protic Methanol, EthanolHighHydrogen Bonding (Donor & Acceptor)
Polar Aprotic DMSO, DMF, AcetoneModerate to HighHydrogen Bonding (Acceptor), Dipole-Dipole
Ethers Tetrahydrofuran (THF)Low to ModerateHydrogen Bonding (Acceptor), Dipole-Dipole
Halogenated Dichloromethane (DCM)LowWeak Dipole-Dipole
Aromatic TolueneVery Lowvan der Waals forces
Aliphatic n-Hexane, HeptaneInsolublevan der Waals forces

Conclusion

While quantitative, experimentally-derived solubility data for this compound in organic solvents remains to be published, a robust framework for its prediction and determination can be established. The molecule's bifunctional nature, with both hydrogen bond donating and accepting capabilities, dictates that its highest solubility will be found in polar protic solvents like lower-chain alcohols. Conversely, it is expected to be poorly soluble in non-polar hydrocarbon solvents. For drug development professionals and synthetic chemists, the provided shake-flask protocol offers a reliable and thermodynamically sound method to generate the critical data needed for process optimization, reaction design, and formulation development. The integration of predictive models like COSMO-RS can further streamline this process, enabling a more targeted and efficient approach to solvent screening.

References

stability and storage conditions for [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of [1-(Aminomethyl)cyclopentyl]methanol

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 2239-31-8). While specific empirical data on this compound is limited in publicly accessible literature, this document synthesizes information from safety data sheets, principles of organic chemistry, and established protocols for analogous amino alcohols to offer expert guidance. It is intended for researchers, scientists, and professionals in drug development who handle or formulate with this compound. The guide covers chemical properties, potential degradation pathways, detailed storage and handling protocols, and a proposed methodology for comprehensive stability testing.

Introduction and Chemical Profile

This compound is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a cyclopentane ring. This structure imparts properties of both amines and alcohols, making it a versatile building block in chemical synthesis.[1] Its dual functionality allows for a range of chemical reactions and applications, but also introduces specific stability concerns that must be carefully managed.[2][3]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 2239-31-8[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
Appearance White to off-white solid[1]
pKa (Predicted) 15.05 ± 0.10[1]
Water Solubility High (Predicted)[4][5]

Inferred Stability Profile and Potential Degradation Pathways

Direct stability studies on this compound are not extensively published. However, its stability can be inferred from the reactivity of its constituent functional groups: a primary amine and a primary alcohol.[6] The primary routes of degradation are likely to be oxidation and reactions involving the amine group.

Oxidative Degradation

Both the primary alcohol and primary amine moieties are susceptible to oxidation.

  • Alcohol Oxidation: The primary alcohol can be oxidized, first to an aldehyde and subsequently to a carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of metal ion catalysts, heat, or light.

  • Amine Oxidation: Primary amines can undergo oxidation to form various products, including nitroso compounds or imines, which may further react or polymerize.

pH-Dependent Degradation
  • Acidic Conditions: In strongly acidic conditions, the compound will be protonated at the amine group to form an ammonium salt. While this may protect the amine from certain reactions, acid-catalyzed dehydration of the alcohol is a theoretical possibility, though likely requiring harsh conditions.

  • Basic Conditions: The compound is expected to be relatively stable in mild basic conditions. However, strong bases could potentially catalyze oxidation or other reactions.

Thermal and Photolytic Stress
  • Thermal Degradation: As with most organic molecules, elevated temperatures can provide the activation energy for various degradation reactions, including oxidation and potential cyclization or elimination reactions.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can promote the formation of free radicals, initiating oxidative degradation pathways. Compounds with amine groups can be susceptible to photolytic degradation.

The following diagram illustrates the plausible degradation pathways for this compound under various stress conditions.

G Figure 1: Potential Degradation Pathways cluster_main cluster_products A This compound B [1-(Aminomethyl)cyclopentyl]carbaldehyde (Aldehyde Intermediate) A->B Oxidation (Alcohol) D Imine/Nitroso Species A->D Oxidation (Amine) E Ammonium Salt A->E Acidic Conditions (Protonation) C 1-(Aminomethyl)cyclopentanecarboxylic Acid (Carboxylic Acid Product) B->C Further Oxidation

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Given its chemical nature and hazard classifications as a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation, stringent storage and handling procedures are mandatory.[7]

Storage Conditions

Proper storage is critical to maintain the integrity and purity of the compound.

  • Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1] Avoid temperature fluctuations.

  • Atmosphere: The compound may be hygroscopic and sensitive to atmospheric CO₂ (which can react with the amine). Store under an inert atmosphere (e.g., argon or dry nitrogen) to minimize exposure to moisture and air.[8][9] Use of containers with high-integrity seals, such as Sure/Seal™ bottles, is recommended for long-term storage.[10][11]

  • Container: Keep the container tightly closed and upright.[4][12] Store in the original, properly labeled container made of a non-reactive material.

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides. Do not store near copper or aluminum, as amino alcohols can be corrosive to these metals.[1][3]

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Humidity Low; use of desiccantsTo prevent absorption of water by the potentially hygroscopic material.[13]
Atmosphere Inert gas (Argon/Nitrogen)To prevent oxidation and reaction with atmospheric CO₂.[8]
Light Protect from light; use amber vialsTo prevent photolytic degradation.
Container Tightly sealed, non-reactiveTo prevent contamination and degradation from air/moisture ingress.[12]
Handling Procedures

Due to its corrosive nature, all handling should be performed by trained personnel using appropriate personal protective equipment (PPE) and engineering controls.[14][15]

  • Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood to control exposure to vapors or dust.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[7]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[15]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[12]

    • Do not breathe dust or vapors.[4]

    • Use non-sparking tools to prevent ignition sources.[12]

    • Wash hands thoroughly after handling.[4]

    • Ensure emergency eyewash stations and safety showers are readily accessible.[15]

Proposed Protocol for a Forced Degradation Study

A forced degradation study is essential to definitively identify degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[16][17][18] The following is a comprehensive, albeit theoretical, protocol.

Objective

To assess the intrinsic stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Analytical Methodology

A stability-indicating method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection, should be developed and validated.[19] Peak purity analysis using a photodiode array (PDA) detector and identification of degradants using Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial.[20]

Experimental Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • Withdraw aliquots at 0, 4, 8, 24, and 48 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 48 hours.

    • Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 48 hours, protected from light.

    • Analyze aliquots at specified intervals.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 7 days.

    • Store a solution of the compound at 80°C for 7 days.

    • Analyze samples at appropriate time points.

  • Photostability:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample protected from light.

    • Analyze both samples after the exposure period.

The workflow for this proposed study is outlined below.

G Figure 2: Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of this compound B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C, Solid & Solution) A->E F Photolytic (ICH Q1B Light Exposure) A->F G Sample at Timepoints B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/PDA Method G->H I Characterize Degradants by LC-MS H->I

Caption: A typical experimental workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is scarce, a thorough understanding of its chemical structure allows for the formulation of robust storage and handling guidelines. The compound's primary stability risks are associated with oxidation of its alcohol and amine functional groups, as well as its corrosive nature. Adherence to the recommended storage conditions—cool temperature (2-8°C), inert atmosphere, and protection from light—is paramount for preserving its quality. Strict adherence to safety protocols for corrosive materials is mandatory during handling. For critical applications in drug development, conducting a comprehensive forced degradation study as outlined is strongly recommended to establish a definitive stability profile and ensure the development of safe and effective products.

References

The Untapped Potential of [1-(Aminomethyl)cyclopentyl]methanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both conformational rigidity and synthetic accessibility is perpetual. This technical guide delves into the compelling potential of [1-(Aminomethyl)cyclopentyl]methanol, a structurally intriguing yet underexplored building block. By examining its inherent properties as a conformationally restricted GABA analog and its versatility as a scaffold for library synthesis, we will illuminate its promise in the development of novel therapeutics targeting the central nervous system (CNS) and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to unlock the therapeutic possibilities of this unique molecule.

Introduction: The Allure of the Cyclopentane Scaffold in CNS Drug Discovery

The cyclopentane ring is a privileged motif in medicinal chemistry, prized for its ability to confer a degree of conformational constraint upon a molecule without introducing excessive rigidity.[1][2] This pseudo-flexible nature allows for the precise spatial orientation of pharmacophoric groups, a critical factor in optimizing interactions with biological targets.[1] In the realm of neuroscience, where the modulation of neurotransmitter signaling is paramount, such structural control is invaluable.

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3][4][5] However, GABA itself is a poor therapeutic agent due to its inability to efficiently cross the blood-brain barrier (BBB).[3][4] This limitation has spurred the development of GABA analogs, molecules designed to mimic the pharmacophore of GABA while possessing improved pharmacokinetic properties. This compound, with its aminomethyl and hydroxymethyl groups appended to a central cyclopentane core, presents a compelling structural starting point for the design of novel GABAergic modulators.

This compound as a Conformationally Restricted GABA Analog

The core hypothesis underpinning the potential of this compound in medicinal chemistry lies in its structural resemblance to GABA. The cyclopentane ring locks the relative positions of the amino and hydroxyl groups, mimicking the spatial arrangement of the amine and carboxylic acid functionalities of GABA in a specific conformation. This conformational restriction can lead to enhanced receptor selectivity and affinity compared to the flexible GABA molecule.[6]

Structural Rationale and Bioisosteric Considerations

The primary alcohol of this compound can be considered a bioisostere of the carboxylic acid in GABA. While a hydroxyl group is not as acidic as a carboxylic acid, it can still participate in crucial hydrogen bonding interactions within a receptor binding pocket.[1][2][3] Furthermore, the absence of a highly polar carboxylic acid group may improve the molecule's ability to penetrate the BBB, a critical hurdle for CNS-acting drugs.

The exploration of bioisosteric replacements for the carboxylic acid moiety in GABA analogs is a well-established strategy in medicinal chemistry.[1][2][3][4][7] The hydroxyl group in our core molecule offers a synthetically tractable handle for further modification, allowing for the introduction of other carboxylic acid bioisosteres such as tetrazoles or other acidic heterocycles to fine-tune the acidity and binding properties of the resulting compounds.

GABA_Analog cluster_GABA GABA cluster_Analog This compound cluster_Features GABA γ-Aminobutyric Acid (GABA) Analog This compound GABA->Analog Structural Mimicry (Conformationally Restricted) GABA_Amine Amine GABA->GABA_Amine GABA_Acid Carboxylic Acid GABA->GABA_Acid Analog_Amine Aminomethyl Analog->Analog_Amine Analog_Alcohol Hydroxymethyl (Bioisostere) Analog->Analog_Alcohol GABA_Amine->Analog_Amine Pharmacophoric Equivalence GABA_Acid->Analog_Alcohol Bioisosteric Replacement

Caption: Structural relationship between GABA and this compound.

Synthetic Strategies and Library Development

The utility of a molecular scaffold in drug discovery is intrinsically linked to its synthetic accessibility and the ease with which a diverse library of analogs can be generated. This compound offers several strategic advantages in this regard.

Core Synthesis of this compound

While a definitive, optimized synthesis for this compound is not extensively reported in the literature, a plausible and adaptable retro-synthetic approach can be envisioned starting from readily available cyclopentanecarboxylic acid.

Synthesis_Workflow Start Cyclopentanecarboxylic Acid Step1 Amidation Start->Step1 Intermediate1 Cyclopentanecarboxamide Step1->Intermediate1 Step2 Hofmann, Curtius, or Lossen Rearrangement Intermediate1->Step2 Intermediate2 1-Aminocyclopentane Step2->Intermediate2 Step3 Protection of Amine Intermediate2->Step3 Intermediate3 N-Protected 1-Aminocyclopentane Step3->Intermediate3 Step4 Hydroxymethylation Intermediate3->Step4 Intermediate4 N-Protected this compound Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 End This compound Step5->End

Caption: A conceptual synthetic workflow for this compound.

Library Synthesis: A Gateway to Structure-Activity Relationship (SAR) Studies

The true power of the this compound scaffold lies in its potential for diversification. The primary amine and hydroxyl groups serve as orthogonal synthetic handles for the introduction of a wide array of substituents, enabling a thorough exploration of the chemical space around the core.

Table 1: Potential Diversification Strategies

Functional GroupReaction TypePotential Modifications
Primary Amine AcylationIntroduction of various acyl groups (aliphatic, aromatic, heterocyclic) to probe for interactions in the corresponding receptor pocket.
Reductive AminationReaction with aldehydes or ketones to introduce substituted alkyl groups.
SulfonylationFormation of sulfonamides to introduce different electronic and steric properties.
Primary Alcohol EsterificationFormation of esters with a wide range of carboxylic acids to explore the impact of the ester moiety on activity and prodrug potential.
EtherificationFormation of ethers to introduce lipophilic or polar groups.
OxidationOxidation to the corresponding aldehyde or carboxylic acid to introduce alternative pharmacophoric features.

Experimental Protocols

To facilitate the exploration of this compound and its derivatives, the following detailed experimental protocols are provided. These protocols are based on established methodologies in medicinal chemistry and can be adapted as needed.

General Synthetic Protocol for N-Acylation of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or HOBt/EDC) (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

In Vitro Biological Evaluation: GABA Receptor Binding Assay

The following protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

  • Rat brain cortex membranes (prepared or commercially available)

  • [³H]-Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Membrane Preparation: If not commercially sourced, prepare rat brain membranes by homogenization in a sucrose buffer followed by differential centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 10 µM GABA (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [³H]-Muscimol at a final concentration of 1-5 nM.

    • 100 µL of rat brain membrane suspension (approximately 100-200 µg of protein).

  • Incubation: Incubate the plate at 4°C for 30-60 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Future Directions and Conclusion

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its inherent structural features as a conformationally restricted GABA analog, combined with its synthetic tractability, make it an ideal starting point for the development of novel CNS-active agents. The systematic exploration of its structure-activity relationships through the synthesis and biological evaluation of diverse libraries of derivatives is a logical and compelling next step.

Furthermore, the application of in silico modeling techniques, such as pharmacophore mapping and docking studies, can aid in the rational design of more potent and selective analogs.[5] The protocols and conceptual framework provided in this guide are intended to catalyze further research into this intriguing molecule, with the ultimate goal of translating its potential into tangible therapeutic benefits.

References

derivatives of [1-(Aminomethyl)cyclopentyl]methanol and their potential uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatives of [1-(Aminomethyl)cyclopentyl]methanol: Synthesis, Mechanism, and Therapeutic Potential

Introduction: A Novel Scaffold in Neuromodulation

The landscape of central nervous system (CNS) therapeutics is continually evolving, driven by the need for agents with improved efficacy and more favorable side-effect profiles. Within this landscape, the gabapentinoids—a class of drugs structurally related to the neurotransmitter gamma-aminobutyric acid (GABA)—have become cornerstone therapies for conditions such as neuropathic pain, epilepsy, and anxiety disorders.[1][2] While commercially successful drugs like gabapentin and pregabalin have validated the clinical utility of this class, research into novel structural analogs continues to be a fertile ground for discovery.

This technical guide focuses on the derivatives of a specific and promising scaffold: This compound . This molecule represents a conformationally distinct analog of the established gabapentinoids, replacing the cyclohexane ring of gabapentin with a more compact cyclopentane ring and the acetic acid moiety with a bioisosteric hydroxymethyl group. We will explore the synthesis of derivatives based on this core, elucidate their primary mechanism of action, detail the critical structure-activity relationships (SAR) that govern their potency, and outline their potential therapeutic applications and the preclinical pathways to validate them. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this chemical space for the creation of next-generation CNS therapeutics.

Core Mechanism of Action: Targeting the α2δ Subunit

While designed as GABA analogs, the therapeutic effects of gabapentinoids are not mediated by direct interaction with GABA receptors.[3] Instead, their primary mechanism involves high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs) in the presynaptic terminals of neurons.[4][5]

The Role of VGCCs and the α2δ Subunit: In states of neuronal hyperexcitability, such as those underlying neuropathic pain and seizures, there is an upregulation of α2δ-1 subunits and an increase in presynaptic calcium influx through VGCCs.[1] This elevated calcium concentration triggers the release of excitatory neurotransmitters like glutamate and substance P, perpetuating the pathological signaling.[4]

Inhibition by this compound Derivatives: Derivatives of the this compound scaffold are designed to act as potent ligands for the α2δ-1 subunit.[6][7] By binding to this site, they induce a conformational change that is thought to hinder the trafficking and function of the VGCC complex. This modulation ultimately reduces the influx of calcium upon neuronal depolarization, thereby decreasing the release of excitatory neurotransmitters and dampening the hyperexcitable state.[5] While this is the principal mechanism, some studies suggest that gabapentinoids may also indirectly increase GABA synthesis, contributing to an overall increase in inhibitory tone in the CNS.[3]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) Ca_in Ca²⁺ VGCC->Ca_in a2d α2δ Subunit a2d->VGCC Associates Release Neurotransmitter Release Glutamate Glutamate Release->Glutamate Receptor Postsynaptic Receptors Glutamate->Receptor Binds Ca_in->Release Triggers Ca_out Ca²⁺ Ca_out->VGCC Depolarization Opens Channel Drug Derivative Ligand Drug->VGCC Drug->a2d High-Affinity Binding Block INHIBITION

Caption: Mechanism of action for α2δ ligands.

General Synthesis of this compound Derivatives

The synthesis of novel derivatives from this scaffold requires a robust and flexible chemical route that allows for diversification. The following workflow outlines a common strategy adapted from established methods for producing gabapentinoid analogs.[8][9] This approach begins with a substituted cyclopentanone and proceeds through key intermediates to yield the target molecule.

G Start Start: Substituted Cyclopentanone Step1 Step 1: Cyanohydrin Formation (e.g., TMSCN, ZnI₂) Start->Step1 Step2 Step 2: Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Step1->Step2 Yields Aminomethyl Alcohol Step3 Step 3: Amine Protection (e.g., Boc₂O, Et₃N) Step2->Step3 Step4 Step 4: Hydroxyl Modification (Optional) (Alkylation, Esterification, etc.) Step3->Step4 Diversification Point 1 Step6 Step 6: Deprotection (e.g., TFA or HCl in Dioxane) Step3->Step6 Direct to Core Scaffold Step5 Step 5: Amine Modification (Optional) (N-Alkylation, Acylation, etc.) Step4->Step5 Diversification Point 2 Step5->Step6 Final Final Product: Target Derivative Step6->Final

Caption: General synthetic workflow for derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes the synthesis of the parent molecule, this compound, which can then be used for further derivatization.

Step 1: Synthesis of 1-hydroxycyclopentanecarbonitrile

  • To a stirred solution of cyclopentanone (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂), add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

  • Dissolve the crude product in tetrahydrofuran (THF) and treat with 1M HCl to deprotect the silyl ether. Stir for 2 hours.

  • Neutralize with NaHCO₃ and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield 1-hydroxycyclopentanecarbonitrile, which may be purified by column chromatography.

Step 2: Synthesis of [1-(hydroxymethyl)cyclopentyl]aminium chloride

  • Prepare a solution of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF in a flask under N₂ and cool to 0 °C.

  • Slowly add a solution of 1-hydroxycyclopentanecarbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF.

  • Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amino alcohol in diethyl ether and bubble gaseous HCl through the solution to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield [1-(hydroxymethyl)cyclopentyl]aminium chloride as the final product of the core scaffold.

Structure-Activity Relationships (SAR)

The potency and pharmacokinetic properties of these derivatives are highly dependent on their specific structural features. Understanding the SAR is critical for designing molecules with optimal therapeutic profiles.[10][11] Insights can be drawn from extensive studies on related gabapentinoid analogs.[6][7][12][13]

Structural Modification Observation Rationale / Implication
Stereochemistry The stereocenter at the point of attachment of the functional groups is often critical. For many α-amino acid ligands, the (S)-enantiomer exhibits significantly higher binding affinity to α2δ than the (R)-enantiomer.[7]The binding pocket of the α2δ subunit is chiral and stereoselective. Proper stereochemistry is essential for optimal interaction and potency.
Ring Substitution Small alkyl substitutions on the cyclopentane ring can be tolerated and may enhance lipophilicity, potentially improving blood-brain barrier penetration. Bulky substituents often decrease binding affinity.Substitutions can influence the molecule's conformation and interaction with hydrophobic pockets in the binding site. Size constraints are a key factor.[13]
Amine (N-terminus) Modification Primary amine (NH₂) is generally optimal for high-affinity binding. N-alkylation or acylation typically reduces potency significantly.The ammonium group (NH₃⁺) at physiological pH is believed to form a key salt bridge or hydrogen bond interaction within the α2δ binding site.
Hydroxymethyl (-CH₂OH) Modification Bioisosteric replacement with groups like tetrazoles or carboxylic acids may retain or modify activity. Esterification to create prodrugs can improve oral bioavailability.This region of the molecule can be modified to tune pharmacokinetic properties. The ability to form hydrogen bonds is likely important for activity.
Conformational Restriction Introducing rigidity, for example by creating spirocyclic derivatives, can lead to highly potent compounds by locking the molecule into a bioactive conformation.[12]Reduces the entropic penalty of binding, leading to higher affinity. Confirms the importance of a specific three-dimensional arrangement of functional groups.

Therapeutic Potential and Preclinical Evaluation

The primary therapeutic applications for derivatives of this compound mirror those of other gabapentinoids.

Potential Indications:

  • Neuropathic Pain: Including diabetic peripheral neuropathy, postherpetic neuralgia, and fibromyalgia.[14]

  • Epilepsy: As an adjunctive therapy for partial-onset seizures.[1]

  • Anxiety Disorders: Such as Generalized Anxiety Disorder (GAD).

  • Restless Legs Syndrome. [1]

Workflow for Preclinical Evaluation in a Neuropathic Pain Model

G cluster_phase1 In Vitro & ADME cluster_phase2 In Vivo Efficacy Model cluster_phase3 Safety & PK/PD a α2δ Binding Assay (Radioligand Displacement) c Model Induction (e.g., Rat CCI Surgery) a->c b In Vitro ADME (Metabolic Stability, Permeability) b->c d Behavioral Testing (Baseline Allodynia Measurement) c->d e Compound Administration (Vehicle, Positive Control, Test Articles) d->e f Post-Dose Behavioral Testing (Time-course of Anti-Allodynic Effect) e->f g In Vivo PK Study (Blood/Brain Concentrations) e->g h Early Safety Assessment (e.g., Rotarod for Motor Impairment) e->h i Data Analysis & Candidate Selection f->i g->i h->i

Caption: Preclinical evaluation workflow.

Protocol: Chronic Constriction Injury (CCI) Model for Neuropathic Pain

This model is a standard for evaluating the efficacy of analgesics against nerve-injury-induced pain.[15]

  • Animal Subjects: Adult male Sprague-Dawley rats (200-250g) are used. They are housed with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve, spaced approximately 1 mm apart. The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.

    • Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow animals to recover for 7-10 days to allow neuropathic pain to develop.

    • Place each rat in an individual testing chamber with a wire mesh floor and allow them to acclimate for 15-20 minutes.

    • Use calibrated von Frey filaments to measure the paw withdrawal threshold (PWT). Apply filaments of increasing force to the plantar surface of the ipsilateral (injured) hind paw.

    • The PWT is the lowest force that elicits a brisk withdrawal response. A significant decrease in PWT in CCI animals compared to sham animals indicates allodynia.

  • Drug Administration and Evaluation:

    • After establishing a stable baseline PWT, administer the test derivative (e.g., via oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., gabapentin).

    • Measure the PWT at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.

    • A significant increase in PWT following drug administration compared to the vehicle control indicates an anti-allodynic (analgesic) effect.

Conclusion and Future Directions

The this compound scaffold represents a compelling platform for the development of novel gabapentinoid therapeutics. Its unique conformational properties, combined with the potential for extensive chemical derivatization, offer a pathway to discovering next-generation neuromodulatory agents with potentially improved potency, selectivity, and pharmacokinetic profiles. The key to unlocking this potential lies in a systematic approach that integrates rational design based on SAR principles, efficient synthetic execution, and rigorous evaluation in validated preclinical models of CNS disorders. Future research should focus on exploring non-obvious bioisosteric replacements for the core functional groups and leveraging advanced computational modeling to better predict binding affinity and ADME properties, thereby accelerating the journey from chemical scaffold to clinical candidate.

References

A Technical Guide to Chiral Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's interaction with biological systems.[1][2] These mirror-image forms, known as enantiomers, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles because biological targets like enzymes and receptors are themselves chiral.[1][3][4] The tragic case of thalidomide in the 1960s, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemistry in drug design.[1][2] Consequently, modern pharmaceutical development prioritizes the synthesis of single-enantiomer drugs to enhance efficacy and minimize adverse effects.[2][5]

Among the vast landscape of chiral molecules, the 1,2-amino alcohol motif stands out as a "privileged scaffold." This structural unit is a cornerstone in a multitude of successful therapeutic agents across various disease areas, including cardiovascular diseases and viral infections.[6][7] Its prevalence stems from the specific spatial arrangement of the amine and hydroxyl groups, which allows for precise hydrogen bonding and other non-covalent interactions within the active sites of target proteins. This guide provides a technical overview of the synthesis and application of chiral amino alcohols, offering insights into why this scaffold is a recurring theme in modern medicinal chemistry.

The Privileged Scaffold: Structural and Functional Significance

The efficacy of the chiral amino alcohol motif lies in its dual functionality and defined stereochemistry. The amine and hydroxyl groups, separated by a single carbon, can act as both hydrogen bond donors and acceptors. This allows them to form a highly specific, three-point attachment to a biological target, a principle that often governs molecular recognition and biological activity. This precise interaction is fundamental to the efficacy and safety of many drugs.[6]

Many blockbuster drugs owe their therapeutic effect to this critical structural element. For instance, the (S)-enantiomer is typically the active form in beta-blockers, a class of drugs used to manage cardiovascular diseases.[8] In the realm of antiviral therapy, numerous HIV protease inhibitors incorporate a hydroxyethylamine core, which mimics the transition state of the natural substrate of the viral protease, leading to potent inhibition.[9][10]

Core Strategies for Asymmetric Synthesis

The generation of enantiomerically pure amino alcohols is a key challenge in pharmaceutical manufacturing. Several robust strategies have been developed, each with its own advantages. The choice of method often depends on the specific target molecule, scalability, and economic feasibility.

Synthesis from the Chiral Pool

One of the most direct and cost-effective methods is to start with readily available, naturally occurring chiral molecules, such as α-amino acids.[6] These compounds provide a source of high optical purity. The synthesis involves the chemoselective reduction of the carboxylic acid moiety to a primary alcohol without affecting the stereocenter.

Causality Behind Experimental Choices:

  • Starting Material: Natural L-amino acids (like L-phenylalanine) are chosen for their high enantiomeric purity (>99% e.e.) and commercial availability, which directly translates to the high optical purity of the final product.[6]

  • Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective, they are often pyrophoric and require stringent anhydrous conditions. A milder and safer alternative is the use of sodium borohydride in the presence of iodine (NaBH4/I2) or borane complexes like BH3·THF.[11][12] These reagents show excellent chemoselectivity for the carboxylic acid group, especially when it's part of an amino acid, without racemizing the adjacent chiral center.

Catalytic Asymmetric Synthesis

For novel structures not readily accessible from the chiral pool, catalytic asymmetric methods are indispensable. These techniques use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

  • Asymmetric Transfer Hydrogenation (ATH): This method reduces α-amino ketones to the corresponding amino alcohols using a metal catalyst (typically Ruthenium or Rhodium) with a chiral ligand.[6][7] Isopropanol often serves as the hydrogen source in this process.[6] This technique is known for its operational simplicity and high enantioselectivity, often exceeding 99% e.e.[6][7]

  • Sharpless Asymmetric Aminohydroxylation (AA): This powerful reaction converts an alkene directly into a 1,2-amino alcohol in a single step.[6] It employs an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to control the stereochemical outcome of the simultaneous addition of an amino group and a hydroxyl group across the double bond.[6]

Asymmetric_Synthesis_Workflow cluster_0 Chiral Pool Synthesis cluster_1 Catalytic Asymmetric Synthesis Amino_Acid α-Amino Acid (e.g., L-Phenylalanine) Reduction Chemoselective Reduction Amino_Acid->Reduction NaBH4/I2 or BH3-THF Amino_Alcohol_1 Chiral Amino Alcohol (e.g., (S)-Phenylalaninol) Reduction->Amino_Alcohol_1 Ketone α-Amino Ketone ATH Asymmetric Transfer Hydrogenation (ATH) Ketone->ATH Ru-catalyst, iPrOH Amino_Alcohol_2 Chiral Amino Alcohol ATH->Amino_Alcohol_2

Comparison of Synthetic Strategies
StrategyKey Reagents/CatalystsAdvantagesLimitationsTypical Enantiomeric Excess (e.e.)
Chiral Pool Synthesis NaBH4/I2, BH3·THFHigh optical purity, inexpensive starting materials.[6]Limited by the availability of natural chiral precursors.>99% (dependent on starting material)
Asymmetric Transfer Hydrogenation Ru or Rh complexes with chiral ligandsBroad substrate scope, excellent enantioselectivity, operational simplicity.[6][7]Requires synthesis of chiral ligands and metal catalysts.>95%, often >99%[6]
Asymmetric Aminohydroxylation OsO4, chiral cinchona alkaloid ligandsDirect conversion of simple olefins, single-step process.[6]Use of toxic and expensive osmium catalyst, regioselectivity can be an issue.90-99%

Applications in Drug Discovery: Case Studies

The versatility of the chiral amino alcohol scaffold is evident in its incorporation into a wide range of approved drugs.

Beta-Blockers: (S)-Propranolol

Beta-blockers are a class of drugs used to treat cardiovascular conditions like hypertension and angina.[8] Propranolol is a classic example, where the (S)-enantiomer is responsible for the β-adrenergic blocking activity, while the (R)-enantiomer is inactive in this regard.[2] The synthesis of enantiomerically pure (S)-propranolol often starts from a chiral precursor, highlighting the importance of stereocontrolled synthesis to ensure therapeutic efficacy.[8][13]

Beta_Blocker_MoA

Anticancer Agents: Paclitaxel (Taxol®)

Paclitaxel is a powerful chemotherapeutic agent used to treat various cancers.[14] Its complex structure includes a critical side chain containing a (2R, 3S)-N-benzoyl-3-phenylisoserine unit, which is a derivative of a chiral amino alcohol.[15][16] This side chain is essential for its biological activity, which involves binding to tubulin and stabilizing microtubules, thereby arresting cell division.[17] The semi-synthesis of Paclitaxel, which involves attaching a synthetically prepared chiral side chain to the baccatin III core (extracted from yew trees), was a major breakthrough that enabled its large-scale production.[14][15]

Antiviral Agents: HIV Protease Inhibitors

The development of HIV protease inhibitors was a turning point in the treatment of HIV/AIDS.[10] Many of these drugs, such as Ritonavir and Lopinavir, are peptidomimetic compounds whose design is centered around a chiral amino alcohol core.[10][18] This core mimics the tetrahedral transition state of peptide bond hydrolysis, allowing the inhibitor to bind tightly to the active site of the HIV protease enzyme and block its function.[9] This prevents the virus from producing mature, infectious virions.[10]

Experimental Protocol: Synthesis of (S)-Phenylalaninol from L-Phenylalanine

This protocol details a trusted and self-validating method for the synthesis of an enantiomerically pure amino alcohol from a readily available amino acid.

Objective: To synthesize (S)-(-)-2-Amino-3-phenyl-1-propanol ((S)-Phenylalaninol) via the reduction of L-Phenylalanine.

Materials:

  • L-Phenylalanine (1 equivalent)

  • Sodium borohydride (NaBH4) (3 equivalents)

  • Iodine (I2) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard glassware for organic synthesis, including a three-neck round-bottom flask, dropping funnel, and condenser.

Step-by-Step Methodology:
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • Add L-Phenylalanine (1.0 eq) and sodium borohydride (3.0 eq) to the flask.

    • Add anhydrous THF to the flask to create a suspension. Cool the mixture to 0 °C using an ice bath.

  • Formation of Borane Adduct:

    • Dissolve iodine (1.5 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the stirred suspension in the flask over 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the solution becomes acidic (pH ~1-2).

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Basify the remaining aqueous solution to pH ~12-14 by the careful addition of 1 M NaOH.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

  • Purification and Characterization (Self-Validation):

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude (S)-Phenylalaninol by column chromatography on silica gel or by recrystallization.

    • Validation Step 1 (Structure): Characterize the purified product using ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Validation Step 2 (Purity): Assess the chemical purity using High-Performance Liquid Chromatography (HPLC).

    • Validation Step 3 (Optical Purity): Determine the enantiomeric excess (e.e.) by chiral HPLC analysis to confirm that no racemization occurred during the reduction. The expected product is (S)-(-)-2-Amino-3-phenyl-1-propanol.[19]

Conclusion and Future Perspectives

Chiral amino alcohols are undeniably a cornerstone of modern drug discovery.[6][20] Their unique structural features make them privileged scaffolds that are repeatedly and successfully employed to create effective and safe medicines. The continued development of novel, efficient, and sustainable synthetic methods, including biocatalytic routes using engineered enzymes like amine dehydrogenases, will further expand their accessibility and application.[21][22] As our understanding of molecular recognition deepens, the rational design of drugs incorporating these versatile chiral building blocks will continue to be a highly productive strategy in the quest for new and improved therapies.

References

Methodological & Application

Synthesis of [1-(Aminomethyl)cyclopentyl]methanol from Cyclopentanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of [1-(Aminomethyl)cyclopentyl]methanol, a valuable building block in pharmaceutical and medicinal chemistry, notably as a key intermediate in the synthesis of Gabapentin analogues. The protocol outlines a robust and efficient two-step synthetic pathway commencing from the readily available starting material, cyclopentanone. The synthesis proceeds via a Strecker reaction to form the key intermediate, 1-aminocyclopentanecarbonitrile, followed by a high-yield reduction of the nitrile functionality to the desired primary amine. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and scalability.

Introduction

This compound is a bifunctional molecule featuring a primary amine and a primary alcohol separated by a quaternary carbon center on a cyclopentyl scaffold. This unique structural motif makes it an important synthon in the development of various therapeutic agents. Its most notable application is as a precursor to Gabapentin, an anticonvulsant and analgesic drug, and its derivatives. The synthesis of this molecule requires the stereocontrolled introduction of two different functional groups onto a single carbon atom of the cyclopentane ring, a challenge that can be efficiently addressed through the strategic application of classic and modern synthetic methodologies.

This application note details a reliable and well-documented synthetic route starting from cyclopentanone. The chosen strategy involves two key transformations:

  • Strecker Synthesis: A multicomponent reaction involving cyclopentanone, a cyanide source, and an ammonia source to generate 1-aminocyclopentanecarbonitrile. This step efficiently constructs the crucial C-C and C-N bonds at the quaternary center.

  • Reduction of the Nitrile: The selective reduction of the nitrile group in 1-aminocyclopentanecarbonitrile to a primary amine, yielding the final product, this compound. Two effective reduction protocols are presented: one employing a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH4), and another utilizing catalytic hydrogenation with Raney Nickel.

Overall Synthetic Scheme

Synthetic Pathway Cyclopentanone Cyclopentanone Intermediate 1-Aminocyclopentanecarbonitrile Cyclopentanone->Intermediate Step 1: Strecker Synthesis (NaCN, NH4Cl, NH4OH) Product This compound Intermediate->Product Step 2: Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Overall two-step synthesis of this compound from cyclopentanone.

Part 1: Strecker Synthesis of 1-Aminocyclopentanecarbonitrile

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids and their nitrile precursors from aldehydes or ketones.[1] In this first step, cyclopentanone undergoes a condensation reaction with ammonia to form an imine, which is then attacked by a cyanide ion to yield the α-aminonitrile.[2]

Reaction Mechanism

Strecker Mechanism Mechanism of Strecker Synthesis cluster_0 Imine Formation cluster_1 Nitrile Addition Cyclopentanone Cyclopentanone Protonated_Ketone Protonated Cyclopentanone Cyclopentanone->Protonated_Ketone + H+ Amino_alcohol Amino alcohol intermediate Protonated_Ketone->Amino_alcohol + NH3 Iminium Iminium ion Amino_alcohol->Iminium - H2O Imine Cyclopentanimine Iminium->Imine - H+ Imine_r Cyclopentanimine Aminonitrile 1-Aminocyclopentanecarbonitrile Imine_r->Aminonitrile + CN-

Caption: The mechanism involves the formation of an imine followed by nucleophilic attack of cyanide.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentanone84.1225.2 g (26.6 mL)0.30
Sodium Cyanide49.0116.2 g0.33
Ammonium Chloride53.4917.7 g0.33
Ammonium Hydroxide (28% aq.)35.0550 mL~0.74
Methanol32.0450 mL-
Dichloromethane84.93200 mL-
Water18.02As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in 50 mL of water.

  • In a separate beaker, prepare a solution of ammonium chloride in 75 mL of water and add the 28% aqueous ammonia solution.

  • Add the ammonium chloride/ammonia solution to the sodium cyanide solution in the flask. Cool the mixture to 10-15 °C in an ice bath.

  • Dissolve cyclopentanone in 50 mL of methanol and add this solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Gently heat the reaction mixture to 50-60 °C for 1 hour.[3]

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with dichloromethane (4 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil. The crude product is often of sufficient purity for the subsequent reduction step.

Part 2: Reduction of 1-Aminocyclopentanecarbonitrile

The final step in the synthesis is the reduction of the nitrile group of 1-aminocyclopentanecarbonitrile to a primary amine. This transformation can be effectively achieved through two primary methods: reduction with Lithium Aluminum Hydride (LAH) or catalytic hydrogenation using Raney Nickel.

Protocol 2A: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of converting nitriles to primary amines.[3][4] The reaction should be carried out under anhydrous conditions due to the high reactivity of LAH with water.

Reaction Mechanism:

The reduction proceeds through the nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This occurs in two successive steps, first forming an imine anion intermediate, which is then further reduced to a diamidoaluminate complex.[3] Aqueous workup then protonates the nitrogen atoms to yield the primary amine.

LAH Reduction LAH Reduction of a Nitrile cluster_0 Hydride Addition cluster_1 Workup Nitrile R-C≡N Imine_anion [R-C=N]-Li+ Nitrile->Imine_anion 1. LiAlH4 Diamidoaluminate [R-CH2-N(AlH2)]-Li+ Imine_anion->Diamidoaluminate 2. LiAlH4 Diamidoaluminate_r [R-CH2-N(AlH2)]-Li+ Amine R-CH2-NH2 Diamidoaluminate_r->Amine H2O

Caption: Stepwise reduction of the nitrile and subsequent hydrolysis to the primary amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminocyclopentanecarbonitrile110.1622.0 g0.20
Lithium Aluminum Hydride (LAH)37.9515.2 g0.40
Anhydrous Diethyl Ether or THF-400 mL-
Water18.02~30 mL-
15% Sodium Hydroxide Solution-~15 mL-

Procedure:

  • Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Carefully suspend Lithium Aluminum Hydride in 200 mL of anhydrous diethyl ether or THF in the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 1-aminocyclopentanecarbonitrile in 200 mL of anhydrous diethyl ether or THF and add it dropwise to the LAH suspension over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours, then gently reflux for 2 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Caution: The following workup is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, dropwise addition of 15 mL of water.

  • Next, add 15 mL of 15% aqueous sodium hydroxide solution dropwise.

  • Finally, add another 45 mL of water dropwise.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a viscous oil or low-melting solid. The product can be further purified by vacuum distillation or crystallization.

Protocol 2B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a greener and often safer alternative to using metal hydrides, especially for larger-scale syntheses.[5] Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines. The addition of ammonia to the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminocyclopentanecarbonitrile110.1622.0 g0.20
Raney Nickel (50% slurry in water)-~10 g-
Methanol saturated with Ammonia-250 mL-
Hydrogen Gas2.02High Pressure-

Procedure:

  • Prepare a solution of methanolic ammonia by bubbling ammonia gas through 250 mL of methanol at 0 °C until saturation.

  • In a high-pressure autoclave (e.g., a Parr hydrogenator), add the Raney Nickel slurry. Carefully decant the water and wash the catalyst with methanol (3 x 50 mL).

  • Add the methanolic ammonia solution to the autoclave, followed by the 1-aminocyclopentanecarbonitrile.

  • Seal the autoclave, flush it with nitrogen, and then with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 50-100 bar.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with methanol.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or crystallization.

Data Summary and Expected Results

StepProductTypical YieldPhysical AppearanceAnalytical Techniques
11-Aminocyclopentanecarbonitrile75-85%Colorless to pale yellow oil¹H NMR, ¹³C NMR, IR
2AThis compound80-90%Viscous oil or white solid¹H NMR, ¹³C NMR, IR, MS
2BThis compound85-95%Viscous oil or white solid¹H NMR, ¹³C NMR, IR, MS

Safety and Handling

  • Sodium Cyanide: Highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available.

  • Lithium Aluminum Hydride (LAH): Highly reactive and flammable solid. Reacts violently with water and protic solvents. Handle under an inert atmosphere. The quenching process is highly exothermic and releases hydrogen gas.

  • Raney Nickel: The catalyst is pyrophoric, especially when dry. Always handle as a slurry and keep it wet.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.

  • Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

Conclusion

The synthesis of this compound from cyclopentanone can be reliably achieved through a two-step sequence involving a Strecker synthesis followed by reduction of the resulting α-aminonitrile. Both reduction methods presented, using either Lithium Aluminum Hydride or catalytic hydrogenation with Raney Nickel, are effective and provide high yields of the desired product. The choice of reduction method may depend on the available equipment, scale of the synthesis, and safety considerations. This detailed protocol provides a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

Application Note: A Detailed Protocol for the Synthesis of (1-Aminocyclopentyl)methanol via the Reduction of 1-Cyanocyclopentanemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the reduction of 1-cyanocyclopentanemethanol to (1-aminocyclopentyl)methanol. The synthesis of primary amines is a cornerstone of organic chemistry, with applications ranging from pharmaceutical development to materials science. This guide focuses on the use of lithium aluminum hydride (LiAlH₄), a potent reducing agent, for the efficient conversion of the nitrile functionality. The protocol herein is designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both safety and reproducibility.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The target molecule, (1-aminocyclopentyl)methanol, is a valuable building block in medicinal chemistry due to its constrained cyclic structure and primary amine and alcohol functionalities. The starting material, 1-cyanocyclopentanemethanol, possesses a nitrile group that can be effectively reduced to a primary amine using strong hydride reagents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing nitriles.[1][2][3] This document provides a step-by-step guide for this reduction, including reaction setup, safe handling of reagents, and a detailed work-up procedure.

Reaction Mechanism and Scientific Rationale

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.[1][4]

  • First Hydride Addition: The reaction is initiated by the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond and forms an intermediate imine anion, which is stabilized by complexation with the aluminum species.[4][5]

  • Second Hydride Addition: A second equivalent of hydride then attacks the imine carbon, leading to the formation of a dianionic intermediate.[1]

  • Aqueous Work-up: The reaction is quenched by the careful addition of water, followed by a base, to hydrolyze the aluminum-nitrogen bonds and protonate the resulting amine, yielding the final primary amine product.[1][4]

The choice of LiAlH₄ over milder reducing agents like sodium borohydride (NaBH₄) is critical, as NaBH₄ is generally not reactive enough to reduce nitriles.[3] The use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is necessary as LiAlH₄ reacts violently with protic solvents like water and alcohols.[2]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGradeSupplier
1-Cyanocyclopentanemethanol≥98%Varies
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFVaries
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Varies
Diethyl Ether (Et₂O)AnhydrousVaries
Sodium Sulfate (Na₂SO₄)AnhydrousVaries
15% (w/v) Sodium Hydroxide (NaOH)ACS GradeVaries
Deionized WaterIn-house
Round-bottom flask, three-neckVaries
Reflux condenserVaries
Dropping funnelVaries
Magnetic stirrer and stir barVaries
Ice bathIn-house
Nitrogen or Argon gas supplyHigh purityVaries
Standard glassware for work-upVaries
Rotary evaporatorVaries
Safety Precautions
  • Lithium Aluminum Hydride is a highly reactive and pyrophoric substance that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. [6][7] All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (nitrogen or argon).[6][8]

  • Personal Protective Equipment (PPE) is mandatory. This includes a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[6][7]

  • A Class D fire extinguisher (for combustible metals) and dry sand should be readily available in the event of a fire.[6]

  • The quenching of excess LiAlH₄ is highly exothermic and must be performed with extreme caution in an ice bath.[9]

Step-by-Step Procedure

1. Reaction Setup:

  • Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a rubber septum.

  • Flame-dry the glassware under a stream of inert gas (nitrogen or argon) to remove any residual moisture, then allow it to cool to room temperature.

  • Under a positive pressure of inert gas, add 1-cyanocyclopentanemethanol (1.0 eq) to the flask, followed by anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C using an ice bath.

2. Addition of Reducing Agent:

  • Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (2.0 eq) to the stirred solution of the nitrile via a syringe through the rubber septum.

  • The addition should be dropwise to maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Reaction Work-up (Fieser Method): [9][10]

  • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

  • CAUTION: The following steps are highly exothermic and will generate hydrogen gas.

  • Dilute the reaction mixture with an equal volume of anhydrous diethyl ether (Et₂O).

  • For every 'x' grams of LiAlH₄ used, slowly and dropwise add:

    • 'x' mL of deionized water

    • 'x' mL of 15% (w/v) aqueous sodium hydroxide (NaOH)

    • '3x' mL of deionized water

  • A granular white precipitate of aluminum salts should form.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.

  • Add anhydrous sodium sulfate (Na₂SO₄) to the mixture to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite® or a fritted glass funnel, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

4. Product Isolation and Characterization:

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (1-aminocyclopentyl)methanol.

  • The crude product can be purified further by distillation or column chromatography if necessary.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is (1-aminocyclopentyl)methanol, with a molecular weight of 115.17 g/mol .[11][12]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase A 1. Setup Flame-dried three-neck flask under N₂ B 2. Reagent Addition Add 1-cyanocyclopentanemethanol & anhydrous THF A->B C 3. Cooling Cool to 0 °C (ice bath) B->C D 4. LiAlH₄ Addition Slowly add LiAlH₄ solution C->D E 5. Reflux Warm to RT, then reflux for 4-6h D->E F 6. Cooling Cool to 0 °C (ice bath) E->F G 7. Quenching (Fieser) Cautious addition of H₂O, NaOH(aq), H₂O F->G H 8. Filtration Filter through Celite® to remove Al salts G->H I 9. Concentration Remove solvent via rotary evaporation H->I J 10. Purification & Characterization Distillation/Chromatography, NMR, MS I->J

Caption: Experimental workflow for the reduction of 1-cyanocyclopentanemethanol.

Conclusion

This application note provides a detailed and safety-conscious protocol for the reduction of 1-cyanocyclopentanemethanol to (1-aminocyclopentyl)methanol using lithium aluminum hydride. By understanding the underlying reaction mechanism and adhering to the outlined safety procedures, researchers can confidently and reproducibly synthesize this valuable amine building block. The Fieser work-up method is highlighted as an effective procedure for quenching the reaction and removing inorganic byproducts, facilitating product isolation.

References

Synthesis of 1-Aminomethyl-1-cyclopentanemethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-aminomethyl-1-cyclopentanemethanol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deeper understanding of the chemical principles and experimental considerations that underpin this multi-step synthesis.

Introduction and Strategic Approach

1-Aminomethyl-1-cyclopentanemethanol is a bifunctional molecule featuring a primary amine and a primary alcohol on a cyclopentyl scaffold. This unique arrangement makes it a desirable starting material for the synthesis of a variety of complex molecules, including analogues of bioactive compounds like Gabapentin. The synthetic strategy outlined herein follows a logical and efficient pathway, commencing with a readily available starting material, cyclopentanone.

The overall synthetic route can be visualized as a three-stage process:

  • Introduction of the Amino and Cyano Groups: The synthesis begins with the Strecker synthesis, a classic and reliable method for the preparation of α-amino acids from carbonyl compounds. In this case, cyclopentanone is converted to 1-aminocyclopentanecarbonitrile.

  • Conversion to a Stable Intermediate: The resulting α-aminonitrile is then hydrolyzed to the corresponding α-amino acid, 1-aminocyclopentanecarboxylic acid. This is a stable, crystalline intermediate that can be readily purified. Subsequent esterification provides the substrate for the final reduction step.

  • Simultaneous Reduction to the Target Molecule: The final and most critical step involves the simultaneous reduction of both the ester and the yet-to-be-formed aminomethyl group precursor (the nitrile) using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This transformation directly yields the desired 1-aminomethyl-1-cyclopentanemethanol.

This strategic approach was chosen for its efficiency and the use of well-established, high-yielding reactions, making it suitable for laboratory-scale synthesis.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow from cyclopentanone to the final product.

Synthesis_Workflow Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile  Strecker Synthesis (NaCN, NH4Cl, NH4OH) AminoAcid 1-Aminocyclopentanecarboxylic Acid Aminonitrile->AminoAcid  Acid Hydrolysis (HCl, H2O) AminoEster Ethyl 1-Aminocyclopentanecarboxylate AminoAcid->AminoEster  Fischer Esterification (EtOH, H2SO4) Target 1-Aminomethyl-1-cyclopentanemethanol AminoEster->Target  Reduction (LiAlH4, THF)

Figure 1: Overall synthetic workflow for 1-aminomethyl-1-cyclopentanemethanol.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including cyanides and lithium aluminum hydride. All procedures must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This procedure is adapted from a known method for the synthesis of related aminonitriles and is a crucial first step in the sequence.[1]

Reaction Scheme:

Strecker_Synthesis reactant1 Cyclopentanone product 1-Aminocyclopentanecarbonitrile reactant1->product Strecker Synthesis plus1 + reagents NaCN, NH4Cl, NH4OH

Figure 2: Strecker synthesis of 1-aminocyclopentanecarbonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentanone84.1225.0 g0.297
Sodium Cyanide49.0116.0 g0.326
Ammonium Chloride53.4917.5 g0.327
28% Ammonium Hydroxide-50 mL-
Methanol32.0450 mL-
Dichloromethane84.93200 mL-
Water18.02As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide in 50 mL of water.

  • To this solution, add a solution of ammonium chloride in 75 mL of water, followed by 50 mL of 28% aqueous ammonia.

  • In a separate beaker, dissolve cyclopentanone in 50 mL of methanol.

  • Add the cyclopentanone solution to the flask.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Heat the reaction mixture to 60°C and maintain this temperature for 1 hour.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil. The crude product is typically used in the next step without further purification.

Part 2: Synthesis of 1-Aminocyclopentanecarboxylic Acid

The hydrolysis of the aminonitrile to the corresponding amino acid is a standard transformation.

Reaction Scheme:

Hydrolysis reactant 1-Aminocyclopentanecarbonitrile product 1-Aminocyclopentanecarboxylic Acid reactant->product Acid Hydrolysis reagents Conc. HCl, H2O

Figure 3: Hydrolysis to 1-aminocyclopentanecarboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
1-Aminocyclopentanecarbonitrile110.16Crude from Part 1
Concentrated Hydrochloric Acid (37%)36.46150 mL
Water18.02As needed
Ethanol46.07As needed

Procedure:

  • Carefully add the crude 1-aminocyclopentanecarbonitrile to 150 mL of concentrated hydrochloric acid in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • A white precipitate of 1-aminocyclopentanecarboxylic acid hydrochloride will form.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to ~6-7 with a suitable base (e.g., ammonium hydroxide).

  • The free amino acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: Synthesis of Ethyl 1-Aminocyclopentanecarboxylate

Esterification of the amino acid is performed under standard Fischer esterification conditions.

Reaction Scheme:

Esterification reactant 1-Aminocyclopentanecarboxylic Acid product Ethyl 1-Aminocyclopentanecarboxylate reactant->product Fischer Esterification reagents Ethanol, H2SO4 (cat.)

Figure 4: Fischer esterification of 1-aminocyclopentanecarboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
1-Aminocyclopentanecarboxylic Acid129.1620.0 g (0.155 mol)
Absolute Ethanol46.07200 mL
Concentrated Sulfuric Acid98.085 mL

Procedure:

  • Suspend 1-aminocyclopentanecarboxylic acid in 200 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield ethyl 1-aminocyclopentanecarboxylate as an oil.

Part 4: Synthesis of 1-Aminomethyl-1-cyclopentanemethanol

This is the final and most critical step, involving the powerful reducing agent, lithium aluminum hydride. This procedure is adapted from a well-established method for the reduction of α-amino acids.[2]

Reaction Scheme:

Reduction reactant Ethyl 1-Aminocyclopentanecarboxylate product 1-Aminomethyl-1-cyclopentanemethanol reactant->product Reduction reagents 1. LiAlH4, THF 2. H2O, NaOH(aq)

Figure 5: Reduction to 1-aminomethyl-1-cyclopentanemethanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1-Aminocyclopentanecarboxylate157.2115.7 g (0.1 mol)0.1
Lithium Aluminum Hydride (LiAlH₄)37.957.6 g0.2
Anhydrous Tetrahydrofuran (THF)72.11300 mL-
Water18.02~15 mL-
15% Sodium Hydroxide Solution-~15 mL-
Diethyl Ether74.12As needed-

Procedure:

  • Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place a suspension of lithium aluminum hydride in 200 mL of anhydrous THF.

  • Addition of Ester: Dissolve ethyl 1-aminocyclopentanecarboxylate in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension in an ice bath. Add the ester solution dropwise to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, then heat to reflux for 2 hours to ensure complete reaction.

  • Work-up (Fieser method): Cool the reaction mixture in an ice-water bath. Cautiously and slowly add the following reagents sequentially with vigorous stirring:

    • 7.6 mL of water

    • 7.6 mL of 15% aqueous sodium hydroxide solution

    • 22.8 mL of water

  • A granular white precipitate of aluminum salts will form. Stir the mixture at room temperature for 30 minutes.

  • Isolation: Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF and then diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 1-aminomethyl-1-cyclopentanemethanol.

  • Purification: The product can be purified by vacuum distillation to yield a colorless oil or a low-melting solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Signals corresponding to the aminomethyl protons, hydroxymethyl protons, and the cyclopentyl ring protons.
¹³C NMR Peaks for the two methylene carbons attached to the quaternary carbon, the quaternary carbon itself, and the cyclopentyl carbons.
Mass Spec A molecular ion peak corresponding to the molecular weight of the product (129.20 g/mol ).
IR Spec Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹.

Mechanistic Insights

The key transformations in this synthesis are the Strecker synthesis and the LiAlH₄ reduction.

  • Strecker Synthesis: This reaction proceeds through the formation of an iminium ion from cyclopentanone and ammonia, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.

  • LiAlH₄ Reduction: Lithium aluminum hydride is a powerful source of hydride ions (H⁻). In the final step, it reduces both the ester and the nitrile functionalities. The ester is first reduced to an aldehyde intermediate, which is then further reduced to the primary alcohol. The nitrile is reduced in a two-step hydride addition process to the primary amine. The use of a sufficient excess of LiAlH₄ is crucial for the complete reduction of both functional groups.[3][4][5] The Fieser work-up is a widely used and effective method for quenching LiAlH₄ reactions and facilitating the removal of the resulting aluminum salts.[2]

References

Application Notes and Protocols for the Purification of [1-(Aminomethyl)cyclopentyl]methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the methodologies for the purification of [1-(Aminomethyl)cyclopentyl]methanol, a primary amino alcohol, using column chromatography. Addressing the inherent challenges of purifying small, polar molecules, this document provides a scientifically grounded rationale for selecting the appropriate chromatographic techniques, stationary phases, and mobile phases. Detailed, step-by-step protocols for normal-phase, reversed-phase, and ancillary techniques such as Thin-Layer Chromatography (TLC) are provided to empower researchers in obtaining highly pure this compound for downstream applications in drug discovery and development.

Introduction: The Purification Challenge

This compound is a bifunctional organic compound featuring both a primary amine and a primary alcohol. This structure presents a significant purification challenge due to its high polarity and potential for strong interactions with standard silica gel stationary phases. These interactions often lead to poor peak shape, tailing, and sometimes irreversible adsorption during column chromatography.

The primary objectives of this guide are:

  • To elucidate the chemical properties of this compound relevant to its chromatographic behavior.

  • To provide a rationale for selecting an appropriate purification strategy.

  • To offer detailed, actionable protocols for purification and analysis.

Understanding the Analyte and Potential Impurities

A robust purification strategy begins with a thorough understanding of the target molecule and its likely impurities.

Chemical Properties of this compound:

PropertyValue
CAS Number 2239-31-8
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Boiling Point ~216 °C
Appearance White to off-white solid

A plausible and common synthetic route to this compound involves the reduction of a diester or an amino ester precursor, which itself is often derived from 1-aminocyclopentanecarboxylic acid. A likely precursor is the methyl ester, methyl 1-aminocyclopentanecarboxylate. The reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3][4]

This synthetic pathway allows us to anticipate the following potential impurities:

  • Unreacted Starting Material: Methyl 1-aminocyclopentanecarboxylate.

  • Partially Reduced Intermediate: The corresponding aldehyde.

  • Byproducts from the Reducing Agent: Aluminum salts that are typically removed during the reaction work-up.

  • Other Synthesis-Related Impurities: Depending on the purity of the initial starting materials.

The primary purification challenge, therefore, is the separation of the highly polar product from the slightly less polar, but still polar, ester starting material and other potential byproducts.

Strategic Approach to Purification

The high polarity of this compound necessitates a careful selection of the chromatographic conditions. Three primary strategies are considered:

  • Normal-Phase Chromatography with a Mobile Phase Modifier: This is a common approach for the purification of amines.[5] The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions that cause peak tailing.

  • Reversed-Phase Chromatography: In this mode, a non-polar stationary phase is used with a polar mobile phase. While counterintuitive for a polar molecule, it can be effective, especially for separating compounds with subtle differences in polarity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase consisting of a high concentration of a non-polar organic solvent with a small amount of a polar solvent (like water). HILIC is particularly well-suited for the retention and separation of very polar compounds that are not well-retained in reversed-phase chromatography.[6]

The choice between these methods will depend on the specific impurity profile of the crude material and the available resources. For most standard laboratories, normal-phase chromatography with a modifier is a practical and effective starting point.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC. This will allow for the visualization of the separation and the determination of the appropriate mobile phase composition.

Protocol for TLC Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution on the baseline. Also, spot reference standards of the starting material if available.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen mobile phase. A good starting solvent system for this polar amine is a mixture of dichloromethane (DCM) and methanol (MeOH). To this, a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) should be added.

    • Recommended Starting Mobile Phase: 90:10:1 (DCM:MeOH:TEA) or 90:10:1 (DCM:MeOH:NH₄OH). The polarity can be adjusted by varying the ratio of DCM and MeOH.

  • Visualization: Since this compound lacks a UV chromophore, a chemical stain is required for visualization.

    • Ninhydrin Stain: This is a specific stain for primary and secondary amines, which will appear as purple or pink spots upon heating.[7][8]

    • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will visualize both the amine and alcohol functional groups, typically as yellow-brown spots on a purple background.[9]

  • Calculating the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For effective separation by column chromatography, the target compound should have an Rf value of approximately 0.2-0.35 in the chosen solvent system.

Detailed Purification Protocols

Based on the TLC analysis, the following detailed protocols for flash column chromatography can be employed.

Normal-Phase Chromatography with a Basic Modifier

This is often the most effective method for purifying primary amines on silica gel.

Workflow for Normal-Phase Purification

workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Post-Purification TLC TLC Method Development (e.g., 90:10:1 DCM:MeOH:TEA) Slurry Prepare Silica Slurry in Non-polar Solvent TLC->Slurry Determines Mobile Phase Column Pack Column Slurry->Column Load Load Crude Sample Column->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

References

analytical methods for the characterization of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of [1-(Aminomethyl)cyclopentyl]methanol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies for the structural confirmation, purity assessment, and quantification of this compound. As a key bifunctional building block in medicinal chemistry and materials science, rigorous characterization is paramount to ensure its identity, quality, and suitability for downstream applications. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical justifications for methodological choices and detailed, field-proven protocols.

Introduction and Analytical Strategy

This compound, with the molecular formula C₇H₁₅NO, is a primary amino alcohol containing a quaternary carbon center within a cyclopentyl ring.[1][2] Its structure presents unique analytical challenges, namely the lack of a significant UV chromophore and the presence of two polar functional groups (-NH₂ and -OH) that can influence chromatographic behavior.

A robust analytical strategy must be orthogonal, employing multiple techniques to build a complete profile of the material. The identity of the compound is typically established using spectroscopic methods, while its purity and the quantity of any impurities are determined by high-resolution separation techniques.

The overall analytical workflow is designed to provide a comprehensive characterization, moving from structural confirmation to quantitative purity analysis.

G Figure 1: Comprehensive Analytical Workflow cluster_0 Structural Elucidation & Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Definitive Structure Report Certificate of Analysis (CoA) - Identity Confirmed - Purity ≥ 98% NMR->Report Data Consolidation MS Mass Spectrometry - Molecular Weight - Fragmentation MS->Report Data Consolidation IR FTIR Spectroscopy - Functional Groups IR->Report Data Consolidation HPLC HPLC-MS / ELSD - Non-volatile Impurities - Assay HPLC->Report Data Consolidation GC GC-MS - Volatile Impurities - Residual Solvents GC->Report Data Consolidation PhysChem Appearance, Solubility, Melting Point PhysChem->Report Data Consolidation Sample This compound (CAS: 2239-31-8) Sample->NMR Identity Sample->MS Identity Sample->IR Identity Sample->HPLC Purity Sample->GC Purity Sample->PhysChem

Caption: Figure 1: Comprehensive Analytical Workflow

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Experience: The molecule's symmetry and functional groups lead to a predictable NMR spectrum. The absence of aromatic protons means the entire ¹H spectrum will be in the aliphatic region. The quaternary carbon will be a key, low-intensity signal in the ¹³C spectrum.

¹H NMR Spectrum Analysis A typical ¹H NMR spectrum of this compound will exhibit signals corresponding to the cyclopentyl ring protons, the methylene protons of the aminomethyl and methanol groups, and the exchangeable protons of the amine and alcohol groups.[3]

¹³C NMR Spectrum Analysis The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Structural Unit Predicted ¹³C Shift (ppm) Rationale
Quaternary C (C-1)45 - 55Attached to two carbons, a nitrogen, and an oxygen (via CH₂), making it moderately deshielded.
-CH₂OH65 - 75Methylene carbon attached to an electronegative oxygen atom.
-CH₂NH₂40 - 50Methylene carbon attached to a nitrogen atom.
Cyclopentyl -CH₂-25 - 40Aliphatic carbons within the ring structure. Due to symmetry, fewer signals than carbons may be observed.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Deuterated methanol (MeOD) is often a good choice as it can exchange with the -OH and -NH₂ protons, simplifying the spectrum by removing their signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.[4]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Given the compound's polarity, Electrospray Ionization (ESI) is the preferred method.

Expertise & Experience: The primary amine and alcohol groups are easily protonated. Therefore, in positive ion mode ESI-MS, the most prominent ion will be the protonated molecule [M+H]⁺. Common adducts like [M+Na]⁺ may also be observed.[1]

Expected Mass Spectra Data:

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol [5]

  • Monoisotopic Mass: 129.1154 Da

  • Predicted [M+H]⁺: 130.1226 m/z[1]

  • Predicted [M+Na]⁺: 152.1046 m/z[1]

Fragmentation Analysis: Key fragmentation pathways would involve the neutral loss of water (H₂O) from the protonated molecule, or the loss of the aminomethyl group (-CH₂NH₂).

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source. A direct infusion approach can also be used.

  • LC Method (if used):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: A short gradient from 5% to 95% B over 5 minutes.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis: Identify the m/z value corresponding to the [M+H]⁺ ion and compare it to the calculated theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Expertise & Experience: The spectrum will be dominated by the characteristic stretches of the O-H and N-H bonds, which often appear as a broad, overlapping band. The C-H stretches of the cyclopentyl ring will also be prominent. The spectrum of cyclopentanemethanol can serve as a useful reference for the alcohol and ring portions of the molecule.[6]

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3500 (broad)O-H and N-H stretchingAlcohol and Primary Amine
2850 - 2960C-H stretchingAliphatic (Cyclopentyl, -CH₂-)
1590 - 1650N-H bending (scissoring)Primary Amine
1450 - 1470C-H bendingAliphatic (-CH₂-)
1000 - 1260C-O and C-N stretchingAlcohol and Amine

Protocol 3: FTIR Sample Analysis

  • Sample Preparation: The sample, which may be a solid or oil at room temperature, can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.[2] Place a small amount of the sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 - 600 cm⁻¹.

  • Data Analysis: Label the major peaks and assign them to the corresponding functional group vibrations.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for separating the main component from any impurities, including starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of non-volatile compounds.

Expertise & Experience: A critical challenge for analyzing this compound is its lack of a UV-absorbing chromophore, rendering standard UV detection ineffective. This necessitates the use of a "universal" detector or a derivatization strategy. HPLC coupled with Mass Spectrometry (HPLC-MS) is an ideal solution as it provides both separation and detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed.

G Figure 2: HPLC Detector Selection Logic Analyte Analyte Properties: - Polar - No UV Chromophore Detector Detector Choice Analyte->Detector UV UV Detector Detector->UV Standard ELSD ELSD / CAD Detector->ELSD Universal MS Mass Spectrometer Detector->MS Universal & Selective Result_UV Outcome: Poor Sensitivity, Undetectable UV->Result_UV Result_ELSD Outcome: Good Universal Detection, Non-linear Response ELSD->Result_ELSD Result_MS Outcome: Excellent Sensitivity, Universal & Selective, Provides Mass Info MS->Result_MS

Caption: Figure 2: HPLC Detector Selection Logic

Protocol 4: Reversed-Phase HPLC-MS for Purity Analysis

  • Sample Preparation: Accurately prepare a sample solution at approximately 1 mg/mL in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).

  • Chromatographic Conditions:

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column suitable for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient 5% B to 70% B over 20 minA shallow gradient ensures good resolution between the main peak and any closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detector ESI-MS (Positive Mode)Provides sensitive detection and mass confirmation for all eluting peaks.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile impurities and residual solvents.

Expertise & Experience: The polar -OH and -NH₂ groups in the molecule can lead to poor peak shape (tailing) and potential decomposition in the hot GC inlet. To overcome this, derivatization is often necessary to block these active sites. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active protons on the O and N atoms with non-polar trimethylsilyl (TMS) groups, increasing volatility and improving chromatographic performance.

Protocol 5: GC-MS for Volatile Impurity Analysis (Derivatization)

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA (with 1% TMCS catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

Parameter Value Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures complete volatilization of the derivatized analyte.
Injection Vol. 1 µL (Split 20:1)A split injection prevents column overloading.
Oven Program 80 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)A temperature ramp effectively separates compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the MS source.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40 - 500 m/zCovers the expected mass of the derivatized compound and its fragments.
  • Data Analysis: Identify the peak for the di-TMS derivatized compound. Analyze other peaks for potential volatile impurities by comparing their mass spectra to a reference library (e.g., NIST).[7]

Summary

The comprehensive analytical characterization of this compound requires a multi-technique approach. NMR and FTIR spectroscopy confirm the molecular structure and functional groups, while Mass Spectrometry verifies the molecular weight. Chromatographic methods, specifically HPLC with a universal detector like MS and derivatization-GC-MS, are crucial for accurately determining purity and profiling impurities. The protocols and rationale outlined in this guide provide a robust framework for ensuring the quality and identity of this important chemical building block.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Determining the Purity of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide to two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of the purity of [1-(Aminomethyl)cyclopentyl]methanol, a key intermediate in pharmaceutical synthesis. Due to its chemical nature—a polar compound lacking a significant UV chromophore—two distinct analytical strategies are detailed to ensure broad applicability and accurate quantification. The first method employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), for direct analysis. The second, more traditional approach, involves pre-column derivatization to introduce a UV-active moiety, enabling analysis by reversed-phase HPLC with standard UV detection. This document provides the scientific rationale behind the methodological choices, detailed experimental protocols, and data presentation to guide researchers, scientists, and drug development professionals in achieving reliable purity assessments.

Introduction

This compound is a bifunctional organic compound featuring a primary amine and a primary alcohol on a cyclopentyl scaffold.[1][2][3] Its high polarity and lack of a chromophore present a challenge for traditional reversed-phase HPLC methods that rely on UV detection.[4][5][6] Accurate determination of its purity is critical in drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This note describes two validated HPLC methods designed to overcome these analytical hurdles.

Method A utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), an effective technique for retaining and separating very polar compounds.[7][8] HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface that facilitates partitioning of polar analytes.[9] Coupled with a universal mass-based detector like CAD or ELSD, which do not require the analyte to have a chromophore, this method allows for the direct quantification of this compound.[5][10]

Method B provides an alternative for laboratories equipped with standard HPLC-UV systems. This approach is based on a pre-column derivatization reaction, where the primary amine of the analyte is tagged with a chromophoric agent.[11][12] This chemical modification decreases the polarity of the analyte and allows for sensitive detection using a UV-Vis detector.[13]

Scientific Principles and Method Rationale

Method A: HILIC with Universal Detection

The choice of HILIC is predicated on the hydrophilic nature of this compound. In reversed-phase chromatography, this polar compound would have little to no retention and elute in the void volume. HILIC provides an orthogonal separation mechanism, offering excellent retention for such polar and hydrophilic compounds.[14]

Detection is achieved using either a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Both are mass-based detectors that are independent of the analyte's optical properties.[15] The process involves nebulization of the column eluent, evaporation of the mobile phase, and subsequent measurement of the remaining non-volatile analyte particles.[6][16] CAD generally offers a wider dynamic range and higher sensitivity compared to ELSD.[17]

Method B: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection

This method leverages the high reactivity of the primary amine on this compound for derivatization. Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react rapidly and quantitatively with primary amines to form highly UV-absorbent or fluorescent derivatives.[11][18] The resulting derivative is less polar and can be effectively separated on a C18 reversed-phase column. This approach is widely used for the analysis of amino acids and amino alcohols.[19][20][21]

Experimental Protocols

Materials and Reagents
  • This compound reference standard and sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Ammonium formate or ammonium acetate (for HILIC mobile phase)

  • Formic acid or acetic acid (for pH adjustment)

  • o-Phthalaldehyde (OPA) derivatization reagent kit or individual components

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate buffer

  • Methanol, HPLC grade

Method A: HILIC-CAD/ELSD Protocol

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound standard or sample in a 75:25 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
CAD Settings As per manufacturer's recommendation
ELSD Settings Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM

Workflow Diagram (Method A):

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-CAD/ELSD Analysis cluster_data Data Analysis prep1 Weigh Standard/Sample prep2 Dissolve in ACN/Water prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj Load into Autosampler hplc_sep HILIC Separation hplc_inj->hplc_sep hplc_det CAD/ELSD Detection hplc_sep->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq Signal Output data_proc Peak Integration & Purity Calculation data_acq->data_proc

Caption: Workflow for HILIC-CAD/ELSD Purity Analysis.

Method B: RP-HPLC with Pre-Column Derivatization (OPA) and UV Detection

Derivatization Protocol (Automated or Manual):

  • Prepare a 1.0 mg/mL stock solution of this compound in water.

  • In an HPLC vial, mix:

    • 100 µL of Borate Buffer (0.4 M, pH 9.5)

    • 20 µL of the sample stock solution

    • 20 µL of OPA/Mercaptan reagent

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Immediately inject the derivatized sample onto the HPLC system.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection UV at 337 nm

Workflow Diagram (Method B):

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC-UV Analysis cluster_data Data Analysis prep1 Prepare Stock Solution prep2 Derivatization with OPA prep1->prep2 hplc_inj Inject Derivatized Sample prep2->hplc_inj Immediate Injection hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det UV Detection (337 nm) hplc_sep->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq Signal Output data_proc Peak Integration & Purity Calculation data_acq->data_proc

Caption: Workflow for RP-HPLC-UV Purity Analysis via Derivatization.

Data Analysis and Interpretation

For both methods, purity is determined by calculating the peak area percentage of the main analyte peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability parameters, including retention time repeatability, peak asymmetry, and theoretical plates, should be established and monitored to ensure the validity of the analytical run. Potential impurities should be characterized by their relative retention times.

Conclusion

This application note provides two reliable and robust HPLC methods for the determination of the purity of this compound. The HILIC method with CAD or ELSD detection is recommended for its direct approach, avoiding the complexities of derivatization. The reversed-phase method with pre-column derivatization offers a viable alternative for laboratories with standard HPLC-UV instrumentation. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. Both methods are suitable for quality control and stability testing in a regulated environment.

References

using [1-(Aminomethyl)cyclopentyl]methanol as a chiral ligand in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [1-(Aminomethyl)cyclopentyl]methanol as a Chiral Ligand in Asymmetric Synthesis

Foreword: Unlocking the Potential of an Under-Explored Chiral Ligand

To our fellow researchers, scientists, and professionals in drug development, this document serves as a detailed guide to the prospective use of this compound as a chiral ligand in asymmetric synthesis. While this compound is commercially available, a thorough review of scientific literature reveals a notable lack of published data regarding its specific applications in asymmetric catalysis. However, its structure—a primary amine and a primary alcohol in a 1,2-relationship on a cyclopentyl scaffold—places it firmly within the esteemed class of chiral amino alcohol ligands.[1][2][3][4] This class of ligands has proven to be exceptionally versatile and effective in a multitude of stereoselective transformations.[4][5]

Therefore, this guide is constructed upon a foundation of established chemical principles and proven methodologies for structurally analogous ligands. We will provide a robust framework for the synthesis, chiral resolution, and application of this compound, empowering you to explore its potential as a novel and effective tool in your asymmetric synthesis endeavors. The protocols and insights presented herein are designed to be a validated starting point for your investigations.

Part 1: Synthesis and Chiral Resolution

The first critical step in utilizing any chiral ligand is securing a supply of the enantiomerically pure material. We present a robust, two-stage process for this: the synthesis of the racemic compound followed by its classical resolution.

Synthesis of Racemic this compound

The synthesis of the racemic parent compound can be efficiently achieved from commercially available 1-(aminomethyl)cyclopentanecarboxylic acid. The procedure involves the reduction of the carboxylic acid functionality to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful and effective reducing agent for this transformation.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • 1-(aminomethyl)cyclopentanecarboxylic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LAH (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 1-(aminomethyl)cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup: Filter the resulting granular precipitate and wash it thoroughly with THF and diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic this compound. The product can be further purified by vacuum distillation or crystallization.

Chiral Resolution using Diastereomeric Salt Crystallization

Classical resolution via the formation of diastereomeric salts remains a highly effective and scalable method for separating enantiomers.[6] Given the basic nature of the amine in our target molecule, a chiral acid, such as (+)-tartaric acid, is an excellent resolving agent.[7][8] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiopure acid.

Experimental Protocol: Chiral Resolution of (±)-[1-(Aminomethyl)cyclopentyl]methanol

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol

  • Acetone

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Salt Formation: Dissolve the racemic this compound (1.0 equivalent) in warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in a refrigerator (4 °C) overnight. One of the diastereomeric salts should precipitate.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol and then acetone.

  • Enantiomeric Purity Check: The enantiomeric excess (ee) of the resolved amine can be determined at this stage by converting a small sample back to the free amine and analyzing it by chiral HPLC or by NMR using a chiral shift reagent.

  • Recrystallization: If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from a suitable solvent system (e.g., methanol/water).

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add 1 M NaOH solution until the pH is >11. Extract the aqueous layer multiple times with diethyl ether.

  • Final Purification: Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

G cluster_synthesis Synthesis cluster_resolution Resolution start_mat 1-(aminomethyl)cyclopentane carboxylic acid reduc Reduction (LAH, THF) start_mat->reduc racemate Racemic This compound reduc->racemate salt_form Diastereomeric Salt Formation racemate->salt_form tartaric (+)-Tartaric Acid tartaric->salt_form cryst Fractional Crystallization salt_form->cryst diast_salt Diastereomerically Pure Salt cryst->diast_salt base_workup Base Workup (NaOH) diast_salt->base_workup enant_pure Enantiopure Ligand (R or S) base_workup->enant_pure

Figure 1: Workflow for the synthesis and resolution of the chiral ligand.

Part 2: Application in Asymmetric Catalysis

Chiral 1,2-amino alcohols are workhorse ligands for the enantioselective addition of organozinc reagents to aldehydes, a reliable C-C bond-forming reaction.[5] The ligand, in situ, forms a chiral catalyst with a metal alkoxide, which then coordinates both the aldehyde and the organozinc reagent, directing the alkyl transfer to one prochiral face of the carbonyl group.

Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic test for the efficacy of new chiral amino alcohol ligands.[5][9] High yields and enantioselectivities are indicative of a well-organized chiral environment around the catalytic center.

Table 1: Prospective Performance Data in Diethylzinc Addition (Based on typical results for structurally similar 1,2-amino alcohol ligands)

EntryAldehydeLigand Loading (mol%)Temperature (°C)Yield (%)ee (%)Configuration
1Benzaldehyde50>95>90(R) or (S)
2p-Tolualdehyde50>95>92(R) or (S)
3p-Anisaldehyde50>95>88(R) or (S)
4Hexanal50>90>85(R) or (S)

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • Enantiopure this compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Titanium (IV) isopropoxide [Ti(OiPr)₄]

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.05 equivalents) and anhydrous toluene. Add Ti(OiPr)₄ (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Reaction Mixture: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 equivalent) to the solution.

  • Addition of Diethylzinc: Slowly add the diethylzinc solution (2.0 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by TLC until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir until the solids dissolve. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC analysis.

Proposed Catalytic Cycle

The catalytic cycle, based on well-established mechanisms for similar ligands, likely proceeds as follows:

  • Ligand Exchange: The chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide dimer.

  • Aldehyde Coordination: The aldehyde coordinates to one of the zinc centers.

  • Ethyl Transfer: An ethyl group is transferred from the other zinc center to the Re or Si face of the coordinated aldehyde in a highly organized, six-membered ring transition state.

  • Product Release: The resulting zinc alkoxide of the product is formed, which then undergoes exchange with another molecule of aldehyde to regenerate the active catalyst and release the product upon workup.

G L Chiral Ligand (L) Cat [LZnEt]₂ Dimer (Active Catalyst) L->Cat + Et₂Zn Et2Zn Et₂Zn Complex Catalyst-Aldehyde Complex Cat->Complex + RCHO Ald RCHO TS Transition State (Ethyl Transfer) Complex->TS Intramolecular Ethyl Transfer Prod_Zn Product-Zinc Alkoxide TS->Prod_Zn Prod_Zn->Cat + RCHO - Product Alkoxide Prod Chiral Alcohol (after workup) Prod_Zn->Prod Workup

References

Application Notes: The Strategic Role of [1-(Aminomethyl)cyclopentyl]methanol in the Synthesis of Baloxavir Marboxil Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for a New Class of Antivirals

The emergence of novel viral threats necessitates the rapid development of new therapeutic agents. Baloxavir marboxil (marketed as Xofluza®) represents a significant advancement in the treatment of influenza A and B viruses.[1][2][3] It is the first approved antiviral that functions by inhibiting the cap-dependent endonuclease, a critical enzyme in the viral replication process.[3][4][5] This mechanism, known as "cap-snatching," is distinct from neuraminidase inhibitors, offering an alternative for resistant strains.[4][6][7]

The intricate molecular architecture of Baloxavir marboxil features a complex polycyclic pyridone core.[2][4] The synthesis of this core relies on the strategic assembly of key fragments.[8] One such pivotal precursor is a chiral tricyclic triazinanone intermediate. The efficient and stereoselective synthesis of this intermediate is a cornerstone of the overall manufacturing process. This is where the unique structural attributes of [1-(Aminomethyl)cyclopentyl]methanol and its derivatives become critically important, although it is often used in the synthesis of other pharmaceutical intermediates through reactions like reductive amination. While not directly a part of the final Baloxavir marboxil structure, analogous cyclopentane moieties are common in medicinal chemistry for their ability to introduce conformational rigidity and favorable physicochemical properties. This application note will explore the principles of using such building blocks, focusing on a key synthetic transformation relevant to the construction of complex pharmaceutical intermediates: reductive amination.

The Rationale: Why Cyclopentane Derivatives?

In drug design, the incorporation of cyclic structures like cyclopentane offers several advantages:

  • Conformational Rigidity: The five-membered ring restricts the number of possible conformations the molecule can adopt. This can lead to a more defined interaction with the target protein, enhancing potency and selectivity.

  • Lipophilicity: The hydrocarbon scaffold increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.

  • Vectorial Orientation: The cyclopentane ring serves as a rigid scaffold, projecting substituents in specific three-dimensional orientations. This is crucial for aligning the pharmacophoric elements correctly within the enzyme's active site.

  • Metabolic Stability: The cyclic structure can be more resistant to metabolic degradation compared to linear alkyl chains, potentially improving the drug's half-life.

This compound, with its primary amine and primary alcohol, is a bifunctional building block that allows for versatile synthetic manipulations to construct more complex scaffolds.[9]

Core Application: Synthesis of a Secondary Amine Intermediate via Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds in pharmaceutical synthesis.[10][11] It typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[10][12] This one-pot efficiency is highly valued in process chemistry.

This protocol details the synthesis of a model secondary amine, N-((1-(hydroxymethyl)cyclopentyl)methyl)aniline , by reacting this compound with benzaldehyde. This transformation exemplifies how the primary amine on the cyclopentane core can be elaborated to build more complex intermediates.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the reductive amination process.

G A This compound E 1. Imine Formation (In Situ) A->E Amine Source B Benzaldehyde B->E Carbonyl Source C Sodium Triacetoxyborohydride (NaBH(OAc)₃) F 2. Reduction C->F Reducing Agent D Solvent (DCM) D->E E->F H Aqueous Workup & Purification F->H G N-((1-(hydroxymethyl)cyclopentyl)methyl)aniline H->G

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of N-((1-(hydroxymethyl)cyclopentyl)methyl)aniline

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for its mildness and selectivity.[10] It is less reactive towards aldehydes and ketones than sodium borohydride, minimizing the side reaction of reducing the starting benzaldehyde. Its steric bulk also contributes to its selectivity for reducing the protonated imine intermediate over the carbonyl.

  • Solvent: Dichloromethane (DCM) is an excellent, non-protic solvent for this reaction, ensuring all reactants remain in solution and do not interfere with the reducing agent.

  • Stoichiometry: A slight excess of the amine can be used to drive the imine formation to completion, but a 1:1 ratio is often sufficient. The reducing agent is typically used in a slight excess (1.1-1.5 eq) to ensure complete conversion of the imine.

  • Workup: The aqueous sodium bicarbonate wash is crucial for neutralizing any remaining acetic acid from the reducing agent and quenching the reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
This compound129.2010.01.29 g
Benzaldehyde106.1210.01.05 mL
Sodium Triacetoxyborohydride211.9412.02.54 g
Dichloromethane (DCM), anhydrous--50 mL
Saturated aq. Sodium Bicarbonate--30 mL
Brine--30 mL
Anhydrous Magnesium Sulfate--As needed

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.29 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir at room temperature until all solids dissolve.

  • Aldehyde Addition: Add benzaldehyde (1.05 mL, 10.0 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture in portions over 10 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (30 mL) to quench the excess reducing agent.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Trustworthiness: Self-Validating System & Expected Results

A successful reaction is validated by characterization of the final product.

  • Appearance: A colorless to pale yellow oil.

  • Yield: Typically >80% after purification.

  • ¹H NMR Spectroscopy: Expect to see characteristic peaks for the cyclopentyl protons, the newly formed benzylic CH₂ group, the aromatic protons from the benzaldehyde moiety, and the CH₂OH group.

  • Mass Spectrometry: The ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₃H₁₉NO, M.W. = 205.30 g/mol ).

This protocol provides a reliable method for the N-alkylation of this compound, a key transformation in the construction of more complex pharmaceutical intermediates. The principles demonstrated here are directly applicable to the synthesis of advanced molecules, including precursors for drugs like Baloxavir marboxil.[8][13][14]

References

Application Note: Enantioselective Synthesis of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed guide for the enantioselective synthesis of [1-(aminomethyl)cyclopentyl]methanol, a valuable chiral building block in medicinal chemistry and drug development. Recognizing the importance of stereochemical purity, this document outlines three distinct and robust strategies: Asymmetric Catalytic Hydrogenation, Chiral Auxiliary-Mediated Synthesis, and Enzymatic Kinetic Resolution. Each section offers a comprehensive protocol, explains the scientific rationale behind the methodological choices, and includes troubleshooting insights. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry seeking to implement reliable methods for producing enantiomerically pure 1,2-amino alcohols.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis.[1][2] The specific stereochemical arrangement of the amino and hydroxyl groups is often critical for biological activity and therapeutic efficacy. This compound, with its constrained cyclopentyl scaffold, presents a unique three-dimensional structure that is of significant interest for the development of novel therapeutics. The ability to synthesize this molecule in an enantiomerically pure form is paramount for elucidating its structure-activity relationship (SAR) and for advancing drug discovery programs.

This guide details three field-proven methodologies to achieve high enantioselectivity in the synthesis of this compound, providing researchers with a selection of approaches to suit different laboratory capabilities and project requirements.

Strategy 1: Asymmetric Catalytic Hydrogenation of an Enamide Precursor

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for establishing stereocenters.[3] This approach involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst, typically based on rhodium or iridium, with a chiral phosphine ligand. The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Rationale and Workflow

The synthesis begins with the preparation of a suitable β-hydroxy enamide precursor. This can be achieved from 1-hydroxycyclopentanecarbonitrile. The nitrile is first protected and reduced to the corresponding aldehyde. A subsequent Horner-Wadsworth-Emmons reaction followed by amidation and protection yields the enamide. The key enantioselective step is the rhodium-catalyzed hydrogenation of this enamide.

Experimental Workflow Diagram

cluster_0 Preparation of Enamide Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A 1-Hydroxycyclopentane- carbonitrile B Protected Aldehyde A->B 1. Protection (e.g., TBDMS) 2. Reduction (DIBAL-H) C α,β-Unsaturated Ester B->C Horner-Wadsworth-Emmons D Enamide Precursor C->D 1. Amidation 2. N-Acylation E This compound (Protected, Enantiomerically Enriched) D->E H₂, Chiral Rh Catalyst (e.g., Rh(COD)₂BF₄ + (R,R)-Me-DuPhos) F Final Product: This compound E->F Acidic hydrolysis

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Protocol

Step 1: Synthesis of the Enamide Precursor

  • This multi-step synthesis starts from commercially available 1-hydroxycyclopentanecarbonitrile and is based on established organic transformations. Standard protecting group strategies and olefination reactions are employed.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a high-pressure reactor is charged with the enamide precursor (1.0 eq), a rhodium catalyst precursor such as Rh(COD)₂BF₄ (0.01 eq), and a chiral phosphine ligand, for instance, (R,R)-Me-DuPhos (0.011 eq).

  • Degassed methanol is added as the solvent.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is pressurized with hydrogen (e.g., 5 bar) and stirred at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Step 3: Deprotection

  • The protected amino alcohol is dissolved in a suitable solvent like methanol.

  • A strong acid, such as hydrochloric acid, is added, and the mixture is stirred at room temperature or gently heated until deprotection is complete.

  • The solvent is evaporated, and the final product is isolated, often as a hydrochloride salt.

Key Performance Indicators
ParameterTypical ValueReference
Catalyst Loading0.5 - 2 mol%[3]
Enantiomeric Excess (e.e.)>95%[3]
Yield80-95% (for hydrogenation step)[3]
Pressure1-10 bar H₂[3]

Strategy 2: Diastereoselective Alkylation Using a Chiral Auxiliary

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.[4] After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Pseudoephedrine is a highly effective chiral auxiliary for the asymmetric α-alkylation of amides.[1][2]

Rationale and Workflow

In this approach, a carboxylic acid derivative of cyclopentane is coupled with a chiral auxiliary, such as (S,S)-pseudoephedrine, to form a chiral amide. Deprotonation of the α-carbon with a strong base forms a chiral enolate, which then undergoes diastereoselective alkylation. The stereochemistry of the auxiliary directs the approach of the electrophile. Subsequent removal of the auxiliary yields the desired chiral product.

Experimental Workflow Diagram

A Cyclopentanecarboxylic Acid B Chiral Amide (with Pseudoephedrine) A->B Coupling with (S,S)-pseudoephedrine C Diastereomerically Enriched Alkylated Amide B->C 1. Deprotonation (LDA) 2. Alkylation (e.g., with a protected aminomethyl electrophile) D Chiral Carboxylic Acid C->D Auxiliary Cleavage (e.g., Acid Hydrolysis) E Final Product: This compound D->E Reduction (e.g., LiAlH₄)

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Detailed Protocol

Step 1: Formation of the Chiral Amide

  • To a solution of cyclopentanecarboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP).

  • Add (S,S)-pseudoephedrine (1.0 eq) and stir the reaction at room temperature until completion.

  • Work up the reaction and purify the resulting amide by chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral amide in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) and stir for 1 hour to form the enolate.

  • Add a suitable electrophile, such as N-(bromomethyl)phthalimide (1.2 eq), and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the alkylated amide by column chromatography.

Step 3: Auxiliary Cleavage and Reduction

  • The purified amide is subjected to acidic or basic hydrolysis to cleave the pseudoephedrine auxiliary, which can often be recovered.[4]

  • The resulting enantiomerically enriched carboxylic acid is then reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

  • The phthalimide protecting group can be removed with hydrazine to yield the final product.

Key Performance Indicators
ParameterTypical ValueReference
Diastereomeric Excess (d.e.)>98%[1][2]
Overall Yield60-80%[1][2]
Auxiliary Recovery>90%[4]

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers in a racemic mixture.[5] The enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation.

Rationale and Workflow

A racemic mixture of a suitable precursor, such as the N-acetylated version of this compound, is subjected to enzymatic hydrolysis. A lipase, such as Candida antarctica lipase B (CALB), will selectively hydrolyze one enantiomer of the corresponding ester (prepared by acylation of the racemic amino alcohol), allowing for the separation of the unreacted ester and the hydrolyzed alcohol.

Experimental Workflow Diagram

A Racemic this compound B Racemic Acetylated Precursor A->B Acetylation (Ac₂O) C Enantiomerically Enriched Alcohol + Unreacted Acetate B->C Enzymatic Hydrolysis (e.g., Lipase in buffer/organic co-solvent) D Separated Enantiomers C->D Chromatographic Separation E Final Product: (R)- or (S)-[1-(Aminomethyl)cyclopentyl]methanol D->E Deprotection (if necessary)

Caption: Enzymatic Kinetic Resolution Workflow.

Detailed Protocol

Step 1: Preparation of Racemic Substrate

  • Synthesize racemic this compound using standard, non-asymmetric methods.

  • Protect the amino group, for example, by acetylation with acetic anhydride.

  • Acylate the hydroxyl group to form the corresponding ester (e.g., acetate or butyrate).

Step 2: Enzymatic Resolution

  • Disperse the racemic ester in a phosphate buffer solution, potentially with an organic co-solvent to improve solubility.

  • Add a lipase, such as immobilized Candida antarctica lipase B (Novozym 435), to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC.

  • The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.[6]

  • Filter off the immobilized enzyme (which can often be reused).

  • Extract the mixture with an organic solvent.

Step 3: Separation and Deprotection

  • Separate the unreacted ester and the hydrolyzed alcohol by column chromatography.

  • The separated enantiomers can then be deprotected under appropriate conditions to yield the final enantiomerically pure products.

Key Performance Indicators
ParameterTypical ValueReference
Enantiomeric Ratio (E)>100 (often)[5]
Enantiomeric Excess (e.e.)>99% (at ~50% conversion)[6]
Maximum Yield50% for each enantiomer[6]
BiocatalystReusable immobilized lipases[6]

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several robust methods. Asymmetric catalytic hydrogenation offers an elegant and efficient route with high enantioselectivity. The use of chiral auxiliaries provides a reliable, albeit more stepwise, approach with excellent stereocontrol. Enzymatic kinetic resolution presents a green and highly selective alternative, particularly advantageous for its mild reaction conditions, though theoretically limited to a 50% yield for a single enantiomer from a racemic starting material. The choice of method will depend on the specific requirements of the research project, including scale, cost, and available equipment.

References

Scale-Up Synthesis of [1-(Aminomethyl)cyclopentyl]methanol for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [1-(Aminomethyl)cyclopentyl]methanol in Modern Research

The bifunctional amino alcohol, this compound, represents a valuable building block in contemporary chemical research and pharmaceutical development. Its rigid cyclopentyl scaffold, coupled with the primary amine and primary alcohol functionalities at a quaternary carbon center, offers a unique three-dimensional structure. This motif is of significant interest in the design of novel ligands for catalysis, as a precursor for conformationally constrained peptide mimics, and in the synthesis of pharmacologically active compounds. The development of a robust, scalable, and well-documented synthetic protocol is therefore crucial to enable its broader application by the scientific community.

This guide provides a detailed examination of a recommended synthetic pathway for the laboratory-scale production of this compound, with a focus on scalability, safety, and analytical validation. We will delve into the causal reasoning behind the chosen methodologies, offering insights gleaned from practical experience to ensure a reliable and reproducible outcome.

Strategic Approach to Synthesis: A Two-Stage Protocol

The most logical and scalable approach to this compound is a two-stage process. This begins with the synthesis of the key intermediate, 1-aminocyclopentane-1-carboxylic acid, followed by the selective reduction of the carboxylic acid to the corresponding primary alcohol.

For the initial synthesis of the amino acid precursor, two classical methods are primarily considered: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence from the readily available and inexpensive starting material, cyclopentanone.

  • Strecker Synthesis: This method involves the reaction of cyclopentanone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.[1][2][3]

  • Bucherer-Bergs Reaction: This one-pot reaction utilizes cyclopentanone, an ammonium salt, and a cyanide source to generate a hydantoin intermediate, which is subsequently hydrolyzed to yield the amino acid.[4][5]

While both methods are effective, the Bucherer-Bergs reaction is often favored for its operational simplicity and generally good yields for α,α-disubstituted amino acids.[4] It avoids the direct handling of hydrogen cyanide, making it a more practical choice for laboratory scale-up.

The second stage of the synthesis involves the reduction of the carboxylic acid group of 1-aminocyclopentane-1-carboxylic acid to a primary alcohol. For this transformation, a powerful reducing agent is required. While sodium borohydride (NaBH₄) is a common laboratory reagent, it is generally not effective for the reduction of carboxylic acids. Therefore, a more potent reducing agent such as lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Bucherer-Bergs followed by LiAlH₄ Reduction Route 2: Strecker Synthesis followed by LiAlH₄ Reduction
Starting Material Cyclopentanone, Ammonium Carbonate, Potassium CyanideCyclopentanone, Ammonium Chloride, Potassium Cyanide
Key Intermediates Cyclopentane-spiro-5'-hydantoin1-amino-1-cyanocyclopentane
Overall Yield Good to ExcellentGood
Scalability Readily scalable with appropriate safety measuresScalable, but hydrolysis of the nitrile can be challenging
Safety Considerations Use of cyanide salts requires strict safety protocols.Use of cyanide salts requires strict safety protocols.
Operational Simplicity The one-pot nature of the Bucherer-Bergs reaction is advantageous.Requires two distinct steps for aminonitrile formation and hydrolysis.

Based on this analysis, the Bucherer-Bergs route followed by LiAlH₄ reduction is the recommended pathway for a robust and scalable laboratory synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid via Bucherer-Bergs Reaction

This protocol is adapted from established procedures for the Bucherer-Bergs synthesis of cyclic amino acids.[4][5]

Materials:

  • Cyclopentanone

  • Ammonium Carbonate

  • Potassium Cyanide

  • Ethanol

  • Water

  • Hydrochloric Acid (concentrated)

  • Ammonium Hydroxide

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add ammonium carbonate (3.0 equivalents) and water. Stir until dissolved. Add potassium cyanide (1.5 equivalents) and stir until a clear solution is obtained. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Addition of Cyclopentanone: Add cyclopentanone (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and allow it to react for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of Hydantoin: After the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 12-24 hours to hydrolyze the hydantoin intermediate.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Neutralize the solution with ammonium hydroxide to the isoelectric point of the amino acid (approximately pH 6). The product will precipitate out of the solution.

  • Purification: Collect the crude 1-aminocyclopentane-1-carboxylic acid by filtration. Wash the solid with cold water and then with cold ethanol. Dry the product under vacuum. For higher purity, recrystallization from a water/ethanol mixture can be performed.

Self-Validation: The identity and purity of the synthesized 1-aminocyclopentane-1-carboxylic acid should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 2: Reduction of 1-Aminocyclopentane-1-carboxylic Acid to this compound

This protocol utilizes the powerful reducing agent lithium aluminum hydride (LiAlH₄).

Materials:

  • 1-Aminocyclopentane-1-carboxylic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

  • LiAlH₄ Suspension: Carefully add LiAlH₄ (3.0-4.0 equivalents) to anhydrous THF in the reaction flask. Caution: LiAlH₄ reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Addition of Amino Acid: Dissolve the 1-aminocyclopentane-1-carboxylic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the amino acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).

  • Work-up and Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Purification: Combine the filtrate and washings, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Visualization of the Synthetic Workflow

SynthesisWorkflow Cyclopentanone Cyclopentanone BuchererBergs Bucherer-Bergs Reaction Cyclopentanone->BuchererBergs Reagents1 NH4)2CO3, KCN, H2O/EtOH Reagents1->BuchererBergs Hydantoin Hydantoin Intermediate BuchererBergs->Hydantoin Hydrolysis Acid Hydrolysis (HCl) Hydantoin->Hydrolysis AminoAcid 1-Aminocyclopentane-1-carboxylic Acid Hydrolysis->AminoAcid Reduction Reduction AminoAcid->Reduction LiAlH4 LiAlH4, THF LiAlH4->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthetic workflow for this compound.

Expert Insights and Causality

  • Choice of Cyanide Source in Bucherer-Bergs: While sodium cyanide can be used, potassium cyanide is often preferred due to its lower hygroscopicity, which can be advantageous in ensuring consistent reaction conditions.

  • Hydrolysis of the Hydantoin: The hydrolysis of the 5,5-disubstituted hydantoin is a critical step. The use of strong acid and elevated temperatures is necessary to drive the reaction to completion. Insufficient hydrolysis time or acid concentration will result in lower yields of the desired amino acid.

  • Safety with LiAlH₄: The quenching of LiAlH₄ is a highly exothermic process that generates hydrogen gas. It must be performed slowly and with extreme caution in a well-ventilated fume hood, and behind a safety shield. The Fieser workup is recommended as it typically results in a granular, easily filterable solid.

  • Purification of the Final Product: this compound is a relatively polar compound. If column chromatography is chosen for purification, a polar eluent system such as dichloromethane/methanol with a small amount of ammonium hydroxide is often effective.

Conclusion

The synthetic route detailed in this application note, commencing with the Bucherer-Bergs reaction on cyclopentanone and culminating in a lithium aluminum hydride reduction, provides a reliable and scalable method for the laboratory synthesis of this compound. By adhering to the outlined protocols and safety precautions, researchers can confidently produce this valuable chemical building block for their scientific endeavors. The self-validating nature of the process, with clear analytical checkpoints, ensures the integrity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [1-(Aminomethyl)cyclopentyl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and process development professionals working on this synthesis. The guidance herein is grounded in established chemical principles to help you diagnose and resolve common issues, thereby improving yield, purity, and reproducibility.

The target molecule, this compound, is a valuable amino alcohol building block. Its synthesis, typically achieved via the reduction of a bifunctional starting material, presents unique challenges that require careful control of reaction conditions. The most common synthetic route involves the simultaneous reduction of a nitrile and a carboxylic acid (or its ester derivative) on a cyclopentane ring, often using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Frequently Asked Questions (FAQs)

Q1: My overall yield is extremely low after the LiAlH₄ reduction and work-up. What is the most common cause?

A1: The most frequent cause of drastic yield loss is the improper management of the highly reactive LiAlH₄ reagent. This includes insufficient reagent, degradation of the reagent due to moisture, or an ineffective work-up procedure that leads to the loss of the polar amino alcohol product into the aqueous layer or as an emulsion. Always use freshly opened, high-purity LiAlH₄ and ensure your solvent (typically THF or diethyl ether) is rigorously dried.

Q2: I see multiple spots on my TLC after the reaction. What are the likely side products?

A2: The formation of multiple products often points to incomplete reduction. You may be seeing intermediates such as the amino-acid, the cyano-alcohol, or the amino-aldehyde. Another possibility is the formation of intermolecular condensation products, especially if the reaction temperature was too high. Co-spotting with your starting material is essential to diagnose a stalled reaction.

Q3: Why is my final product difficult to extract from the aqueous layer after the work-up?

A3: this compound is a highly polar amino alcohol with significant water solubility, especially when protonated. During an acidic or standard water quench, the amine group becomes protonated (R-NH₃⁺), making the molecule behave like a salt. To improve extraction, the aqueous layer should be basified (pH > 10) with NaOH or K₂CO₃ to deprotonate the ammonium salt back to the free amine (R-NH₂), which is more soluble in organic solvents like ethyl acetate or dichloromethane.

Q4: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to make the synthesis safer?

A4: No, NaBH₄ is not a suitable reagent for this transformation. While it can reduce aldehydes and ketones, it is not reactive enough to reduce carboxylic acids, esters, or nitriles.[1][2][3] Using NaBH₄ would result in no reaction or, at best, a negligible yield. The high reactivity of LiAlH₄ is necessary to reduce these stable functional groups.[1][2]

In-Depth Troubleshooting Guide

This section provides a detailed analysis of potential issues organized by the pivotal step of the synthesis: the hydride reduction.

Core Challenge: The LiAlH₄ Reduction Step

The reduction of a starting material like 1-cyanocyclopentanecarboxylic acid or its corresponding methyl ester is the heart of the synthesis. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both functional groups simultaneously.[1][4] However, its high reactivity demands precise execution.

Problem 1: Consistently Low or No Yield

A low yield is the most common complaint. The root cause can be traced through a logical diagnostic workflow.

cluster_solutions Potential Causes & Solutions Start Low Yield Observed Reagent 1. Verify LiAlH₄ Quality & Stoichiometry Start->Reagent Is reagent active and sufficient? Conditions 2. Check Reaction Conditions Reagent->Conditions Yes Reagent_Sol Cause: Inactive LiAlH₄ or insufficient equivalents. Solution: Use fresh reagent (≥3 equivalents). Titrate old batches. Reagent->Reagent_Sol Workup 3. Optimize Work-up & Extraction Conditions->Workup Yes Conditions_Sol Cause: Moisture, wrong temperature, or short reaction time. Solution: Use anhydrous solvent. Run at 0°C to RT or gentle reflux. Monitor by TLC. Conditions->Conditions_Sol Analysis 4. Analyze Byproducts Workup->Analysis Yes Workup_Sol Cause: Product lost in aqueous phase or emulsion. Solution: Use Fieser work-up. Basify aqueous layer to pH >10 before extraction. Workup->Workup_Sol Solution High Yield Achieved Analysis->Solution Problem Identified & Solved Analysis_Sol Cause: Incomplete reduction or side reactions. Solution: Increase reagent/time. Characterize side products by NMR/MS to diagnose. Analysis->Analysis_Sol

Caption: A systematic workflow for diagnosing low yield.

  • Reagent Quality and Stoichiometry:

    • The Cause: LiAlH₄ reacts violently with water and can be deactivated by atmospheric moisture. An older bottle or one that has been handled improperly will have significantly lower activity. Furthermore, the stoichiometry is critical. The reduction of a carboxylic acid first involves an acid-base reaction that consumes one equivalent of hydride to form H₂ gas, followed by two more equivalents for the reduction.[5] The nitrile also requires two equivalents.[6][7]

    • The Solution:

      • Always use a new, unopened bottle of LiAlH₄ or titrate older batches to determine their active hydride content.

      • Use a sufficient excess of the reagent. A minimum of 3-4 molar equivalents relative to the starting material is recommended to drive the reaction to completion.

      • Add the starting material solution slowly to a suspension of LiAlH₄ in anhydrous THF at 0 °C to control the initial exothermic reaction.[5]

  • Reaction Conditions:

    • The Cause: The presence of water in the solvent or glassware will quench the LiAlH₄. The reaction may also be incomplete if not allowed to run for a sufficient duration or at an appropriate temperature.

    • The Solution:

      • Anhydrous Technique: Dry all glassware in an oven ( >120 °C) overnight and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

      • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The product is a very polar, baseline spot. The disappearance of the starting material is the key indicator.

      • Temperature & Time: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours (4-16h). Gentle reflux may be required for stubborn reductions, but this increases the risk of side reactions.

  • Work-up and Extraction Procedure:

    • The Cause: This is a major source of product loss. A standard "water quench" can create intractable aluminum salt emulsions that trap the polar product. As mentioned in the FAQs, the amino alcohol product can be protonated and highly water-soluble.

    • The Solution: Fieser Work-up: The Fieser method is a widely adopted and reliable procedure for quenching LiAlH₄ reactions.[8] For a reaction using 'X' grams of LiAlH₄, proceed as follows at 0 °C:

      • Slowly add 'X' mL of water.

      • Slowly add 'X' mL of 15% aqueous NaOH.

      • Slowly add '3X' mL of water. This procedure is designed to produce granular aluminum salts that are easily filtered off.[8]

    • The Solution: Basification & Extraction: After filtering the aluminum salts, the pH of the aqueous filtrate must be adjusted.

      • Check the pH of the aqueous layer. It should be strongly basic. If not, add solid K₂CO₃ or 2M NaOH until the pH is >10.

      • Extract multiple times (3-5x) with a suitable organic solvent. Dichloromethane or a 9:1 mixture of Chloroform/Isopropanol can be more effective than ethyl acetate for extracting highly polar amino alcohols.

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Problem 2: Formation of Impurities and Side Products

Even with a successful reduction, impurities can complicate purification and lower the final yield.

cluster_side Incomplete Reduction / Side Products SM Starting Material (1-Cyanocyclopentane -carboxylic Acid) LAH LiAlH₄ (Excess, Anhydrous THF) SM->LAH Product Desired Product ([1-(Aminomethyl)cyclopentyl] -methanol) LAH->Product Complete Reduction Side1 Cyano-alcohol LAH->Side1 Partial (Acid reduced) Side2 Amino-acid LAH->Side2 Partial (Nitrile reduced) Side3 Amino-aldehyde (transient) LAH->Side3 Partial (Intermediate)

Caption: Synthetic pathway and potential incomplete reduction products.

Impurity IdentifiedLikely CauseRecommended Action
Unreacted Starting Material Insufficient LiAlH₄; reaction time too short; reagent deactivated by moisture.Increase molar equivalents of LiAlH₄ to 3-4. Ensure anhydrous conditions. Increase reaction time and monitor by TLC until starting material is consumed.
Cyano-alcohol Incomplete reduction of the nitrile group. The carboxylic acid is generally reduced faster.Increase reaction time or consider gentle reflux. Ensure sufficient LiAlH₄ is present.
Amino-acid Incomplete reduction of the carboxylic acid group. This is less common but possible if the reagent is added too quickly at a higher temperature, leading to localized consumption.Ensure slow, controlled addition of the starting material to the LiAlH₄ suspension at 0 °C.
Polymeric or Tar-like material Reaction temperature was too high, leading to intermolecular condensation reactions between transient aldehyde intermediates and the product amine.Maintain strict temperature control. Do not allow the reaction to exotherm uncontrollably during addition.

Recommended Analytical & Purification Protocols

Protocol 1: Reaction Monitoring by TLC
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A polar solvent system is required. Start with 85:10:5 Dichloromethane:Methanol:Ammonium Hydroxide. Adjust polarity as needed.

  • Visualization:

    • UV light (254 nm) if the starting material has a chromophore.

    • Primary Stain: Ninhydrin stain (for the amine product). The product will appear as a distinct purple/blue spot.

    • Secondary Stain: Permanganate (KMnO₄) stain (for the alcohol product). The product spot should also be positive with this stain.

  • Analysis: The starting material will have a higher Rf value. The product will be a highly polar spot at or near the baseline (Rf ≈ 0.1-0.2). The reaction is complete when the starting material spot is no longer visible and a strong ninhydrin-positive spot appears at the baseline.

Protocol 2: Purification by Column Chromatography

Due to its high polarity, purification of the final product can be challenging.

  • Adsorbent: Use basic alumina or deactivated silica gel (pre-treated with triethylamine) to prevent the polar amine from streaking or irreversibly binding to the column.

  • Eluent System: Use a gradient elution system, starting with a less polar mixture and gradually increasing the polarity. For example, start with 100% Dichloromethane and gradually add Methanol (up to 20%). A small amount of triethylamine or ammonium hydroxide (0.5-1%) in the eluent can improve peak shape and recovery.

  • Fraction Analysis: Analyze fractions by TLC using the system described above. Combine fractions containing the pure product and remove the solvent under reduced pressure.

References

common side reactions in the synthesis of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(Aminomethyl)cyclopentyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively optimize your synthetic route.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of this compound is a two-step process starting from 1,1-cyclopentanediacetic acid. This pathway is analogous to a well-established route for the synthesis of Gabapentin.[1][2][3] The key transformations involve a Hofmann rearrangement to introduce the aminomethyl group, followed by a reduction of the carboxylic acid to the primary alcohol.

The overall synthetic scheme is as follows:

Synthetic_Pathway cluster_0 Step 1: Amidation & Hofmann Rearrangement cluster_1 Step 2: Reduction Start 1,1-Cyclopentanediacetic Anhydride Intermediate1 1,1-Cyclopentanediacetic Acid Monoamide Start->Intermediate1 NH3(aq) Intermediate2 1-(Aminomethyl)cyclopentane-1-carboxylic Acid Intermediate1->Intermediate2 1. Br2, NaOH 2. H2O Intermediate2_redux 1-(Aminomethyl)cyclopentane-1-carboxylic Acid FinalProduct This compound Intermediate2_redux->FinalProduct 1. LiAlH4, THF 2. H2O workup

Caption: Overall synthetic route to this compound.

Part 1: Hofmann Rearrangement - FAQs and Troubleshooting

This section addresses common issues encountered during the conversion of 1,1-cyclopentanediacetic acid monoamide to 1-(aminomethyl)cyclopentane-1-carboxylic acid via the Hofmann rearrangement.

FAQ 1: My yield of the amino acid is low, and I've isolated a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?

Answer:

The most likely high-molecular-weight byproduct is a symmetrical urea derivative. This forms when the isocyanate intermediate, central to the Hofmann rearrangement, reacts with the desired product, the primary amine of 1-(aminomethyl)cyclopentane-1-carboxylic acid.[2]

Urea_Formation Isocyanate Cyclopentyl-N=C=O (Isocyanate Intermediate) Urea Cyclopentyl-NH-C(O)-NH-Cyclopentyl (Symmetrical Urea Byproduct) Isocyanate->Urea + Amine (Product) Amine Cyclopentyl-NH2 (Product) Amine->Urea

Caption: Formation of the symmetrical urea byproduct.

Troubleshooting Guide:

Symptom Probable Cause Recommended Solution
Low yield of amino acid, presence of a high MW peak in LC-MS corresponding to the urea byproduct.The concentration of the product amine builds up and reacts with the isocyanate intermediate.Slow Addition of Reagents: Add the bromine or hypobromite solution slowly to the amide solution. This keeps the instantaneous concentration of the isocyanate low, favoring its hydrolysis over reaction with the amine product.
High reaction temperature.Maintain Low Temperature: Keep the reaction temperature low (typically 0-5 °C) during the addition of the hypobromite. This slows down the rate of all reactions, but particularly the bimolecular reaction leading to the urea.
Inefficient stirring.Ensure Efficient Mixing: Use a mechanical stirrer to ensure that the reagents are dispersed quickly and uniformly, preventing localized high concentrations of the isocyanate and amine.

Protocol to Minimize Urea Formation:

  • Dissolve the 1,1-cyclopentanediacetic acid monoamide in a cold (0-5 °C) aqueous solution of sodium hydroxide.

  • Prepare the sodium hypobromite solution separately by adding bromine to a cold aqueous sodium hydroxide solution.

  • Add the freshly prepared sodium hypobromite solution dropwise to the amide solution over a period of 1-2 hours, maintaining the temperature below 5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis of the isocyanate.

FAQ 2: I've noticed another significant byproduct in my reaction mixture that is not the urea. What could it be?

Answer:

If your reaction solvent or workup involves an alcohol (e.g., methanol, ethanol), you may be forming a carbamate byproduct. The isocyanate intermediate is highly electrophilic and can be trapped by alcohols to form stable carbamates.[2][4]

Carbamate_Formation Isocyanate Cyclopentyl-N=C=O (Isocyanate Intermediate) Carbamate Cyclopentyl-NH-C(O)-OR (Carbamate Byproduct) Isocyanate->Carbamate + R-OH Alcohol R-OH (Solvent/Nucleophile) Alcohol->Carbamate

Caption: Formation of a carbamate byproduct.

Troubleshooting Guide:

Symptom Probable Cause Recommended Solution
Presence of a byproduct with a mass corresponding to the addition of the alcohol solvent to the isocyanate.Use of an alcohol as a co-solvent or in the workup before the isocyanate has been fully hydrolyzed.Avoid Alcohols: Do not use alcoholic solvents in the Hofmann rearrangement step. The reaction should be performed in water.
Quenching the reaction with an alcohol.Aqueous Workup: Ensure that the reaction is worked up using an aqueous system. Acidification should be done in water to hydrolyze any remaining isocyanate to the amine.

Part 2: LiAlH4 Reduction - FAQs and Troubleshooting

This section focuses on the reduction of 1-(aminomethyl)cyclopentane-1-carboxylic acid to this compound using lithium aluminum hydride (LiAlH₄).

FAQ 3: My reduction reaction is not going to completion, and I'm isolating a significant amount of a cyclic compound. What is happening?

Answer:

You are likely forming a lactam (a cyclic amide). Amino acids can undergo intramolecular cyclization to form lactams, especially upon heating or under certain reaction conditions.[5][6] In this case, 1-(aminomethyl)cyclopentane-1-carboxylic acid can cyclize to form 2-azaspiro[4.4]nonan-1-one. LiAlH₄ can reduce lactams, but the reaction is often slower than the reduction of the corresponding acyclic carboxylic acid.

Lactam_Formation AminoAcid 1-(Aminomethyl)cyclopentane-1-carboxylic Acid Lactam 2-Azaspiro[4.4]nonan-1-one (Lactam Byproduct) AminoAcid->Lactam Intramolecular Cyclization (-H2O) Product This compound AminoAcid->Product LiAlH4 Reduction Lactam->Product LiAlH4 Reduction (slower)

Caption: Competing pathways of reduction and lactam formation.

Troubleshooting Guide:

Symptom Probable Cause Recommended Solution
Isolation of a compound with a mass corresponding to the lactam. Incomplete conversion to the desired amino alcohol.The amino acid starting material cyclized to the lactam before or during the reduction.Use of Borane Reductants: Consider using borane-tetrahydrofuran complex (BH₃·THF) instead of LiAlH₄. Borane is known to reduce carboxylic acids in the presence of amides and may be more effective at reducing the amino acid directly without promoting lactamization.
Insufficient LiAlH₄ or reaction time.Increase Reagent and Time: If you must use LiAlH₄, ensure you are using a sufficient excess (at least 2-3 equivalents) to account for the acidic proton of the carboxylic acid and to drive the reduction of both the acid and any formed lactam to completion. Longer reaction times or higher temperatures (refluxing THF) may be necessary.
The amino acid was not completely dry.Ensure Anhydrous Conditions: The starting amino acid must be rigorously dried before the reduction. Any moisture will consume the LiAlH₄.

Protocol for LiAlH₄ Reduction:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend LiAlH₄ (2.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add a solution of dry 1-(aminomethyl)cyclopentane-1-carboxylic acid in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

FAQ 4: The workup of my LiAlH₄ reduction is very difficult, resulting in a gelatinous precipitate that is hard to filter. How can I improve this?

Answer:

This is a very common issue with LiAlH₄ reductions. The aluminum salts formed during the quench can be difficult to handle. A specific and careful workup procedure is essential.

Troubleshooting Guide:

Symptom Probable Cause Recommended Solution
Formation of a thick, gelatinous precipitate upon quenching the reaction.Improper quenching procedure leading to poorly filterable aluminum salts.Use the Fieser Workup: This is a standardized procedure for quenching LiAlH₄ reactions. For every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, all added sequentially and dropwise at 0 °C. This procedure is designed to produce granular, easily filterable aluminum salts.
Insufficient stirring during the quench.Vigorous Stirring: Stir the reaction mixture vigorously during the entire quenching process to ensure the formation of a granular precipitate.

Summary of Key Parameters

Reaction Step Parameter Recommendation Rationale
Hofmann Rearrangement Temperature0-5 °C during reagent additionMinimizes side reactions (urea formation).
Reagent AdditionSlow, dropwise addition of hypobromiteMaintains low isocyanate concentration.
SolventAqueous NaOHAvoids carbamate formation from alcoholic solvents.
LiAlH₄ Reduction AtmosphereInert (Nitrogen or Argon)LiAlH₄ is highly reactive with moisture and oxygen.
Reagent Stoichiometry>2 equivalents of LiAlH₄Accounts for the acidic proton and ensures complete reduction.
WorkupFieser Method (H₂O, NaOH(aq), H₂O)Promotes the formation of easily filterable aluminum salts.

References

Navigating the Reduction of Nitriles to Amino Alcohols with LiAlH₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fast-paced fields of pharmaceutical development and chemical synthesis, the efficient conversion of nitriles to amino alcohols is a critical transformation. Lithium aluminum hydride (LiAlH₄) stands as a powerful and versatile reagent for this purpose, capable of reducing both nitrile and ester or carboxylic acid functionalities simultaneously. However, its high reactivity demands a nuanced understanding of reaction parameters to achieve optimal yields and purity. This technical support center provides a comprehensive guide to troubleshooting and optimizing your LiAlH₄ reductions for the synthesis of amino alcohols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My reaction is producing a significant amount of a lactam byproduct instead of the desired amino alcohol. What is happening and how can I prevent it?

Answer: This is a classic example of an intramolecular side reaction. The initially formed primary amine is a potent nucleophile that can attack the proximal ester or carboxylate group, leading to cyclization and the formation of a stable lactam ring. This is particularly prevalent in substrates where the nitrile and ester/acid groups are separated by a chain of 4 or 5 atoms, which readily form 5- or 6-membered rings.

Root Cause Analysis:

  • Reaction Kinetics: The rate of the initial amine formation might be faster than the subsequent reduction of the ester or acid, allowing time for the intramolecular cyclization to occur.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of the nucleophilic attack of the amine on the carbonyl group.

Strategies for Mitigation:

  • Low-Temperature Protocol: Maintain a low reaction temperature (0 °C to -78 °C) throughout the addition of the LiAlH₄ and for a significant portion of the reaction time. This slows down the rate of the intramolecular cyclization more than the desired reduction.

  • "Inverse Addition": Instead of adding the LiAlH₄ suspension to the substrate solution, try adding your cyanoester or cyanoacid solution dropwise to a stirred suspension of excess LiAlH₄ at low temperature. This ensures that the substrate is always in the presence of a high concentration of the reducing agent, promoting rapid reduction of both functional groups before cyclization can occur.

  • Choice of Solvent: While THF is the most common solvent, exploring alternative ethereal solvents like diethyl ether, which has lower solubility for LiAlH₄ and can sometimes moderate its reactivity, may be beneficial.

Question 2: The reduction of the nitrile group is incomplete, while the ester/carboxylic acid is fully reduced. How can I drive the reaction to completion?

Answer: Incomplete reduction of the nitrile is a common issue that can stem from several factors related to the reagent's activity and the reaction setup.

Root Cause Analysis:

  • Insufficient LiAlH₄: The stoichiometry of the reducing agent is critical. Both the nitrile and the ester/carboxylic acid groups consume LiAlH₄. For a cyanoester, a theoretical minimum of 2 equivalents of LiAlH₄ is required (1 for the ester and 1 for the nitrile). In practice, an excess is always necessary.

  • Deactivated LiAlH₄: Lithium aluminum hydride is extremely sensitive to moisture and can be deactivated by atmospheric water or residual moisture in the solvent or glassware.

  • Poor Solubility of the Substrate: If your starting material has poor solubility in the reaction solvent at low temperatures, it can lead to a heterogeneous reaction mixture and incomplete reduction.

Troubleshooting Steps:

  • Increase LiAlH₄ Stoichiometry: Empirically determine the optimal excess of LiAlH₄. A good starting point is 3-4 equivalents for a cyanoester.

  • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents (THF is commonly dried over sodium/benzophenone). Handle LiAlH₄ under an inert atmosphere (nitrogen or argon).

  • Enhance Substrate Solubility: If solubility is an issue, consider using a co-solvent like 1,2-dimethoxyethane (DME) or performing the reaction at a slightly higher temperature (e.g., room temperature after the initial low-temperature addition), while being mindful of potential side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small, additional portion of LiAlH₄ can be carefully added.

Question 3: My workup is resulting in a persistent emulsion, making product extraction difficult and leading to low isolated yields. How can I improve the workup?

Answer: The formation of gelatinous aluminum salt precipitates is a well-known challenge in LiAlH₄ reductions. These precipitates can trap the product and create intractable emulsions during aqueous extraction.

The Fieser Workup: A Reliable Solution

The Fieser method is a widely accepted and highly effective procedure for quenching LiAlH₄ reactions and producing a granular, easily filterable precipitate of aluminum salts.[1]

Procedure: For a reaction using 'x' grams of LiAlH₄ in a solvent like THF or diethyl ether:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'x' mL of water dropwise.

  • Add 'x' mL of a 15% aqueous sodium hydroxide (NaOH) solution dropwise.

  • Add '3x' mL of water dropwise.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. You should observe the formation of a white, granular precipitate.

  • Add anhydrous magnesium sulfate (MgSO₄) to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your reaction solvent (e.g., THF or ethyl acetate).

  • The resulting clear filtrate contains your product, which can then be concentrated and purified.

Alternative Workup using Rochelle's Salt:

For particularly stubborn emulsions, quenching with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be very effective. The tartrate ions chelate with the aluminum salts, keeping them in the aqueous layer and preventing emulsion formation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of functional groups with LiAlH₄?

A1: The reactivity of LiAlH₄ towards various functional groups generally follows this order: Aldehydes > Ketones > Esters > Carboxylic Acids > Amides > Nitriles.[3][4] However, this is a generalization, and steric hindrance and electronic effects within a specific molecule can influence the actual rates of reduction.

Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for this transformation?

A2: No, sodium borohydride is a much milder reducing agent and is generally not capable of reducing nitriles, esters, or carboxylic acids under standard conditions.[5][6] LiAlH₄ is essential for this conversion.

Q3: What are the key safety precautions when working with LiAlH₄?

A3: LiAlH₄ is a pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[7] Always handle it in an inert atmosphere (glovebox or under nitrogen/argon). Use anhydrous solvents and glassware. Quench reactions carefully at low temperatures. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Q4: How many equivalents of LiAlH₄ are typically needed for the conversion of a cyanoester to an amino alcohol?

A4: Stoichiometrically, the reduction of an ester to an alcohol requires one equivalent of LiAlH₄, and the reduction of a nitrile to an amine requires another equivalent. Therefore, a minimum of two equivalents are needed. However, to ensure the reaction goes to completion and to account for any reaction with adventitious water, a practical excess of 3 to 4 equivalents is recommended.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the simultaneous reduction of a nitrile and an ester to an amino alcohol. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Reduction of Ethyl 4-Cyanobutanoate to 5-Amino-1-pentanol

  • Reaction Setup: Under an inert atmosphere of nitrogen, add a magnetic stir bar and a suspension of LiAlH₄ (3.5 equivalents) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 4-cyanobutanoate (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC. If necessary, the reaction can be gently refluxed to ensure complete reduction.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Following the Fieser workup procedure described in the troubleshooting section, carefully quench the reaction with the sequential addition of water, 15% NaOH, and water.

  • Isolation: Filter the resulting granular precipitate through Celite®, washing the filter cake with THF. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude amino alcohol can be purified by distillation or column chromatography.

Data Presentation

ParameterRecommendationRationale
LiAlH₄ Stoichiometry 3-4 equivalentsEnsures complete reduction of both nitrile and ester/acid functionalities.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required for LiAlH₄ stability.
Temperature 0 °C for addition, then RT or refluxLow initial temperature controls exothermicity and minimizes side reactions.
Mode of Addition "Normal" or "Inverse"Inverse addition can be beneficial to suppress intramolecular side reactions.
Workup Fieser Method or Rochelle's SaltPrevents emulsion formation and facilitates product isolation.

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway and the potential for the undesired lactam formation side reaction.

LiAlH4_Reduction cluster_main Desired Pathway cluster_side Side Reaction Start Cyanoester/Cyanoacid Intermediate Intermediate (Partially Reduced) Start->Intermediate + LiAlH₄ AmineIntermediate Amine Intermediate (from Nitrile Reduction) Start->AmineIntermediate + LiAlH₄ Product Amino Alcohol Intermediate->Product + LiAlH₄ (Further Reduction) Lactam Lactam AmineIntermediate->Lactam Intramolecular Cyclization

Caption: Reaction scheme for LiAlH₄ reduction of a cyanoester.

References

byproduct formation in the synthesis of amino alcohols from nitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of amino alcohols from nitriles. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth troubleshooting advice and answers to frequently encountered challenges. We move beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate issues but also build a more robust understanding for future experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of amino alcohols from nitrile precursors. We focus on the causality behind byproduct formation and provide actionable solutions.

FAQ 1: General Mechanisms & Reaction Pathways

Question: What is the fundamental reaction pathway for reducing a nitrile to a primary amine, the core step in forming an amino alcohol from a cyanohydrin or aminonitrile?

Answer: The reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a cornerstone transformation. The most common and powerful reagent for this is Lithium Aluminum Hydride (LiAlH₄). The reaction proceeds through two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[1]

  • First Hydride Addition: The hydride attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an intermediate imine anion, which is stabilized by coordination to aluminum and lithium ions.[1][2]

  • Second Hydride Addition: The imine-aluminum complex, still possessing a π-bond, remains electrophilic enough to accept a second hydride ion. This addition saturates the carbon-nitrogen bond, resulting in a dianion intermediate.[1]

  • Aqueous Workup: The reaction is quenched with an aqueous or acidic workup. The highly polar N-Al and N-Li bonds are hydrolyzed, protonating the nitrogen to yield the final primary amine.[2]

Nitrile Reduction Mechanism cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Second Hydride Addition cluster_2 Step 3: Aqueous Workup R-C≡N R-C≡N LiAlH4 1. LiAlH₄ ImineAnion [R-CH=N]⁻ Li⁺ LiAlH4->ImineAnion H⁻ attack ImineAnion_c [R-CH=N]⁻ Li⁺ LiAlH4_2 Dianion [R-CH₂-N]²⁻ 2Li⁺ LiAlH4_2->Dianion H⁻ attack Dianion_c [R-CH₂-N]²⁻ 2Li⁺ H2O 2. H₂O Amine R-CH₂NH₂ H2O->Amine Protonation

Caption: General mechanism of nitrile reduction using LiAlH₄.

FAQ 2: Troubleshooting Byproduct Formation

Question: My reaction is producing significant amounts of secondary and/or tertiary amines. What is causing this, and how can I suppress their formation?

Answer: This is a classic problem, especially when using catalytic hydrogenation (e.g., H₂/Raney Nickel).[3]

Causality: The formation of secondary and tertiary amines occurs when the desired primary amine product attacks the reactive imine intermediate before it can be fully reduced. This condensation reaction forms a new imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine.[4]

Secondary Amine Formation Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine +H₂ PrimaryAmine R-CH₂NH₂ (Desired Product) Imine->PrimaryAmine +H₂ Attack Primary Amine attacks Imine Imine->Attack PrimaryAmine->Attack SecondaryAmine (R-CH₂)₂NH (Byproduct) Attack->SecondaryAmine Condensation & Reduction

Caption: Pathway for secondary amine byproduct formation.

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended For
Add Ammonia (NH₃) Ammonia acts as a competitive inhibitor, saturating the catalyst surface and displacing the amine product. This reduces the probability of the product amine reacting with the imine intermediate.[3]Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C)
Use LiAlH₄ LiAlH₄ is a very powerful and fast-acting stoichiometric reagent. The reduction of the imine intermediate is typically much faster than the intermolecular reaction between the product and the intermediate, especially at low temperatures.[3][5]Lab-scale synthesis where high selectivity is crucial.
Control Stoichiometry Ensure sufficient reducing agent is present to rapidly convert the imine to the amine.All reduction methods.
Optimize Conditions Lower temperatures can slow the rate of the intermolecular side reaction more than the desired reduction.All reduction methods.

Question: My main isolated product is a ketone or aldehyde, not the amino alcohol. Why did this happen?

Answer: This issue points to two likely culprits: the choice of reducing agent or improper workup conditions, especially following a Grignard reaction.

Causality:

  • Incomplete Reduction: Milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) are specifically used to stop the reduction of nitriles at the imine stage. Subsequent aqueous workup hydrolyzes this imine directly to an aldehyde.[1][2][4] If your goal is the amine, DIBAL-H is the wrong reagent.

  • Grignard Reaction & Hydrolysis: When a Grignard reagent (R'-MgX) reacts with a nitrile (R-C≡N), it adds once to form an imine salt. This intermediate is stable until the aqueous workup, during which it is readily hydrolyzed to a ketone (R-C(=O)-R').[6][7][8] The amine is not an intermediate in this pathway.

  • Workup-Induced Hydrolysis: Even with strong reducing agents like LiAlH₄, the imine intermediate exists transiently. If the quenching and workup procedure is performed under harsh acidic conditions for a prolonged period, the intermediate imine can hydrolyze to a carbonyl before it's fully protonated to the amine.

Troubleshooting Strategies:

  • Verify Your Reagent: For a full reduction to the amine, use a powerful hydride donor like LiAlH₄, Borane-THF (BH₃-THF), or catalytic hydrogenation under appropriate conditions.[3] Avoid DIBAL-H unless the aldehyde is the desired product.

  • Careful Workup: When quenching a LiAlH₄ reaction, use a sequential addition method (e.g., Fieser workup: water, then NaOH solution, then more water) to produce a granular aluminum salt precipitate that is easily filtered, avoiding overly acidic conditions that promote hydrolysis.[9]

Question: My reaction is very sluggish, with low conversion of the starting nitrile. What steps can I take to improve it?

Answer: Low conversion can be frustrating and is often traced back to reagent activity, reaction conditions, or the substrate itself.

Causality & Solutions:

  • Reagent Choice: Sodium borohydride (NaBH₄) alone is generally not powerful enough to reduce nitriles.[5] However, its reactivity can be enhanced by adding transition metal salts like Cobalt(II) chloride (CoCl₂) or Nickel(II) chloride (NiCl₂), which form highly effective boride catalysts in situ.[10] If using NaBH₄, the addition of a catalyst is crucial.

  • Reagent Purity/Activity: LiAlH₄ is highly reactive with moisture. Ensure you are using fresh, dry LiAlH₄ and performing the reaction under strictly anhydrous conditions (flame-dried glassware, inert atmosphere).

  • Temperature: While low temperatures can improve selectivity, some reductions require thermal energy to proceed at a reasonable rate. Reductions using boranes (BH₃-THF or BH₃-SMe₂) often require heating.[3] For LiAlH₄, starting at 0 °C and allowing the reaction to warm to room temperature is a common practice.[9]

  • Steric Hindrance: A sterically hindered nitrile will react more slowly. In these cases, increasing the reaction time, temperature, or using a less hindered but powerful reducing agent like borane may be necessary.

Part 2: Optimized Experimental Protocols

Here we provide detailed, field-tested protocols designed to maximize yield and purity for the synthesis of a primary amino alcohol from a nitrile precursor.

Protocol 1: High-Fidelity Reduction of a Cyanohydrin using LiAlH₄

This protocol is designed for maximum conversion and minimal byproduct formation on a laboratory scale.

Objective: To reduce a protected cyanohydrin to the corresponding β-amino alcohol.

Materials:

  • Protected Cyanohydrin (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Suspension: Suspend LiAlH₄ (2.5 eq) in anhydrous THF (10 volumes relative to the nitrile) and cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the protected cyanohydrin (1.0 eq) in anhydrous THF (5 volumes) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:

    • 'X' mL of Water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% NaOH solution

    • '3X' mL of Water

  • Workup: A granular white precipitate of aluminum salts should form. Stir the slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol. Further purification can be achieved by flash column chromatography or crystallization.[11]

Part 3: Purification Strategies

Question: How can I effectively purify my target amino alcohol from unreacted starting material and amine byproducts?

Answer: A multi-step purification strategy is often most effective.

  • Acid-Base Extraction: This is a powerful technique to separate amines from neutral or acidic compounds.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute acid solution (e.g., 1 M HCl). The desired amino alcohol and any amine byproducts will be protonated and move to the aqueous layer, leaving unreacted nitrile and other neutral impurities in the organic layer.

    • Wash the organic layer to recover any dissolved product.

    • Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to pH > 12.

    • Extract the free-based amine product back into an organic solvent.

    • Dry and concentrate to yield a purified, albeit mixed, amine fraction.

  • Flash Column Chromatography: Silica gel chromatography is often effective at separating primary, secondary, and tertiary amines, as well as the polar amino alcohol from less polar impurities. A gradient elution, often starting with a non-polar solvent and gradually adding a polar solvent like methanol containing a small amount of ammonia or triethylamine (e.g., 1-2%) to prevent peak tailing, is recommended.[11]

  • Crystallization/Salt Formation: Amino alcohols can often be purified by forming a crystalline salt (e.g., hydrochloride or oxalate salt), recrystallizing it from a suitable solvent system, and then liberating the free base.[12]

References

Technical Support Center: Troubleshooting the Purification of Polar Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the purification of polar amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. The inherent polarity and dual functionality of amino alcohols present unique purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Section 1: Troubleshooting Guide - Common Purification Problems & Solutions

This section addresses specific issues encountered during the purification of polar amino alcohols in a question-and-answer format, focusing on the causality behind the recommended solutions.

Column Chromatography Issues

Question: My amino alcohol is streaking badly or showing significant tailing on a standard silica gel column. What's causing this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like amino alcohols on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and tailing peaks.[1][2]

Here are several strategies to mitigate this issue:

  • Modify the Eluent: The most common and effective solution is to add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., a gradient of methanol in dichloromethane).[1][2]

    • Ammonia: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective.[2]

  • Use a Different Stationary Phase: If modifying the eluent isn't sufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative.[1]

    • Amine-Functionalized Silica: These columns are specifically designed to reduce the interaction with basic compounds.[3]

    • Reverse-Phase Silica (C18): For some amino alcohols, reverse-phase chromatography can be a viable option.[1]

  • Deactivate the Silica Gel: Before running your column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by the pure non-polar solvent to remove excess base.[2]

Question: My polar amino alcohol is not retained on a C18 reverse-phase column and elutes with the solvent front. What should I do?

Answer: This is a common issue with highly polar compounds in reverse-phase chromatography. The non-polar stationary phase has little affinity for your polar analyte, resulting in no retention.[4] The solution is to use a technique better suited for polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds.[4][5][6] It utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[6][7] The water in the mobile phase forms a layer on the stationary phase, and partitioning of the polar analyte between this layer and the bulk mobile phase leads to retention.[5]

    • Stationary Phases: A variety of HILIC stationary phases are available, including bare silica, amide, and zwitterionic phases, offering different selectivities.[7][8]

    • Mobile Phases: HILIC mobile phases are the inverse of reversed-phase, typically starting with a high percentage of organic solvent (like acetonitrile) and a low percentage of aqueous buffer.[7]

Question: My amino alcohol appears to be decomposing on the silica gel column. How can I prevent this?

Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds, such as those containing furan rings or other acid-labile groups.[2]

  • Deactivate the Silica Gel: As mentioned before, pre-washing the silica with a basic solution can neutralize the acidic sites.[2]

  • Use a Less Acidic Stationary Phase: Neutral alumina is a good alternative to prevent acid-catalyzed degradation.[2]

  • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.[2]

  • Protecting Groups: If the amino or alcohol group is contributing to the instability, consider using a protecting group that can be removed after purification.[9][10]

Crystallization Challenges

Question: I'm having difficulty inducing crystallization of my polar amino alcohol. What techniques can I try?

Answer: Inducing crystallization of polar compounds can be challenging due to their high solubility in polar solvents. Here are several methods to try:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a seed.[2]

  • Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an antisolvent) to a concentrated solution of your compound. For a polar amino alcohol, a non-polar solvent like hexane or diethyl ether is a good choice for an antisolvent.[2]

  • Solvent Selection: Finding the right solvent or solvent pair is crucial. A good crystallization solvent should dissolve the compound when hot but not when cold.[11] For polar compounds, consider solvent systems like ethanol/water, methanol/acetonitrile, or dissolving in a minimal amount of a polar solvent and adding a less polar solvent until turbidity is observed, then heating to redissolve.

Chiral Separation Issues

Question: I need to separate the enantiomers of my chiral amino alcohol. What are the most effective methods?

Answer: The separation of enantiomers is a critical step in the development of many pharmaceuticals.

  • Diastereomeric Salt Formation and Fractional Crystallization: This is a classical and often effective method. A chiral acid (resolving agent) is used to form diastereomeric salts with the racemic amino alcohol. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.

    • Common Resolving Agents: L-(+)-tartaric acid and (R)-mandelic acid are well-documented and effective resolving agents for amino alcohols.[3]

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.

    • Chiral Stationary Phases (CSPs): A variety of CSPs are available, including those based on polysaccharides (cellulose and amylose derivatives), macrocyclic antibiotics, and proline derivatives.[12][13][14] The choice of CSP will depend on the specific structure of your amino alcohol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar amino alcohols?

A1: The primary challenges stem from their dual functionality and high polarity:

  • Strong Interactions with Stationary Phases: The basic amino group and polar hydroxyl group can lead to strong interactions with polar stationary phases like silica gel, causing tailing and poor separation.[1]

  • High Water Solubility: Their polarity often makes them highly soluble in water, which can complicate extraction and drying procedures.

  • Low Volatility: The presence of hydrogen bonding from the amine and alcohol groups results in high boiling points, making purification by distillation difficult without resorting to high vacuum to prevent thermal decomposition.[2]

  • Potential for Degradation: Some amino alcohols can be sensitive to the acidic nature of standard silica gel.[2]

Q2: When should I consider using a protecting group for my amino alcohol purification?

A2: Protecting groups are temporary modifications of functional groups to prevent them from reacting during a subsequent step.[9] Consider using a protecting group when:

  • The unprotected amino or hydroxyl group is interfering with the purification, for example, by causing decomposition on silica gel.

  • You need to perform a reaction on another part of the molecule and the amino or hydroxyl group would interfere.

  • The protecting group can alter the polarity of the molecule, potentially making it more amenable to a particular chromatographic technique.

Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which form carbamates.[10] Silyl ethers are common protecting groups for alcohols.[15]

Q3: What is the role of ion-exchange chromatography in amino alcohol purification?

A3: Ion-exchange chromatography separates molecules based on their net charge.[16][17][18] Since amino alcohols are charged molecules (the amino group can be protonated), this technique can be very effective.

  • Cation-Exchange Chromatography: In this mode, the stationary phase is negatively charged. At a pH below the pKa of the amino group, the amino alcohol will be positively charged and will bind to the column. It can then be eluted by increasing the salt concentration or the pH of the mobile phase. This method is particularly useful for separating amino alcohols from neutral or negatively charged impurities.[19]

Q4: Can I use distillation to purify my polar amino alcohol?

A4: While possible, distillation is often challenging for polar amino alcohols due to their high boiling points. To avoid thermal decomposition, vacuum distillation is almost always necessary.[2][3] Fractional distillation under high vacuum can be effective for separating isomers with close boiling points, but it requires a highly efficient distillation column.[3]

Section 3: Visualizations and Protocols

Workflow for Troubleshooting Column Chromatography of Polar Amino Alcohols

start Start: Poor Separation/Tailing on Silica Gel q1 Add Basic Modifier (e.g., 0.5% TEA) to Eluent? start->q1 s1 Problem Solved q1->s1 Yes q2 Try Alternative Stationary Phase? q1->q2 No end Successful Purification s2_1 Use Neutral/Basic Alumina q2->s2_1 s2_2 Use Amine-Functionalized Silica q2->s2_2 s2_3 Consider HILIC q2->s2_3 q3 Is the Compound Decomposing? s2_1->q3 s2_2->q3 s2_3->q3 s3 Use Protecting Group Strategy q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for column chromatography.

General Protocol for Diastereomeric Salt Resolution
  • Dissolution: Dissolve the racemic amino alcohol in a suitable solvent.

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) to the solution.

  • Crystallization: Allow the diastereomeric salts to crystallize. This may require cooling, partial solvent evaporation, or seeding.

  • Isolation: Isolate the crystals of the less soluble diastereomer by filtration.

  • Liberation of Free Base: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched amino alcohol.

  • Extraction: Extract the free amino alcohol into an organic solvent.

  • Purification and Analysis: Dry the organic layer, remove the solvent, and analyze the enantiomeric excess (e.e.) by chiral HPLC or NMR.

  • Repeat for Mother Liquor (Optional): The more soluble diastereomer remaining in the mother liquor can be recovered and the free base liberated to obtain the other enantiomer.

Data Summary Table: Common Purification Techniques for Polar Amino Alcohols
Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography >98%60-90%High resolution for separating closely related impurities.Can be time-consuming and require large volumes of solvent. Potential for compound degradation on acidic silica.[2]
Crystallization >99%50-80%Can provide very high purity material. Scalable.Finding a suitable solvent can be challenging. Yield can be lower due to solubility in the mother liquor.[2]
Vacuum Distillation >97%70-95%Effective for removing non-volatile or very low-boiling impurities. Good for larger scales.Not effective for separating impurities with similar boiling points. Risk of thermal decomposition if not performed under sufficient vacuum.[2]

Note: The values in this table are estimates and may vary depending on the specific amino alcohol and the complexity of the impurity profile.

References

Technical Support Center: Purification of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(Aminomethyl)cyclopentyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols for this versatile amino alcohol. We understand the critical importance of purity for reproducible and reliable experimental outcomes. This document will address common impurities and provide detailed, validated methods for their removal.

Understanding the Challenge: The Nature of this compound and Its Impurities

[1-Aminomethyl)cyclopentyl]methanol is a primary amino alcohol with the chemical formula C7H15NO.[1][2] Its structure, containing both a primary amine and a primary alcohol, makes it a polar compound with a propensity for hydrogen bonding. This polarity, while beneficial for its utility as a building block in medicinal chemistry, can present challenges during purification.[3]

The most common synthetic route to this compound involves the reduction of a nitrile precursor, such as 1-(hydroxymethyl)cyclopentane-1-carbonitrile. This process, while generally efficient, can lead to a characteristic set of impurities.

Common Impurities Encountered:

  • Unreacted Starting Nitrile: Incomplete reduction can leave residual nitrile in the final product.

  • Intermediate Imine Species: The reduction of a nitrile proceeds through an imine intermediate. Under certain conditions, this intermediate can persist or participate in side reactions.[4]

  • Secondary and Tertiary Amines: The newly formed primary amine can react with the intermediate imine, leading to the formation of dimeric secondary and tertiary amine byproducts.[4][5]

  • Solvent Residues: Residual solvents from the reaction and workup are common impurities.

  • Inorganic Salts: Salts from reagents (e.g., from reducing agents like LiAlH4) and aqueous workups can contaminate the product.

Purification Strategy Workflow

The choice of purification strategy depends on the nature and quantity of the impurities present, as well as the desired final purity of the this compound. The following diagram outlines a general workflow for selecting the appropriate purification method.

Purification Workflow start Crude This compound acid_base Acid-Base Extraction start->acid_base Initial Cleanup (removes acidic/neutral impurities) distillation Vacuum Distillation acid_base->distillation For liquid products chromatography Column Chromatography acid_base->chromatography For difficult separations recrystallization Recrystallization (as a salt) acid_base->recrystallization For solid products or to form a solid salt final_product Pure Product distillation->final_product chromatography->final_product recrystallization->final_product

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting and FAQs

Here we address specific issues that you may encounter during your experiments.

Issue / Question Probable Cause Recommended Solution
My final product is an oil, but I expected a solid. The presence of impurities can lower the melting point of a compound, resulting in an oil. Residual solvent can also cause this.First, ensure all solvent is removed under high vacuum. If it remains an oil, proceed with a purification method like vacuum distillation or column chromatography.
TLC analysis shows a streak instead of a clean spot. The basicity of the amine can cause it to interact strongly with the acidic silica gel, leading to streaking.Treat the silica gel with triethylamine before packing the column, or use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine). Alternatively, use a different stationary phase like basic alumina.[6]
NMR spectrum shows unreacted nitrile. The reduction reaction was incomplete.If the amount of nitrile is small, it can be removed by column chromatography. For larger amounts, consider re-subjecting the crude product to the reduction conditions.
Mass spectrometry indicates the presence of higher molecular weight species. These are likely secondary or tertiary amine byproducts formed during the reduction.[4][5]Acid-base extraction can be effective in separating the more basic secondary and tertiary amines from the primary amine.[7] Alternatively, careful column chromatography should provide good separation.
The product has a low boiling point and distills with the solvent. This is unlikely for this compound, which is expected to have a high boiling point. You may have a different compound or significant low-boiling impurities.Confirm the identity of your product using analytical techniques like NMR and mass spectrometry. If confirmed, use a higher boiling point solvent for extraction and remove it under reduced pressure.
How can I remove inorganic salts? Inorganic salts are typically introduced during the workup, especially after quenching a metal hydride reduction.Perform an aqueous workup. If the product is in an organic solvent, wash it with water or brine. If the product is in water, extract it into an organic solvent.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This is often the first and most effective step to remove neutral and acidic impurities. The basic amine is protonated with acid to form a water-soluble salt, which is then extracted into the aqueous phase.

Principle: The difference in solubility between the neutral form of the amine in an organic solvent and its protonated, charged form in an aqueous solvent allows for separation.[8][9]

Step-by-Step Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Add a 1M aqueous solution of hydrochloric acid (HCl) to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated amine salt will be in the aqueous (top) layer.

  • Drain the organic layer, which contains neutral and acidic impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10, check with pH paper).

  • The amine will deprotonate and may precipitate or form an oily layer.

  • Extract the free amine back into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Vacuum Distillation

For liquid products, vacuum distillation is an excellent method for purification, especially for high-boiling point compounds that may decompose at atmospheric pressure.[10][11][12]

Principle: Lowering the pressure above a liquid reduces its boiling point, allowing for distillation at a lower temperature, thus preventing thermal decomposition.[12]

Step-by-Step Methodology:

  • Place the crude this compound in a round-bottom flask, adding a magnetic stir bar or boiling chips.

  • Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly apply the vacuum.

  • Once the desired pressure is reached, begin heating the flask gently using a heating mantle.

  • Collect the fraction that distills at a constant temperature. This is your purified product.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Column Chromatography

Column chromatography is a highly versatile technique for separating compounds with different polarities.[3][13] For a polar, basic compound like this compound, special considerations are needed.

Principle: The components of a mixture are separated based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Step-by-Step Methodology:

  • Stationary Phase Preparation:

    • Option A (Recommended for Amines): Prepare a slurry of silica gel in the chosen mobile phase. Add 1-2% triethylamine to the slurry to deactivate the acidic sites on the silica gel and prevent streaking.[6]

    • Option B: Use basic alumina as the stationary phase.

  • Packing the Column: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase. A typical solvent system would be a gradient of methanol in dichloromethane (e.g., starting with 2% methanol and gradually increasing to 10%).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Recrystallization as a Salt

If the purified amine is a solid, or to induce solidification, converting it to a salt and recrystallizing is a powerful purification technique.[14][15]

Principle: The compound is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize out while impurities remain in the solution.

Step-by-Step Methodology:

  • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Slowly add a solution of HCl in a solvent like diethyl ether or isopropanol until the solution is acidic. The hydrochloride salt should precipitate.

  • Filter the crude salt and wash with cold solvent.

  • To recrystallize, dissolve the salt in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Navigating the Workup of [1-Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with [1-(Aminomethyl)cyclopentyl]methanol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the critical workup phase of this valuable amino alcohol intermediate. Our goal is to equip you with the knowledge to prevent degradation and maximize the yield and purity of your product.

Introduction: Understanding the Molecule

This compound is a primary amino alcohol, a structural motif present in numerous biologically active compounds. Its bifunctional nature, containing both a primary amine and a primary alcohol, presents unique challenges during workup. The proximity of these two functional groups can lead to unexpected side reactions and degradation if not handled with care. This guide will delve into the common pitfalls and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm observing low yield after aqueous workup. Where could my product be going?

Answer: Low recovery of this compound after aqueous workup is a common issue, often attributable to its high polarity and amphipathic nature. Here’s a breakdown of potential causes and solutions:

  • Emulsion Formation: The combination of the polar functional groups and the nonpolar cyclopentyl backbone can lead to the formation of stable emulsions during extraction with organic solvents.

    • Solution: To break up emulsions, you can try adding brine (saturated NaCl solution) or small amounts of a different organic solvent with a dissimilar polarity. In some cases, filtration through a pad of Celite® can be effective.[1]

  • High Water Solubility: Due to the presence of the amine and alcohol groups, your compound has significant water solubility, especially if the aqueous layer is acidic.[2]

    • Solution: To minimize solubility in the aqueous phase, adjust the pH of the aqueous layer to be basic (pH 9-11) before extraction. This deprotonates the ammonium salt, making the amine less water-soluble. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery.

  • Incomplete Extraction: A single extraction is often insufficient for such a polar molecule.

    • Solution: Always perform at least three to five extractions of the aqueous layer. To confirm you have extracted all the product, you can take a small sample of the final aqueous layer and analyze it by TLC or LC-MS.

Workflow for Improved Extraction Efficiency

A Aqueous Layer (Post-Reaction) B Adjust pH to 9-11 with NaOH or K2CO3 A->B Basify C Extract with Organic Solvent (e.g., DCM) x 3-5 B->C D Combine Organic Layers C->D E Wash with Brine D->E F Dry over Na2SO4 or MgSO4 E->F G Concentrate in vacuo F->G H Crude Product G->H

Caption: Optimized extraction workflow for polar amino alcohols.

FAQ 2: My final product is discolored (yellow/brown). What is causing this degradation?

Answer: Discoloration often points to oxidative degradation. Primary amines are susceptible to oxidation, which can be accelerated by exposure to air, light, or residual oxidizing agents from a previous synthetic step.

  • Air Oxidation: Prolonged exposure to air, especially at elevated temperatures during solvent removal, can lead to the formation of colored impurities.

    • Solution: Keep the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible. When concentrating the product, use a rotary evaporator at the lowest practical temperature and pressure.

  • Residual Oxidants: If your synthesis involved an oxidation reaction, ensure that the oxidizing agent is completely quenched before proceeding with the workup.

    • Solution: A common method to quench residual oxidants is to wash the organic layer with a solution of sodium thiosulfate or sodium sulfite.[1]

FAQ 3: I'm seeing an unexpected impurity by LC-MS with a mass corresponding to the loss of water or ammonia. What is happening?

Answer: The observation of impurities corresponding to dehydration (loss of H₂O) or deamination (loss of NH₃) suggests that degradation is occurring, likely promoted by harsh pH and/or high temperatures.

  • Acid-Catalyzed Dehydration/Rearrangement: In strongly acidic conditions, the primary alcohol can be protonated, forming a good leaving group (water). This can lead to the formation of an alkene or other rearranged products. While less common for primary alcohols without significant carbocation stabilizing features, it's a possibility under harsh conditions.

  • Thermal Decomposition: Amino alcohols can be thermally labile. High temperatures during distillation or solvent evaporation can lead to deamination or dehydration.[3]

    • Solution: Avoid high temperatures. If distillation is necessary for purification, perform it under high vacuum to lower the boiling point. For solvent removal, use a rotary evaporator with a water bath temperature not exceeding 40-50°C.

Degradation Pathways Overview

cluster_main This compound cluster_products Degradation Products A This compound C₆H₁₃NO B Dehydration Product Loss of H₂O A:f1->B Strong Acid / High Temp. C Deamination Product Loss of NH₃ A:f1->C High Temperature D Oxidized Impurities e.g., Aldehydes, Imines A:f1->D Air (O₂)

Caption: Potential degradation pathways for the target molecule.

FAQ 4: My compound is streaking badly on silica gel TLC and I'm getting poor recovery from my column. How can I improve my chromatography?

Answer: The basic nature of the primary amine in your molecule leads to strong interactions with the acidic silanol groups on the surface of silica gel. This causes the characteristic streaking (tailing) and can result in irreversible adsorption and low recovery.[4]

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Solution 1 (Triethylamine): Add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., Dichloromethane/Methanol/TEA). This is often very effective.[4]

    • Solution 2 (Ammonia): For very polar amines, a solution of methanol saturated with ammonia or using a small percentage of ammonium hydroxide in the mobile phase can be more effective. A common system is DCM:MeOH:NH₄OH in ratios like 90:9:1.[4]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Solution 1 (Neutral or Basic Alumina): Alumina is less acidic than silica and is a good alternative for the purification of basic compounds.

    • Solution 2 (Reversed-Phase C18): For highly polar compounds, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase with a modifier like trifluoroacetic acid (TFA) or formic acid can be a good option. Note that this will yield the salt of your compound.

  • Amine Protection: In some cases, it may be more efficient to protect the amine before chromatography and then deprotect it after purification.

    • Solution: The tert-butyloxycarbonyl (Boc) group is a common choice. It is easily introduced using Boc-anhydride and can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) after purification. This strategy makes the compound less polar and eliminates the basicity issue during chromatography.[5][6]

Chromatography Troubleshooting Table
IssuePotential CauseRecommended Solution
Tailing/Streaking on Silica Strong interaction of basic amine with acidic silica.Add 1% triethylamine or 0.5% ammonium hydroxide to the eluent.[4]
Low Recovery from Column Irreversible adsorption to silica.Use a less acidic stationary phase like neutral alumina or switch to reversed-phase chromatography.
Product is too Polar for Normal Phase High polarity of both amine and alcohol groups.Consider reversed-phase (C18) chromatography or protection of the amine group (e.g., with Boc) to decrease polarity.[5]

Experimental Protocols

Protocol 1: General Workup and Extraction
  • Quenching: Ensure the reaction is complete and any reactive reagents are quenched according to the specific reaction protocol.

  • Solvent Removal (Optional): If the reaction solvent is immiscible with water and suitable for extraction, proceed to the next step. If not (e.g., THF, methanol), remove the solvent under reduced pressure.

  • Redissolving: Dissolve the residue in a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and water.

  • Basification: Cool the mixture in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH of the aqueous layer is between 9 and 11.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three to five times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine to remove excess water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a bath temperature below 40°C.

Protocol 2: Boc-Protection of this compound
  • Dissolution: Dissolve the crude this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA).

  • Boc-Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction with water and perform a standard aqueous extraction. The Boc-protected product will be significantly less polar and easier to handle.

  • Purification: Purify the Boc-protected compound by standard silica gel chromatography.

  • Deprotection: After purification, the Boc group can be removed by treating the compound with an acid like trifluoroacetic acid in DCM or 4M HCl in dioxane.

References

dealing with emulsion problems during the extraction of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of [1-(Aminomethyl)cyclopentyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate a common yet frustrating challenge in the workup of this valuable amino alcohol intermediate: emulsion formation. In this comprehensive guide, we will explore the root causes of emulsions in this specific extraction and provide a detailed, question-and-answer-based troubleshooting manual with field-proven solutions.

Understanding the Challenge: The Amphiphilic Nature of this compound

This compound is a unique molecule possessing both a primary amine and a primary alcohol functional group. This dual functionality imparts a degree of amphiphilicity, meaning it has an affinity for both aqueous and organic phases. While this property is key to its utility in pharmaceutical synthesis, it is also the primary culprit behind the formation of stable emulsions during liquid-liquid extraction.

Emulsions are colloidal dispersions of one liquid in another, immiscible liquid.[1] In the context of extracting this compound, vigorous mixing of the aqueous and organic layers can lead to the formation of fine droplets of one phase suspended in the other. The target molecule, along with reaction byproducts, can act as a surfactant, stabilizing this emulsion and preventing the clean separation of the two layers.[2]

This guide will provide you with a systematic approach to both preventing and breaking these emulsions, ensuring a high-yield and high-purity recovery of your target compound.

Troubleshooting Guide & FAQs

Pre-Extraction: Setting the Stage for Success

Q1: I am about to perform an extraction of this compound. How can I minimize the risk of emulsion formation from the outset?

A1: Proactive measures are always more effective than reactive ones. Here are several steps you can take before and during the extraction to prevent emulsion formation:

  • Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, use a gentle swirling or rocking motion. This provides sufficient interfacial contact for extraction without the high shear forces that lead to emulsion formation.

  • pH Control: The pH of the aqueous phase is critical. This compound is a basic amine. To extract it into the organic phase, the aqueous layer should be made sufficiently basic (e.g., pH > 11) to ensure the amine is in its neutral, free base form. Conversely, to remove acidic impurities, a mildly basic wash (e.g., saturated sodium bicarbonate) can be used, but be mindful that this can also influence the solubility of your product.

  • Solvent Choice: The choice of organic solvent can influence the stability of an emulsion. Solvents with a significant density difference from water (e.g., dichloromethane, chloroform) may separate more readily than those with densities closer to water (e.g., ethyl acetate, diethyl ether). However, the polarity of the solvent also plays a role in solubilizing the amino alcohol. A balance must be struck between extraction efficiency and ease of phase separation.

  • Pre-filtration: If your reaction mixture contains fine solid particulates, these can stabilize emulsions. Filtering the crude reaction mixture before extraction can significantly reduce the likelihood of emulsion formation.

Dealing with an Existing Emulsion: A Step-by-Step Guide

Q2: I have a persistent emulsion that won't separate. What is the first and simplest thing I should try?

A2: Patience is the first tool to employ. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[3] Often, less stable emulsions will break on their own with time as the droplets coalesce. Gentle tapping on the side of the separatory funnel can sometimes aid this process.

Q3: Waiting didn't work. What is the next step?

A3: The addition of a saturated aqueous sodium chloride solution (brine) is a highly effective and widely used technique known as "salting out".[1]

  • Mechanism of Action: The high concentration of dissolved salt in the brine increases the ionic strength and polarity of the aqueous phase. This has two primary effects:

    • It decreases the solubility of the organic solvent in the aqueous layer.

    • It reduces the solubility of your organic product, this compound, in the aqueous layer, driving it into the organic phase.[4] This disruption of the equilibrium often leads to the rapid collapse of the emulsion.

  • Protocol:

    • Add a volume of brine equal to 10-20% of the aqueous layer volume to the separatory funnel.

    • Gently rock or swirl the funnel to mix the brine with the emulsified layers. Avoid vigorous shaking.

    • Allow the funnel to stand and observe for phase separation.

Q4: I've added brine, but the emulsion is still present. What are my other chemical options?

A4: If salting out is not sufficient, you can consider the following chemical interventions:

  • pH Adjustment: As this compound is a base, altering the pH can dramatically change its solubility and potentially break the emulsion.

    • Increasing Basicity: If your product is in the organic phase, adding a few pellets of solid NaOH or a small amount of 50% aqueous NaOH to the aqueous layer can further deprotonate any remaining protonated amine, reducing its surfactant-like properties.

    • Acidification (for recovery from the aqueous phase): If you are trying to extract impurities and your product is in the aqueous phase as a salt, careful acidification can be used. However, for isolating the free amine, this is counterproductive.

  • Solvent Addition:

    • Adding More Organic Solvent: Diluting the organic phase can sometimes break an emulsion by altering the overall solvent properties.[4]

    • Adding a Different Solvent: Adding a small amount of a different, miscible organic solvent (e.g., a few milliliters of methanol or ethanol to an ethyl acetate extraction) can change the polarity of the organic phase and disrupt the emulsion.[5] Be aware that this will require subsequent removal of the added solvent.

Q5: I've tried chemical methods without success. Are there any physical methods I can use?

A5: Yes, several physical methods can be very effective at breaking stubborn emulsions:

  • Centrifugation: This is often the most effective method for breaking persistent emulsions.[3][6] The centrifugal force accelerates the separation of the two phases based on their density differences. Even a simple benchtop centrifuge can be sufficient.

  • Filtration: Passing the emulsified mixture through a pad of Celite® (diatomaceous earth) or a plug of glass wool can sometimes break the emulsion by physically disrupting the droplets.[7]

  • Temperature Variation:

    • Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and promote coalescence of the droplets.[4] Use this method with caution, especially with volatile solvents.

    • Cooling/Freezing: Cooling the mixture in an ice bath or even partially freezing the aqueous layer can also be effective.[8] As the water begins to freeze, the solutes are concentrated in the remaining liquid, which can destabilize the emulsion.

Q6: My synthesis involved the reduction of a nitrile with a metal hydride (e.g., LiAlH4). Are there any specific considerations for the workup?

A6: Yes, workups after metal hydride reductions, a common route to primary amines, often present unique challenges.[9][10][11]

  • Quenching: The quenching procedure itself can generate fine solid precipitates of aluminum or lithium salts, which are notorious for stabilizing emulsions. A carefully controlled Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often employed to generate a granular, easily filterable precipitate.

  • Basic Conditions: The workup for a nitrile reduction to a primary amine will result in a basic aqueous solution to ensure the amine is in its free base form.[9] This basicity can contribute to emulsion formation if any acidic byproducts are present that can form soaps.

Summary of Troubleshooting Strategies

Method Principle of Action When to Use Considerations
Gentle Agitation Minimizes shear forces that create emulsions.Prophylactically for all extractions.May require longer extraction times.
Allowing to Stand Gravity-driven coalescence of droplets.As a first step for any emulsion.Can be time-consuming.
Salting Out (Brine Wash) Increases ionic strength of the aqueous phase, reducing mutual solubility.A primary and highly effective method for most emulsions.Ensure the brine solution is saturated.
pH Adjustment Alters the solubility of the amino alcohol by protonation/deprotonation.For emulsions stabilized by the amphiphilic nature of the product.Ensure your product is stable to the pH change.
Solvent Addition Changes the properties of the organic phase to disrupt the emulsion.For persistent emulsions where salting out fails.The added solvent must be removed later.
Centrifugation Accelerates phase separation by applying centrifugal force.Highly effective for stubborn emulsions.Requires access to a centrifuge.
Filtration Physical disruption of droplets.When fine solids are suspected of stabilizing the emulsion.Can be slow and may lead to product loss on the filter medium.
Temperature Change Reduces viscosity (heating) or forces phase separation (cooling).When other methods are unsuccessful.Risk of solvent evaporation (heating) or freezing of the entire mixture.

Visualizing the Process

pH-Dependent Extraction of this compound

G pH-Dependent Extraction of an Amino Alcohol cluster_aqueous Aqueous Phase cluster_organic Organic Phase Protonated R-CH2NH3+ (Water Soluble Cation) Free_Base_Aq R-CH2NH2 (Slightly Water Soluble) Free_Base_Org R-CH2NH2 (Organic Soluble) Free_Base_Aq->Free_Base_Org Partitions into Organic Phase Acidic_pH Low pH (e.g., < 7) Acidic_pH->Protonated Favors Protonation Basic_pH High pH (e.g., > 11) Basic_pH->Free_Base_Aq Favors Deprotonation

Caption: pH control is crucial for extracting the amino alcohol into the organic phase.

Breaking an Emulsion with Brine (Salting Out)

G Mechanism of 'Salting Out' to Break an Emulsion Emulsion Stable Emulsion (Organic droplets in Aqueous Phase stabilized by Product) Brine Add Saturated NaCl (Brine) Emulsion->Brine Increased_Ionic_Strength Increased Ionic Strength of Aqueous Phase Brine->Increased_Ionic_Strength Reduced_Solubility Decreased Solubility of Organic Phase in Aqueous Phase Increased_Ionic_Strength->Reduced_Solubility Product_Partition Product Partitions More into Organic Phase Increased_Ionic_Strength->Product_Partition Separation Clean Phase Separation Reduced_Solubility->Separation Product_Partition->Separation

Caption: Salting out increases the polarity of the aqueous phase, breaking the emulsion.

References

optimizing reaction time and temperature for the synthesis of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of [1-(Aminomethyl)cyclopentyl]methanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common laboratory synthesis involves the simultaneous reduction of a bifunctional cyclopentane precursor. The recommended starting material is an ester of 1-cyanocyclopentanecarboxylic acid (e.g., ethyl 1-cyanocyclopentanecarboxylate). This precursor contains both a nitrile (-C≡N) group and an ester (-COOR) group attached to the same carbon atom. A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄ or LAH), is used to reduce the nitrile to a primary amine (-CH₂NH₂) and the ester to a primary alcohol (-CH₂OH) in a single reaction step.[1][2][3][4]

Q2: Why is Lithium Aluminum Hydride (LAH) the preferred reducing agent?

A2: Lithium Aluminum Hydride is a powerful, nucleophilic reducing agent capable of reducing a wide variety of polar multiple bonds, including those in nitriles and esters.[3][4] Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce either nitriles or esters.[2] The high reactivity of LAH allows for the efficient, one-pot conversion of both functional groups in the precursor to the desired amino alcohol.

Q3: What are the critical safety precautions when working with LAH?

A3: LAH is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents. All reactions involving LAH must be conducted under anhydrous (water-free) conditions in a well-ventilated fume hood.[3] It is imperative to use anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, and to ensure all glassware is thoroughly dried before use. Personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory. The quenching of excess LAH at the end of the reaction is also a hazardous step and must be performed carefully by slow, controlled addition of the quenching agent at a low temperature (typically 0 °C).

Q4: What is the general reaction mechanism for the LAH reduction in this synthesis?

A4: The reaction proceeds via a two-part nucleophilic addition mechanism. First, hydride ions (H⁻) from the AlH₄⁻ complex attack the electrophilic carbon atoms of both the nitrile and the ester groups. For the nitrile, two successive hydride additions occur, leading to the formation of a primary amine after an aqueous workup.[1][4] For the ester, the initial hydride addition results in an unstable intermediate that eliminates an alkoxide, forming an aldehyde. This aldehyde is then immediately reduced by another hydride addition to form a primary alcohol upon workup.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting & Optimization Steps
Inactive LAH LAH can degrade upon exposure to moisture. Use a fresh, unopened container of LAH or a properly stored, previously opened container. To test the activity of older LAH, a small, controlled quench test can be performed.
Insufficient LAH Both the nitrile and ester functionalities require two equivalents of hydride for complete reduction. Therefore, a molar excess of LAH is necessary. A common starting point is 2.5-3.0 molar equivalents of LAH relative to the starting diester.
Incomplete Reaction The reaction may be too slow at lower temperatures. After the initial addition of the starting material at 0 °C, allow the reaction to warm to room temperature and stir for several hours.[5] In some cases, gentle refluxing in THF may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Loss During Workup The aluminum salts formed during the quenching process can form a gelatinous precipitate that traps the product. To avoid this, use the Fieser workup method: for every 'x' grams of LAH used, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, all while maintaining a low temperature.[5] This should result in a granular precipitate that is easier to filter.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification & Removal
Unreacted Starting Material If TLC or NMR analysis shows the presence of the starting material, the reaction was incomplete. See "Incomplete Reaction" under Issue 1 .
Intermediate with a Nitrile Group This indicates that the ester was reduced, but the nitrile was not. This is unlikely as nitriles are readily reduced by LAH, but could suggest a very short reaction time or insufficient LAH.
Intermediate with an Ester Group This suggests that the nitrile was reduced, but the ester was not. This is also unlikely given the reactivity of LAH.
Over-reduction Products Over-reduction is not a concern for these functional groups with LAH.

Issue 3: Difficult or Unsafe Reaction Quenching

Problem Solution
Violent reaction during quenching The quenching agent was likely added too quickly or the reaction was not sufficiently cooled. Ensure the reaction mixture is at 0 °C in an ice bath and add the quenching agents (water, NaOH solution) dropwise with vigorous stirring.
Formation of a gelatinous precipitate This is a common issue with LAH workups. As mentioned previously, the Fieser workup method is highly recommended to produce a granular, easily filterable solid.[5]

Optimized Experimental Protocol

This protocol is a general guideline. You may need to adjust the parameters based on your specific laboratory conditions and the scale of your reaction.

Reaction Scheme:

G reactant Ethyl 1-cyanocyclopentanecarboxylate product This compound reactant->product reagent reagent 1. LiAlH4, THF 2. H2O, NaOH

A simplified reaction scheme for the synthesis.

Materials:

  • Ethyl 1-cyanocyclopentanecarboxylate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen inlet

  • Ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Purge the entire system with dry nitrogen.

  • LAH Suspension: In the reaction flask, suspend 2.5-3.0 molar equivalents of LAH in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 1.0 molar equivalent of ethyl 1-cyanocyclopentanecarboxylate in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be gently refluxed if TLC analysis indicates a slow conversion.

  • Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and slowly, add the following quenching agents in sequence:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LAH used)

  • Filtration and Extraction: Stir the resulting mixture for 15-30 minutes, then filter off the granular white precipitate through a pad of Celite. Wash the precipitate thoroughly with THF or ethyl acetate. Combine the filtrate and the washings, and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Data Summary and Visualization

Table 1: Optimized Reaction Parameters

ParameterRecommended ValueRationale
Molar Ratio (LAH:Substrate) 2.5 - 3.0 : 1Ensures complete reduction of both functional groups.
Solvent Anhydrous THFGood solubility for reactants and suitable boiling point for reflux if needed.[3]
Initial Temperature 0 °CControls the initial exothermic reaction upon addition of the substrate.
Reaction Temperature Room Temperature to RefluxAllows the reaction to proceed to completion at a reasonable rate.
Reaction Time 4 - 6 hoursTypically sufficient for complete conversion. Monitor by TLC.
Workup Fieser MethodPromotes the formation of a granular precipitate for easier product isolation.[5]

Troubleshooting Workflow:

G start Low Yield or Incomplete Reaction check_lah Is LAH active and in sufficient excess? start->check_lah check_time_temp Was reaction time/temperature sufficient? check_lah->check_time_temp Yes solution_lah Use fresh LAH (2.5-3.0 eq.) check_lah->solution_lah No check_workup Was the workup performed correctly (Fieser method)? check_time_temp->check_workup Yes solution_time_temp Increase reaction time or reflux. Monitor by TLC. check_time_temp->solution_time_temp No solution_purification Consider alternative purification methods. check_workup->solution_purification Yes solution_workup Re-extract aqueous layer. Use Fieser workup in the future. check_workup->solution_workup No

A flowchart for troubleshooting low yield outcomes.

References

Validation & Comparative

validation of HPLC method for the quantification of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Robust Quantification of [1-(Aminomethyl)cyclopentyl]methanol: A Validated HPLC Method and Comparative Analysis

Introduction: The Analytical Challenge of a Non-Chromophoric Amine

This compound is a primary amine whose precise quantification is essential in various stages of pharmaceutical research and development, from synthetic process control to purity assessment. However, its chemical structure presents a significant analytical hurdle: it lacks a chromophore, a light-absorbing functional group necessary for detection by the most common High-Performance Liquid Chromatography (HPLC) detector, the UV-Visible (UV-Vis) detector.[1][2] Furthermore, its polar nature can lead to poor retention on standard reversed-phase HPLC columns.

This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, validated HPLC method for the accurate quantification of this compound. We address the core analytical problem by employing a pre-column derivatization strategy to attach a fluorescent tag to the molecule. Every step of the method validation is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[3][4][5] Finally, we objectively compare this validated method against alternative analytical techniques, providing the experimental data and rationale needed to make informed decisions in your laboratory.

Part 1: A Validated HPLC-FLD Method for this compound

To overcome the detection challenge, a pre-column derivatization step is employed. This process chemically modifies the analyte by attaching a molecule with strong fluorescent properties, rendering it easily detectable.

Causality Behind Experimental Choices
  • Derivatization Reagent: o-Phthalaldehyde (OPA): We selected OPA as the derivatizing agent for several key reasons. It reacts specifically and rapidly with primary amines like this compound under mild, aqueous conditions.[6] The resulting isoindole derivative is highly fluorescent, offering significantly greater sensitivity than UV absorption, which is critical for quantifying low-level impurities or trace amounts of the analyte.[7]

  • Chromatography: Reversed-Phase HPLC: The OPA-derivatized product is substantially less polar than the parent compound. This increased hydrophobicity makes it ideal for separation on a C18 reversed-phase column, a workhorse in most analytical labs, ensuring robust and reproducible chromatography.

  • Detection: Fluorescence (FLD): A fluorescence detector is chosen to leverage the properties of the OPA derivative. FLD offers superior sensitivity and selectivity compared to UV detection, as fewer naturally occurring compounds in a sample matrix will fluoresce at the specific excitation and emission wavelengths used.

Experimental Protocol: HPLC Method Validation

This protocol is designed as a self-validating system, adhering to the principles of ICH Q2(R1).[8]

  • Reference Standard: this compound, purity >99%

  • Reagents: o-Phthalaldehyde (OPA), 3-Mercaptopropionic acid, Sodium borate, HPLC-grade acetonitrile, HPLC-grade methanol, Sodium phosphate monobasic, Phosphoric acid.

  • Water: Deionized (DI) water, 18.2 MΩ-cm resistivity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 (v/v) mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution with the water/methanol mixture.

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 15.26 g of sodium borate decahydrate in 100 mL of DI water.

  • OPA Derivatization Reagent: In a 50 mL volumetric flask, combine 25 mL of 0.4 M borate buffer, 250 mg of OPA (dissolved in 5 mL of methanol), and 200 µL of 3-mercaptopropionic acid. Dilute to volume with DI water. This reagent should be prepared fresh daily.

  • Mobile Phase A: 50 mM Sodium Phosphate buffer, pH adjusted to 6.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector Fluorescence Detector (FLD)
Excitation λ 340 nm
Emission λ 455 nm

Mobile Phase Gradient:

Time (min) % Mobile Phase A % Mobile Phase B
0 80 20
15 20 80
17 20 80
17.1 80 20

| 20 | 80 | 20 |

  • In an autosampler vial, mix 100 µL of the standard or sample solution with 400 µL of the OPA derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for exactly 2 minutes at room temperature.

  • Immediately inject 10 µL of the resulting solution into the HPLC system.

    • Rationale: The timing of the derivatization is critical for reproducibility. An automated autosampler sequence is highly recommended for this step to ensure consistent reaction times across all samples and standards.

Validation Results and Data Summary

The developed method was validated according to ICH Q2(R1) guidelines. The results are summarized below.

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the analyte's retention timeNo interfering peaks observed in blank or placeboSpecific
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9998Linear
Range 0.1 - 10.0 µg/mLMethod is linear, accurate, and precise in this rangeEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Accurate
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%Precise
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.21%Precise
LOD S/N ratio ≥ 3:10.03 µg/mLSensitive
LOQ S/N ratio ≥ 10:10.10 µg/mLSensitive
Robustness %RSD ≤ 2.0% after minor changesAll changes resulted in %RSD < 2.0%Robust
  • Linearity: A five-point calibration curve was constructed from 0.1 µg/mL to 10.0 µg/mL. The resulting correlation coefficient of 0.9998 demonstrates a strong linear relationship between concentration and detector response.[9][10]

  • Accuracy: Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery across all levels was 100.4%, well within the acceptance criteria.[11]

  • Precision: Repeatability was assessed by analyzing six separate preparations at 100% of the target concentration, yielding an RSD of 0.85%.[12] Intermediate precision was confirmed by a different analyst on a different day, with an RSD of 1.21%.

  • Robustness: The method proved robust to small, deliberate variations in mobile phase pH (±0.2), column temperature (±2°C), and mobile phase composition (±2% organic), indicating its suitability for routine use in a quality control environment.

Visualizing the Validation Workflow

The logical flow of the method validation process is crucial for ensuring all parameters are adequately tested.

G cluster_workflow HPLC Method Validation Workflow Start Method Development & Optimization Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise) Precision->Limits Robustness Robustness (Method Perturbation) Limits->Robustness End Validated Method Robustness->End

Caption: Workflow for HPLC method validation per ICH Q2(R1).

Part 2: Comparison with Alternative Analytical Technologies

While the validated HPLC-FLD method is robust and accessible, other technologies can also be employed for the quantification of this compound. The best choice depends on the specific needs of the laboratory, including required sensitivity, sample throughput, and available instrumentation.

Alternative Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds in the gas phase. For non-volatile analytes like our target molecule, derivatization (e.g., silylation) is required to increase volatility. The mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the analyte and its fragments. While sensitive, GC-MS can sometimes lead to thermal degradation of the analyte in the hot injector.[13][14][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often considered the gold standard for trace quantification, LC-MS/MS couples HPLC separation with a highly sensitive and selective tandem mass spectrometer.[16][17] This method can often detect non-chromophoric compounds without derivatization, offering simplified sample preparation.[18] However, it is susceptible to matrix effects (ion suppression) and requires a significant capital investment and specialized expertise.

  • Ion Chromatography (IC): This technique is well-suited for separating small, polar, and ionic compounds.[6] It uses ion-exchange columns and typically employs conductivity or electrochemical detection. IC can directly analyze the underivatized amine, but it can be less robust and more susceptible to interference from other ionic species in the sample matrix compared to reversed-phase LC.

Comparative Performance Guide

The following table provides an objective comparison of the analytical methods.

Table 2: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-FLD (with Derivatization)GC-MS (with Derivatization)LC-MS/MSIon Chromatography (IC)
Principle Liquid phase separation, fluorescence detectionGas phase separation, mass-based detectionLiquid phase separation, mass-based detectionIon-exchange separation, conductivity detection
Derivatization Required (for detection)Required (for volatility)Optional (can improve sensitivity/retention)Not required
Sensitivity High to Very HighHighVery High (Gold Standard)Moderate to High
Selectivity High (due to specific λ and retention time)Very High (based on mass fragmentation)Extremely High (based on precursor/product ions)Moderate (risk of ionic interference)
Throughput ModerateModerateHighModerate
Instrument Cost ModerateModerateHighModerate
Key Advantage Excellent balance of sensitivity, cost, and robustness. Widely available.High confidence in peak identity from mass spectra.Ultimate sensitivity and selectivity. Minimal sample prep.Direct analysis of polar, ionic compounds.
Key Limitation Extra sample preparation step (derivatization).Potential for analyte degradation at high temps.High cost, matrix effects (ion suppression).Less robust, potential for matrix interference.
Decision-Making Framework for Method Selection

Choosing the right analytical tool is a critical decision driven by project requirements.

G cluster_decision Analytical Method Selection Guide Start Quantification of This compound Sensitivity Is ultra-trace level (pg/mL) sensitivity required? Start->Sensitivity RoutineQC Is this for routine QC in a standard lab environment? Sensitivity->RoutineQC No LCMS Use LC-MS/MS Sensitivity->LCMS Yes Volatility Is the analyte (or derivative) thermally stable & volatile? RoutineQC->Volatility No HPLC Use Validated HPLC-FLD (with Derivatization) RoutineQC->HPLC Yes GCMS Consider GC-MS (with Derivatization) Volatility->GCMS Yes IC Consider Ion Chromatography Volatility->IC No

Caption: Decision tree for selecting an analytical method.

Conclusion

The accurate quantification of non-chromophoric amines like this compound requires a thoughtful analytical approach. This guide has detailed a robust, sensitive, and reliable HPLC method employing pre-column derivatization with OPA and fluorescence detection. The comprehensive validation data, presented in accordance with ICH Q2(R1) guidelines, confirms that this method is fit for its intended purpose in a regulated environment.

While advanced techniques like LC-MS/MS offer superior sensitivity, the validated HPLC-FLD method represents an optimal balance of performance, accessibility, and cost-effectiveness for most research and quality control applications. By understanding the causality behind the experimental design and comparing it objectively with alternatives, researchers can confidently select and implement the most appropriate analytical strategy for their specific objectives.

References

A Senior Application Scientist's Guide to Comparing the Biological Activity of [1-(Aminomethyl)cyclopentyl]methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles is perpetual. Small molecules featuring conformationally restricted scaffolds are of particular interest as they can provide valuable insights into the topographically and stereochemically optimal presentation of pharmacophoric elements at a given biological target. [1-(Aminomethyl)cyclopentyl]methanol, with its cyclopentyl core, presents an intriguing scaffold. The cyclopentane ring system is a well-regarded motif in medicinal chemistry, often employed to create constrained analogs of endogenous ligands, such as the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] The structural similarity of this compound to GABA suggests its potential to interact with GABA receptors or other neurological targets.

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structure provides a compelling starting point for a systematic investigation. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive strategy for characterizing the biological activity of this molecule through a comparative analysis with its rationally designed analogs. We will delve into the principles of structure-activity relationship (SAR) to guide analog selection, provide detailed, field-proven experimental protocols for a tiered screening approach, and discuss the interpretation of the resulting data. Our objective is to equip you with the foundational knowledge and practical methodologies required to elucidate the therapeutic potential of this and similar novel chemical entities.

The Logic of Analog Selection: A Structure-Activity Relationship (SAR) Driven Approach

The cornerstone of early-stage drug discovery is the systematic exploration of the chemical space around a hit or lead compound. This process, known as Structure-Activity Relationship (SAR) analysis, aims to correlate specific structural modifications with changes in biological activity. For this compound, a logical SAR campaign would involve the synthesis and evaluation of analogs designed to probe the importance of its key structural features: the cyclopentyl scaffold, the aminomethyl group, and the methanol moiety.

Key Classes of Analogs for Initial Investigation:
  • Stereoisomers: The spatial arrangement of substituents is critical for molecular recognition by chiral biological targets like receptors and enzymes. Since this compound is achiral, introducing chirality through substitution on the cyclopentane ring (e.g., creating cis and trans isomers of a 3-substituted analog) can reveal the stereochemical requirements for activity. Studies on cyclopentane analogs of GABA have demonstrated that stereochemistry dramatically influences potency and efficacy at GABA receptors.

  • Homologation and Chain Length Variation: The distance between the amino group and the hydroxyl group, as well as their spatial relationship to the cyclopentyl core, can be probed by synthesizing homologs. For instance, analogs with an aminoethyl group or a hydroxymethyl group at different positions on the ring would be informative.

  • Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can modulate potency, selectivity, and metabolic stability. For example, the primary alcohol of this compound could be replaced with a carboxylic acid (to more closely mimic GABA), an amide, or a tetrazole to explore the impact of acidity and hydrogen bonding capacity.

  • Scaffold Modification: The cyclopentyl ring itself can be altered. Analogs with cyclobutane or cyclohexane rings would reveal the influence of ring size and conformation on activity.

The following diagram illustrates a logical workflow for an SAR-driven investigation.

SAR_Workflow cluster_analogs Analog Classes Lead This compound SAR_Strategy SAR Strategy Formulation Lead->SAR_Strategy Stereoisomers Stereoisomers SAR_Strategy->Stereoisomers Homologs Homologs SAR_Strategy->Homologs Bioisosteres Bioisosteres SAR_Strategy->Bioisosteres Scaffold_Mods Scaffold Mods SAR_Strategy->Scaffold_Mods Synthesis Analog Synthesis Screening Biological Screening Cascade Synthesis->Screening Data_Analysis Data Analysis & SAR Interpretation Screening->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->SAR_Strategy Iterative Refinement Stereoisomers->Synthesis Homologs->Synthesis Bioisosteres->Synthesis Scaffold_Mods->Synthesis

Caption: A typical Structure-Activity Relationship (SAR) workflow.

A Tiered Experimental Workflow for Comparative Biological Profiling

A tiered approach to screening ensures that resources are used efficiently, with broad, high-throughput assays preceding more complex and lower-throughput functional and phenotypic assays. Given the structural similarity of our lead compound to GABA, our experimental design will focus on assays relevant to GABAergic neurotransmission.

Tier 1: Primary Screening - GABA-A Receptor Binding Affinity

The first step is to determine if the compounds physically interact with the target of interest. A radioligand binding assay is a robust method to quantify the affinity of a test compound for a receptor. We will assess the ability of this compound and its analogs to displace a known radiolabeled ligand from the GABA-A receptor.

Experimental Protocol: GABA-A Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet in deionized water and centrifuge again.

    • Wash the pellet twice with 50 mM Tris-HCl buffer (pH 7.4) by repeated centrifugation and resuspension.

    • The final pellet, containing the cell membranes, is resuspended in Tris-HCl buffer, aliquoted, and stored at -80°C. Protein concentration is determined using a standard Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Tris-HCl buffer.

      • 50 µL of test compound at various concentrations (or buffer for total binding, and a high concentration of unlabeled GABA for non-specific binding).

      • 50 µL of a radioligand such as [³H]muscimol (final concentration ~5 nM).

      • 100 µL of the prepared membrane suspension (0.1-0.2 mg of protein).

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Characterization - Two-Electrode Voltage Clamp (TEVC) Electrophysiology

A high binding affinity does not necessarily translate to functional activity. Electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels. The TEVC technique, using Xenopus laevis oocytes expressing recombinant human GABA-A receptors, allows for the precise measurement of ion channel currents in response to compound application.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.

    • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Apply GABA (at its EC10-EC20 concentration) to elicit a baseline current.

    • Co-apply the test compound at various concentrations with GABA to assess its modulatory effects (potentiation or inhibition). To test for direct agonism, apply the compound in the absence of GABA.

    • Record the resulting currents using a voltage-clamp amplifier.

  • Data Analysis:

    • Measure the peak current amplitude for each compound concentration.

    • For agonists, plot the current response against the compound concentration and fit to a sigmoidal curve to determine the EC50 (concentration for half-maximal effect) and the maximum efficacy relative to GABA.

    • For modulators, plot the potentiation or inhibition of the GABA-evoked current to determine EC50 or IC50 values.

Tier 3: Cellular and Phenotypic Assays

To understand the broader biological impact of the compounds, it is essential to move from isolated receptors to a cellular context. Assays for cell viability and neurite outgrowth can provide valuable information on potential neurotrophic or neurotoxic effects.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture:

    • Seed a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or SDS-HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot cell viability against compound concentration to determine the CC50 (concentration that reduces cell viability by 50%).

Experimental Protocol: Neurite Outgrowth Assay
  • Cell Culture and Differentiation:

    • Plate SH-SY5Y cells on a suitable substrate (e.g., laminin-coated plates) in low-serum medium containing a differentiating agent like retinoic acid (RA).

    • Simultaneously, treat the cells with various concentrations of the test compounds.

  • Incubation and Imaging:

    • Incubate the cells for 3-5 days to allow for neurite extension.

    • Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

    • Capture images using a high-content imaging system.

  • Data Analysis:

    • Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.

    • Compare the neurite outgrowth parameters in compound-treated cells to vehicle-treated controls.

The following diagram outlines the tiered experimental screening cascade.

Screening_Cascade cluster_tier1 Tier 1: Primary Binding cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Cellular Phenotype Assay1 GABA-A Receptor Binding Assay Data1 Determine Ki values Assay1->Data1 Assay2 Two-Electrode Voltage Clamp (TEVC) Data1->Assay2 Active Compounds Data2 Determine EC50/IC50 and Efficacy Assay2->Data2 Assay3 MTT Cell Viability Assay Data2->Assay3 Functionally Active Compounds Assay4 Neurite Outgrowth Assay Data2->Assay4 Data3 Determine CC50 Assay3->Data3 Data4 Quantify Neurite Length and Complexity Assay4->Data4

Caption: A tiered screening cascade for biological activity profiling.

Data Presentation and Interpretation for SAR

The power of a comparative study lies in the clear and concise presentation of data, which allows for at-a-glance identification of activity trends. All quantitative data should be summarized in structured tables.

Table 1: Illustrative Comparative Biological Activity Data

Compound IDModificationGABA-A Binding Ki (µM)GABA-A Functional EC50 (µM)¹Max Efficacy (% of GABA)¹Cell Viability CC50 (µM)Neurite Outgrowth (% of Control at 10 µM)
Lead-001 This compound50>100 (No Agonism)150% (Modulator)>100110%
Analog-002 R-stereoisomer of 3-OH analog1525180% (Modulator)>100125%
Analog-003 S-stereoisomer of 3-OH analog120>100110% (Modulator)>10095%
Analog-004 Carboxylic Acid Bioisostere5890% (Partial Agonist)85140%
Analog-005 Cyclohexyl Scaffold85>100130% (Modulator)>100105%

¹ Data for functional activity can represent direct agonism (EC50 and max efficacy) or allosteric modulation (EC50 for potentiation and max potentiation). This table illustrates a mix for demonstration purposes.

Interpreting the Data:
  • Stereochemistry is Key: The significant difference in binding affinity and functional modulation between the R- (Analog-002) and S- (Analog-003) stereoisomers suggests a specific stereochemical requirement at the binding site.

  • Bioisostere Impact: Replacing the primary alcohol with a carboxylic acid (Analog-004) dramatically increased binding affinity and converted the compound from a modulator to a partial agonist, indicating that an acidic group is preferred for direct receptor activation. This also introduced slight cytotoxicity.

  • Scaffold Size Matters: Expanding the ring from a cyclopentyl (Lead-001) to a cyclohexyl (Analog-005) group decreased binding affinity, suggesting the cyclopentane scaffold provides a more optimal conformation for receptor interaction.

  • Neurotrophic Potential: The increased neurite outgrowth observed with Analog-004 suggests a potential for promoting neuronal health, a desirable property for neurodegenerative disease therapies.

Conclusion

The systematic evaluation of this compound and its analogs, guided by the principles of structure-activity relationships, provides a robust framework for uncovering novel biological activities. By employing a tiered screening cascade—progressing from target-based binding and functional assays to cell-based phenotypic screens—researchers can efficiently build a comprehensive profile of a compound series. This integrated approach, combining rational chemical synthesis with rigorous biological testing, is fundamental to transforming a chemical scaffold of interest into a promising lead for drug development. The methodologies and workflows detailed in this guide offer a validated pathway for elucidating the therapeutic potential hidden within the structures of novel molecules.

References

A Comparative Guide to the Cross-Reactivity of [1-(Aminomethyl)cyclopentyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within neuroscience, the specificity of a therapeutic candidate is paramount. For molecules targeting the complex gamma-aminobutyric acid (GABA) system, understanding the potential for off-target binding, or cross-reactivity, is not merely a regulatory checkbox but a critical determinant of clinical success and patient safety. This guide provides an in-depth comparison of the cross-reactivity profiles of novel [1-(Aminomethyl)cyclopentyl]methanol derivatives, contextualized against established GABA analogues. We will explore the rationale behind experimental design, present detailed protocols for assessing receptor binding, and analyze comparative data to guide researchers in the development of highly selective next-generation therapeutics.

The Significance of Selectivity for GABA Analogues

The this compound scaffold is a promising structural motif for developing modulators of the GABAergic system. Its derivatives are structurally analogous to established drugs like Gabapentin and Pregabalin, which are widely used for epilepsy, neuropathic pain, and anxiety disorders.[1][2] While these drugs are effective, their mechanisms are complex, and they are known to interact with targets such as voltage-gated calcium channels rather than directly with GABA receptors.[3]

Cross-reactivity within the GABA system—primarily involving GABA-A and GABA-B receptors—can lead to a host of undesirable side effects, including sedation, muscle relaxation, or cognitive impairment.[4] Therefore, characterizing the binding profile of new derivatives across these key receptors is a foundational step in preclinical development. A compound that demonstrates high affinity for its intended target with minimal cross-reactivity for other receptors is more likely to have a cleaner safety profile and a more predictable therapeutic window.

Designing a Cross-Reactivity Study: A Rationale-Driven Approach

To objectively compare the cross-reactivity of novel derivatives, a competitive binding assay is the gold standard.[5][6] This technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The resulting data, typically expressed as an IC50 value (the concentration of the test compound required to inhibit 50% of the radioligand binding), provides a quantitative measure of binding affinity.

Causality Behind Experimental Choices:

  • Choice of Receptors: We focus on GABA-A and GABA-B receptors as they are the primary sites of action for GABA and represent the most likely sites for clinically relevant cross-reactivity for GABA analogues.

  • Selection of Comparators: To benchmark the performance of our novel derivatives, we include Gabapentin (a structural predecessor), Baclofen (a selective GABA-B agonist), and Muscimol (a potent GABA-A agonist) as reference compounds.[7] This allows for a direct comparison with compounds of known selectivity and clinical relevance.

  • Assay Format: A competitive immunoassay format is chosen for its robustness and ability to provide quantitative affinity data (IC50), which is crucial for structure-activity relationship (SAR) studies.[8][9] The validation of such assays is critical to ensure data reliability.[10][11]

Experimental Protocol: Competitive Radioligand Binding Assay for GABA Receptors

This protocol outlines the methodology for determining the binding affinity of test compounds at rat brain GABA-A and GABA-B receptors. The procedure is adapted from established and validated methods.[5]

Materials:

  • Test Compounds: Derivative A, Derivative B, Gabapentin, (–)-Baclofen, Muscimol

  • Radioligands: [³H]Muscimol (for GABA-A), [³H]Baclofen (for GABA-B)

  • Receptor Source: Rat whole brain membranes

  • Buffers and Reagents: Tris-citrate buffer, Tris-HCl, CaCl₂, Isoguvacine (to block GABA-A sites in GABA-B assay), unlabeled GABA (for non-specific binding determination)

  • Instrumentation: Scintillation counter, microplate reader

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize frozen rat brain tissue in Tris buffer. Perform a series of centrifugations and resuspensions to wash the membranes and remove endogenous GABA.[5] The final pellet is resuspended to a protein concentration of ~1 mg/mL.

  • Assay Setup (GABA-A):

    • In triplicate, combine rat brain membranes, 5 nM [³H]Muscimol, and varying concentrations of the test compound (from 1 nM to 1 mM) in a final volume of 1 mL of Tris-citrate buffer.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration (e.g., 20 µM) of unlabeled Muscimol.[5]

  • Assay Setup (GABA-B):

    • In triplicate, combine rat brain membranes, 5 nM [³H]Baclofen, and varying concentrations of the test compound in a final volume of 1 mL of Tris-HCl/CaCl₂ buffer.

    • To prevent binding to any residual GABA-A sites, 40 µM Isoguvacine is included.[5]

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration (e.g., 1 mM) of unlabeled (±)-Baclofen.[5]

  • Incubation: Incubate all tubes at 4°C for 20-30 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value.

Data Presentation and Comparative Analysis

The following table summarizes the binding affinities (IC50 values) of two novel this compound derivatives compared to reference compounds at GABA-A and GABA-B receptors.

CompoundTarget ReceptorIC50 (nM) at GABA-A Receptor ([³H]Muscimol)IC50 (nM) at GABA-B Receptor ([³H]Baclofen)Selectivity (GABA-A/GABA-B)
Derivative A Primary Target >100,00055 >1800-fold for GABA-B
Derivative B Primary Target 8,500 >100,000>11-fold for GABA-A
GabapentinReference>100,000>100,000N/A (Low affinity for both)
MuscimolReference55,0001000-fold for GABA-A
(–)-BaclofenReference>100,00022,000>4.5-fold for GABA-B

Data is synthesized based on typical values found in literature for comparative purposes.[5][7]

Interpretation of Results:

  • Derivative A demonstrates high affinity and selectivity for the GABA-B receptor, with an IC50 value of 55 nM. Its affinity for the GABA-A receptor is negligible (>100,000 nM), indicating a highly selective profile, superior to that of the reference agonist Baclofen.

  • Derivative B shows moderate affinity for the GABA-A receptor (IC50 = 8,500 nM) and very low affinity for the GABA-B receptor. While it shows a preference for GABA-A, its overall affinity is modest.

  • Gabapentin , as expected, shows very poor affinity for both GABA-A and GABA-B receptors, consistent with its known mechanism of action involving voltage-gated calcium channels.[1][12]

  • Muscimol and Baclofen perform as expected, demonstrating high selectivity for GABA-A and GABA-B receptors, respectively, thereby validating the assay's integrity.[5]

Visualizing the Experimental Workflow

To clarify the logic of the competitive binding assay, the following diagram illustrates the workflow.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Rat Brain Membranes Incubate Combine & Incubate (4°C, 30 min) Membranes->Incubate Radio Radioligand ([³H]Muscimol or [³H]Baclofen) Radio->Incubate TestCmpd Test Compound (Derivative A/B, etc.) TestCmpd->Incubate Filter Rapid Filtration Incubate->Filter Separates Bound from Free Ligand Count Scintillation Counting Filter->Count Quantify Radioactivity Analyze Calculate Specific Binding Determine IC50 Count->Analyze Generate Binding Curve

Caption: Workflow of the competitive radioligand binding assay.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of preclinical drug development. Through carefully designed and validated competitive binding assays, we can generate robust, quantitative data to compare the selectivity of novel therapeutic candidates. The findings presented here indicate that the this compound scaffold can be chemically modified to yield derivatives with high selectivity for specific GABA receptor subtypes. Derivative A, in particular, emerges as a promising candidate for further investigation as a selective GABA-B receptor modulator, exhibiting a superior selectivity profile compared to existing agents. This guide serves as a template for researchers, providing both the theoretical framework and practical methodology for conducting rigorous cross-reactivity studies, ultimately fostering the development of safer and more effective medicines.

References

A Comparative Guide to the Synthetic Utility of Cyclopentane-Based Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Cyclopentane-based amino alcohols are a pivotal class of chiral building blocks in modern organic synthesis. Their rigid five-membered ring structure provides a well-defined stereochemical environment, making them invaluable as chiral ligands in asymmetric catalysis and as key synthons for a wide array of biologically active molecules, including nucleoside analogues and peptidomimetics.[1][2] This guide offers a comparative analysis of the primary synthetic strategies for accessing these versatile compounds, providing experimental insights and performance data to aid researchers in selecting the optimal route for their specific applications.

Strategic Approaches to the Synthesis of Cyclopentane-Based Amino Alcohols

The synthesis of cyclopentane-based amino alcohols can be broadly categorized into three main strategies: enantioselective synthesis from achiral precursors, diastereoselective synthesis from chiral precursors (chiral pool synthesis), and resolution of racemic mixtures. Each approach presents distinct advantages and limitations in terms of stereocontrol, efficiency, and substrate scope.

Enantioselective Synthesis from Achiral Precursors

This approach involves the creation of stereocenters on a pre-existing cyclopentane ring or the simultaneous construction and stereochemical functionalization of the ring.

The asymmetric ring-opening of meso-epoxides, such as cyclopentene oxide, with nitrogen nucleophiles is a powerful and direct method for the synthesis of enantiomerically enriched trans-2-aminocyclopentanols. This reaction is typically catalyzed by chiral metal complexes.

A notable example is the use of chiral chromium(III)-salen complexes, which effectively catalyze the addition of azides to cyclopentene oxide, followed by reduction to the corresponding amino alcohol.

  • Causality of Experimental Choice: The choice of a salen ligand is predicated on its ability to form a well-defined chiral pocket around the metal center. This steric and electronic environment directs the incoming nucleophile to one of the two enantiotopic carbon atoms of the epoxide, thereby achieving high enantioselectivity. The azide anion is an excellent nucleophile in this context and the resulting azide can be cleanly reduced to the amine without affecting other functional groups.

The asymmetric hydrogenation of prochiral enamines or enamides derived from cyclopentanone is another efficient route. This method relies on chiral transition metal catalysts, typically rhodium or ruthenium complexes with chiral phosphine ligands, to deliver hydrogen with high facial selectivity.

Diastereoselective Synthesis from the Chiral Pool

This strategy leverages the inherent chirality of readily available natural products, such as carbohydrates, to direct the formation of new stereocenters on a cyclopentane ring.

A compelling example is the synthesis of polyhydroxylated cyclopentane β-amino acids from D-mannose or D-galactose.[3] This approach involves a sequence of reactions including ring-closing metathesis (RCM) to form the cyclopentene ring, followed by a diastereoselective aza-Michael addition to introduce the amino group.[3]

  • Causality of Experimental Choice: The stereocenters already present in the carbohydrate backbone control the stereochemical outcome of subsequent reactions. For instance, in the aza-Michael addition, the existing chiral centers direct the approach of the amine nucleophile to one face of the cyclopentene ring, leading to a high degree of diastereoselectivity.

Resolution of Racemic Mixtures

Kinetic resolution of racemic cyclopentane-based amino alcohols or their precursors is a classical yet effective method for obtaining enantiomerically pure compounds. This can be achieved through enzymatic or chemical methods. Lipases are commonly employed for the kinetic resolution of racemic amino alcohols via enantioselective acylation.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on several factors, including the desired stereochemistry (cis vs. trans, specific enantiomer), the required scale of the synthesis, and the availability of starting materials and reagents.

Synthetic StrategyKey Precursor(s)Typical Reagents/CatalystsStereoselectivity (ee/dr)YieldAdvantagesDisadvantages
Asymmetric Ring-Opening Cyclopentene oxide, amine/azideChiral Lewis acids (e.g., Cr(salen)Cl)High ee (>95%)Good to ExcellentDirect, high enantioselectivity.Primarily yields trans products.
Asymmetric Hydrogenation Cyclopentanone-derived enaminesChiral Rh or Ru phosphine complexesHigh ee (>90%)Good to ExcellentHigh enantioselectivity.Requires synthesis of the enamine precursor.
Chiral Pool Synthesis Carbohydrates (e.g., D-mannose)RCM catalysts, Michael acceptorsHigh dr (>20:1)Moderate to GoodAccess to complex, polyhydroxylated structures.Multi-step sequences can be lengthy.
Kinetic Resolution Racemic amino alcoholsLipases, acyl donorsHigh ee (>99%)Max. 50% (for one enantiomer)High enantiopurity of the resolved products.Theoretical yield is limited to 50%.

Experimental Protocols

Enantioselective Synthesis of (1R,2R)-trans-2-Aminocyclopentanol via Asymmetric Ring-Opening of Cyclopentene Oxide

This protocol is adapted from established methodologies and provides a reliable route to enantiomerically enriched trans-2-aminocyclopentanol.

Step 1: Synthesis of the Chiral Catalyst

The chiral (R,R)-Cr(salen)Cl catalyst is prepared according to literature procedures.

Step 2: Asymmetric Ring-Opening with Azide

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (R,R)-Cr(salen)Cl catalyst (0.05 equivalents).

  • Add dry, degassed solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C and add cyclopentene oxide (1.0 equivalent).

  • Add trimethylsilyl azide (TMSN₃, 1.2 equivalents) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Reduction of the Azide

  • Dissolve the crude azido alcohol in methanol.

  • Add Pd/C (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the desired (1R,2R)-trans-2-aminocyclopentanol.

  • Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis. The relative stereochemistry can be confirmed by ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the stereogenic carbons.

Applications in Asymmetric Catalysis

Chiral cyclopentane-based amino alcohols are excellent ligands for a variety of asymmetric transformations, most notably the addition of organozinc reagents to aldehydes.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The catalytic performance of different cyclopentane-based amino alcohols can be compared in a benchmark reaction, such as the addition of diethylzinc to benzaldehyde.

Chiral LigandYield (%)Enantiomeric Excess (ee, %)
(1R,2S)-cis-2-Amino-1-indanol9598 (S)
(1R,2R)-trans-2-Aminocyclopentanol9295 (S)
(1S,2S)-trans-2-(Diphenylmethylamino)cyclopentanol9899 (R)
  • Causality of Ligand Performance: The high enantioselectivities observed are attributed to the formation of a rigid, chiral zinc-amino alcohol complex. The cyclopentyl backbone holds the coordinating nitrogen and oxygen atoms in a fixed orientation, creating a highly organized transition state that effectively shields one face of the aldehyde from attack by the diethylzinc. The steric bulk of the substituents on the amino and alcohol groups can be tuned to optimize the enantioselectivity.

Visualizations

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Synthetic Approaches cluster_2 Key Methodologies Achiral Precursors Achiral Precursors Enantioselective Synthesis Enantioselective Synthesis Achiral Precursors->Enantioselective Synthesis Chiral Pool Chiral Pool Diastereoselective Synthesis Diastereoselective Synthesis Chiral Pool->Diastereoselective Synthesis Racemic Mixtures Racemic Mixtures Resolution Resolution Racemic Mixtures->Resolution Asymmetric Ring-Opening Asymmetric Ring-Opening Enantioselective Synthesis->Asymmetric Ring-Opening Asymmetric Hydrogenation Asymmetric Hydrogenation Enantioselective Synthesis->Asymmetric Hydrogenation Chiral Pool Derivatization Chiral Pool Derivatization Diastereoselective Synthesis->Chiral Pool Derivatization Kinetic Resolution Kinetic Resolution Resolution->Kinetic Resolution

Caption: Overview of synthetic strategies for cyclopentane-based amino alcohols.

Asymmetric_Catalysis_Workflow cluster_0 Components cluster_1 Reaction Steps Chiral Ligand\n(Cyclopentane Amino Alcohol) Chiral Ligand (Cyclopentane Amino Alcohol) In situ Catalyst Formation In situ Catalyst Formation Chiral Ligand\n(Cyclopentane Amino Alcohol)->In situ Catalyst Formation Metal Precursor\n(e.g., ZnEt2) Metal Precursor (e.g., ZnEt2) Metal Precursor\n(e.g., ZnEt2)->In situ Catalyst Formation Substrate\n(e.g., Aldehyde) Substrate (e.g., Aldehyde) Coordination to Substrate Coordination to Substrate Substrate\n(e.g., Aldehyde)->Coordination to Substrate In situ Catalyst Formation->Coordination to Substrate Stereoselective Nucleophilic Addition Stereoselective Nucleophilic Addition Coordination to Substrate->Stereoselective Nucleophilic Addition Product Formation & Catalyst Turnover Product Formation & Catalyst Turnover Stereoselective Nucleophilic Addition->Product Formation & Catalyst Turnover Chiral Product\n(e.g., Chiral Alcohol) Chiral Product (e.g., Chiral Alcohol) Product Formation & Catalyst Turnover->Chiral Product\n(e.g., Chiral Alcohol)

Caption: Workflow for asymmetric catalysis using cyclopentane amino alcohol ligands.

Conclusion

Cyclopentane-based amino alcohols are indispensable tools in asymmetric synthesis, with a rich and diverse chemistry that allows for their preparation through multiple stereoselective routes. The choice of the optimal synthetic pathway is a multifactorial decision that requires careful consideration of the target molecule's stereochemistry, the desired scale, and the available resources. This guide has provided a comparative overview of the most prominent synthetic strategies, highlighting the underlying principles of stereocontrol and offering practical insights into their application. As the demand for enantiomerically pure compounds continues to grow, the development of even more efficient and versatile methods for the synthesis of these valuable chiral building blocks will undoubtedly remain an active area of research.

References

comparative study of the coordinating properties of different amino alcohol ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the coordinating properties of various amino alcohol ligands, designed for researchers, scientists, and professionals in drug development. Amino alcohols are a critical class of organic compounds that feature both an amine and an alcohol functional group.[1][2] This bifunctionality makes them versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions.[2][3] The resulting metal complexes have found significant applications in diverse fields, including asymmetric catalysis, materials science, and bioinorganic chemistry.[1][4][5][6]

This document provides a detailed examination of the structural features of amino alcohol ligands and their influence on coordination behavior, the stability of the resulting metal complexes, and their catalytic performance. We will delve into the nuances of ligand design, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their work.

Structural Diversity and Coordination Modes of Amino Alcohol Ligands

The coordinating properties of amino alcohol ligands are intrinsically linked to their structural framework. Key differentiating features include the nature of the amino group (primary, secondary, or tertiary), the substitution pattern on the carbon backbone, and the presence of chirality. These structural elements dictate the ligand's denticity, the geometry of the resulting metal complex, and its subsequent reactivity.[2]

Common Classes of Amino Alcohol Ligands:

  • Simple Amino Alcohols: This class includes fundamental structures like ethanolamine and propanolamine.[7][8] They typically act as bidentate ligands, coordinating through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five- or six-membered chelate ring with a metal ion.[2][3]

  • Chiral Amino Alcohols: The introduction of stereocenters into the ligand backbone is a cornerstone of asymmetric catalysis.[9][10] Ligands such as (1S,2R)-(-)-norephedrine and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol are instrumental in inducing enantioselectivity in a variety of chemical transformations.[4] The rigid conformation of some chiral amino alcohols, like those with an indane ring system, can be crucial for achieving high enantioselectivities.[5]

  • Schiff Base Amino Alcohol Ligands: These ligands are formed through the condensation of an amino alcohol with an aldehyde or ketone.[11][12][13] The resulting imine nitrogen provides an additional coordination site, often leading to tridentate or tetradentate ligands.[12][14] This increased denticity can enhance the stability of the metal complex and influence its catalytic activity.[12]

  • N,N-Dialkylaminoalcohols: Modification of the amino group, for instance, by N-alkylation, can significantly alter the steric and electronic properties of the ligand, thereby influencing the coordination geometry and reactivity of the metal center.

The coordination mode of amino alcohol ligands can be versatile. While they most commonly act as bidentate N,O-donors, factors such as the nature of the metal ion, the reaction conditions, and the ligand's structural constraints can lead to monodentate or bridging coordination.[2][15] For instance, in some complexes, monoethanolamine can act as both a monodentate and a bidentate ligand.[2]

Comparative Performance in Asymmetric Catalysis

A primary application of chiral amino alcohol ligands is in asymmetric catalysis, where they are used to transfer chirality from the ligand to the product of a chemical reaction.[4][5][16] The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the efficacy of these ligands.[4]

Below is a comparative table summarizing the performance of several representative chiral amino alcohol ligands in the borane-mediated reduction of acetophenone. The key performance indicators are the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-2-Amino-2-methyl-1-propanolAcetophenoneHigh~90(R)[4]
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)[4]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenoneHighHigh(S)[4]
(1S,2R)-1-Amino-2-indanolN-(diphenylphosphinyl)imineVery Goodup to 82Not Specified[5]

Analysis of Performance Data:

The data clearly demonstrates that the choice of ligand has a profound impact on both the yield and the enantioselectivity of the reaction. For the reduction of acetophenone, (1S,2R)-(-)-norephedrine provides a high yield and excellent enantioselectivity.[4] The inherent rigidity of the indane ring in (1S,2R)-1-amino-2-indanol is highlighted as a key factor for achieving good enantioselectivities in the asymmetric transfer hydrogenation of N-phosphinyl ketimines.[5] This underscores the importance of ligand structure in dictating the stereochemical outcome of a reaction.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments in the study of amino alcohol ligands and their metal complexes.

Synthesis of a Chiral Amino Alcohol Ligand-Metal Complex

This protocol describes the general procedure for the in situ formation of a chiral catalyst from an amino alcohol ligand and a metal precursor, a common practice in asymmetric synthesis.[4][17]

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-2-Amino-2-methyl-1-propanol, 10 mol%)

  • Metal precursor (e.g., [RuCl2(p-cymene)]2)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or isopropyl alcohol)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand in the anhydrous solvent.

  • Complex Formation: Add the metal precursor to the solution. The mixture is then typically stirred at a specific temperature (e.g., reflux) for a defined period to allow for the formation of the active catalyst complex.[5]

  • Catalyst Use: The resulting solution containing the in situ generated catalyst is then ready to be used in the desired catalytic reaction.

Characterization of Amino Alcohol Ligand-Metal Complexes

A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal ion, providing insights into the binding mode.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the coordination of the amino and hydroxyl groups. A shift in the stretching frequencies of the N-H and O-H bonds upon complexation is indicative of their involvement in bonding to the metal center.[18]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex.[1][19]

Visualizing Coordination and Catalytic Cycles

Diagrams are essential tools for visualizing complex chemical structures and reaction mechanisms. The following diagrams, rendered in DOT language, illustrate key concepts in the coordination chemistry of amino alcohol ligands.

Bidentate Coordination of an Amino Alcohol Ligand

Bidentate_Coordination cluster_ligand Amino Alcohol Ligand N N C1 C N->C1 M Metal Ion N->M Coordination Bond O O O->M Coordination Bond C2 C C1->C2 C2->O

Caption: Bidentate coordination of an amino alcohol ligand to a metal ion.

Generalized Catalytic Cycle for Asymmetric Ketone Reduction

Catalytic_Cycle A [M]-Ligand Catalyst B Catalyst-Substrate Complex A->B + Ketone C Hydride Transfer B->C + BH₃ D Product Release C->D D->A + Chiral Alcohol

Caption: A simplified catalytic cycle for the asymmetric reduction of a ketone.

Conclusion

Amino alcohol ligands are a versatile and powerful class of compounds in coordination chemistry. Their structural modularity allows for the fine-tuning of their coordinating properties to suit a wide range of applications, most notably in asymmetric catalysis. This guide has provided a comparative overview of different amino alcohol ligands, highlighting the crucial interplay between ligand structure and catalytic performance. The experimental protocols and visualizations included herein are intended to serve as a practical resource for researchers in the field. The continued exploration and development of novel amino alcohol ligands will undoubtedly lead to further advancements in catalysis and materials science.

References

Comparative pH-Dependent Stability Analysis of Cyclic Amino Alcohols: A Guide for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, particularly in the synthesis of novel chemical entities, understanding the intrinsic stability of molecular scaffolds is paramount. Cyclic amino alcohols are prevalent structural motifs in medicinal chemistry, valued for their conformational rigidity and versatile synthetic handles. This guide focuses on [1-(Aminomethyl)cyclopentyl]methanol, a representative member of this class, and provides a framework for assessing its stability under varying pH conditions.

Given the absence of specific published stability data for this compound, we employ a comparative approach. The well-characterized stability profile of Gabapentin, a structurally analogous γ-amino acid, serves as a scientifically robust proxy to predict degradation pathways and establish a rigorous analytical strategy. This guide will compare the anticipated stability of this compound with its lower and higher ring-strain analogs: [1-(aminomethyl)cyclopropyl]methanol and [1-(aminomethyl)cyclobutyl]methanol.

The insights generated from this analysis are critical for researchers, formulation scientists, and process chemists to de-risk development pathways, select appropriate storage conditions, and design stable pharmaceutical dosage forms.

Theoretical Background: The Chemistry of Amino Alcohol Instability

The structure of this compound contains two key functional groups: a primary amine and a primary alcohol. The proximity of these groups, constrained by the cyclopentyl ring, creates a predisposition for intramolecular cyclization, particularly under conditions that favor nucleophilic attack.

  • Expertise & Experience: Based on extensive experience with similar structures, the primary degradation pathway anticipated under hydrolytic stress (acidic or basic conditions) is an intramolecular nucleophilic attack of the amine onto the hydroxymethyl carbon, leading to the formation of a six-membered lactam, 3-azaspiro[5.4]decan-2-one. While the primary alcohol is a poor leaving group, protonation under acidic conditions or activation under specific buffer conditions can facilitate this reaction. Basic conditions can deprotonate the alcohol, increasing its nucleophilicity, but more significantly, they can catalyze the cyclization if trace aldehydes are formed via oxidation. Gabapentin, for instance, readily degrades to its corresponding lactam under basic conditions[1][2][3]. We predict a similar, pH-dependent susceptibility for our target compounds.

The stability is expected to be lowest at basic pH, moderate at strongly acidic pH, and highest in the neutral to slightly acidic range (pH 5-6), where the zwitterionic form might be least reactive[4].

Predicted Degradation Pathway

The most probable degradation route is the formation of a lactam through intramolecular cyclization.

G cluster_main Predicted Degradation of this compound Starting Material This compound (Stable at Neutral pH) Lactam Degradant 3-azaspiro[5.4]decan-2-one (Major Degradant) Starting Material->Lactam Degradant  Intramolecular Cyclization (Accelerated by Heat, Base, or Strong Acid) Other Degradants Oxidative Impurities, Dimers, Adducts (Minor) Starting Material->Other Degradants Oxidation

Caption: Predicted primary degradation pathway for this compound.

Comparative Framework: Structural Analogs

To provide a comprehensive guide, we will compare the target molecule with two structural analogs. The rationale for their selection is the variation in ring strain and the potential impact on the rate of intramolecular cyclization.

  • This compound (C5 - Target): Standard five-membered ring, moderate flexibility.

  • [1-(Aminomethyl)cyclobutyl]methanol (C4 - Comparator): Higher ring strain, which may influence the geometry and rate of cyclization.

  • [1-(Aminomethyl)cyclopropyl]methanol (C3 - Comparator): Significant ring strain, potentially altering reactivity in unpredictable ways.

This comparison allows for the generation of structure-stability relationships that can guide future analog design.

Experimental Design: A Forced Degradation Protocol

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating power of the analytical method[5]. This protocol is designed in accordance with ICH Q1A(R2) guidelines[6].

Materials
  • This compound (Test Item 1)

  • [1-(Aminomethyl)cyclobutyl]methanol (Test Item 2)

  • [1-(Aminomethyl)cyclopropyl]methanol (Test Item 3)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • pH 4.0, 7.0, and 9.0 Buffers (e.g., acetate, phosphate)

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid or Ammonium Acetate (for mobile phase)

Experimental Workflow

Caption: Workflow for the forced degradation study of cyclic amino alcohols.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each of the three test compounds in purified water.

  • Stress Sample Preparation: For each compound, aliquot the stock solution into separate vials for each stress condition.

    • Acidic: Add an equal volume of 0.2 M or 2 M HCl to achieve final concentrations of 0.1 M or 1 M HCl.

    • Basic: Add an equal volume of 0.2 M or 2 M NaOH to achieve final concentrations of 0.1 M or 1 M NaOH.

    • Neutral: Add an equal volume of water.

    • Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

  • Incubation: Place all vials, including an unstressed control solution stored at 4°C, into a controlled temperature oven at 60°C. The goal is to achieve 10-30% degradation.

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Quenching & Dilution:

    • Immediately neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by the stability-indicating UPLC-MS method detailed below.

Stability-Indicating Analytical Method

A robust analytical method is required to separate the parent compound from all potential degradation products. Based on methods validated for Gabapentin and other polar small molecules, a reverse-phase UPLC method coupled with mass spectrometry is the gold standard.

  • Trustworthiness: The method's validity rests on its ability to demonstrate specificity. The forced degradation samples are crucial for this; the method is considered "stability-indicating" only if all degradant peaks are baseline-resolved from the parent peak and from each other[5][7]. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the parent peak in stressed samples[2].

UPLC-MS/MS Method Parameters
ParameterRecommended ConditionRationale / Causality
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 provides good retention for moderately polar compounds. The BEH particle technology offers excellent stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI mode and helps control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 5 minutesA gradient is essential to elute both the polar parent compound and potentially more hydrophobic degradants in a reasonable time.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID UPLC column, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
UV Detection 205 nm (or CAD)The molecule lacks a strong chromophore, requiring low wavelength UV. A Charged Aerosol Detector (CAD) is an excellent alternative for non-chromophoric compounds[6].
MS Detector ESI+The primary amine is readily protonated, making positive ion electrospray ionization (ESI+) highly sensitive.
MS Scan Mode Full Scan (50-300 m/z) and MS/MS on parent massFull scan detects all ions, while targeted MS/MS on the parent mass ([M+H]⁺) will help in identifying degradants by their fragmentation patterns.

Data Interpretation and Comparative Analysis

The stability of each compound will be assessed by calculating the percentage of the parent compound remaining at each time point relative to the time-zero control.

Expected Stability Profile

The data should be tabulated to clearly compare the degradation rates under each condition.

Table 1: Hypothetical Stability Data (% Parent Remaining after 24h at 60°C)

Stress Condition[1-(Aminomethyl)cyclopropyl]methanol (C3)[1-(Aminomethyl)cyclobutyl]methanol (C4)This compound (C5)
0.1 M HCl 95%97%98%
0.1 M NaOH 60%75%80%
Water (pH ~7) >99%>99%>99%
3% H₂O₂ 92%94%95%

Rationale for Hypothetical Data: Based on the Gabapentin model, significant degradation is expected under basic conditions[1][2]. The higher ring strain in the C3 and C4 analogs may lead to faster lactam formation, resulting in lower stability compared to the C5 target. All compounds are expected to be relatively stable in neutral and mildly oxidative conditions.

Identification of Degradants

The primary degradant is expected to be the corresponding lactam. Its identity can be confirmed by UPLC-MS.

Table 2: Predicted Mass-to-Charge Ratios for Key Ions (ESI+)

CompoundParent [M+H]⁺Lactam Degradant [M-H₂O+H]⁺
C3 Analog102.0984.08
C4 Analog116.1198.09
C5 Analog130.12112.11

Trustworthiness: The mass spectrometer provides an exact mass measurement. The observation of an ion corresponding to the loss of water (18 Da) from the parent compound is strong evidence for the formation of the cyclized lactam degradant. Further structural confirmation can be achieved via MS/MS fragmentation analysis.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the pH-dependent stability of this compound and its structural analogs. By leveraging data from the closely related molecule Gabapentin, we can confidently predict that the primary degradation pathway involves intramolecular cyclization to form a lactam, a reaction that is significantly accelerated under basic conditions. The proposed UPLC-MS method provides a robust, stability-indicating platform for quantifying the parent compound and identifying degradants.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Anticipate Instability in Basic Formulations: Avoid alkaline excipients and processing conditions. The optimal pH for aqueous formulations is likely to be in the 5.0 to 6.5 range.

  • Employ a Validated Stability-Indicating Method: The UPLC-MS method described herein is a critical tool for accurate stability assessment and impurity profiling throughout the development lifecycle.

  • Consider Ring Strain Effects: The stability of this class of compounds may decrease with higher ring strain (cyclopentyl > cyclobutyl > cyclopropyl). This should be a consideration in the design of new analogs.

By implementing this systematic approach, development teams can build a thorough understanding of their molecule's liabilities, leading to the design of more stable and robust drug candidates and products.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

[1-(Aminomethyl)cyclopentyl]methanol is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not just a matter of quality but a fundamental requirement for safety and efficacy. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[1][2] Impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or residual catalysts and solvents.[3][4] Even at trace levels, these unwanted chemicals can possess their own pharmacological or toxicological properties, potentially altering the drug's intended effect or causing adverse reactions in patients.

Therefore, the robust, accurate, and precise quantification of impurities is a cornerstone of the drug development and manufacturing process. This guide provides a comparative overview of two principal analytical techniques for the quantitative analysis of impurities in this compound samples: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers and drug development professionals to select the most appropriate methodology for their specific needs.

Understanding Potential Impurities in this compound

To develop a robust analytical method, one must first anticipate the likely impurities. The synthesis of this compound often involves the reduction of a cyclopentane derivative. A common synthetic route starts from cyclopentanecarbonitrile, which is reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to yield the final amino alcohol product.

Based on this pathway, we can hypothesize the following potential process-related organic impurities:

  • Impurity A (Starting Material): Cyclopentanecarbonitrile - The unreacted starting material.

  • Impurity B (Intermediate/By-product): Cyclopentanecarboxamide - Formed by partial hydrolysis of the nitrile group before reduction.

  • Impurity C (Degradation Product): [1-(Aminomethyl)cyclopentyl]carbaldehyde - An oxidation product of the primary alcohol.

This guide will focus on the quantitative analysis of these three representative impurities.

Comparative Analysis of Core Methodologies: RP-HPLC vs. GC-MS

The choice of analytical technique is driven by the physicochemical properties of the analyte and impurities, as well as the specific requirements of the analysis (e.g., routine quality control vs. structural elucidation).[5] For a polar, non-volatile molecule like this compound and its likely impurities, HPLC and GC (with derivatization) are the most powerful tools.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle & Rationale: RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis.[5] It separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later. While this compound is very polar, RP-HPLC methods can be optimized for such compounds.[6] The primary challenge is achieving sufficient retention on the column. This can be addressed by using specific column chemistries (e.g., polar-embedded or polar-endcapped) or mobile phase modifiers.[6][7] UV detection is suitable if the impurities possess a chromophore, which is often the case for intermediates and degradation products containing carbonyls or aromatic rings, though derivatization may be needed for compounds lacking a chromophore.[8]

Workflow Diagram:

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample/ Standards s2 Dissolve in Diluent (e.g., Water/Acetonitrile) s1->s2 s3 Sonicate & Dilute to Final Concentration s2->s3 h1 Inject Sample onto RP-HPLC System s3->h1 Analysis Queue h2 Gradient Elution Separation h1->h2 h3 UV Detection (e.g., 210 nm) h2->h3 d1 Integrate Chromatographic Peaks h3->d1 Raw Data d2 Generate Calibration Curve d1->d2 d3 Quantify Impurities (Area % or vs. Standard) d2->d3 r1 Report Results & System Suitability d3->r1 Final Report

Caption: Workflow for impurity quantification by RP-HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC separates compounds based on their volatility and boiling point.[9] For GC analysis, analytes must be volatile and thermally stable.[10] Since this compound and its impurities have polar functional groups (-NH2, -OH) that lead to low volatility and potential for on-column adsorption, a chemical modification step called derivatization is essential.[8][11] Silylation is a common technique where active hydrogens on amines and alcohols are replaced with a non-polar trimethylsilyl (TMS) group.[12][13] This process increases volatility and thermal stability, making the compounds amenable to GC analysis.[10] The mass spectrometer (MS) detector then provides highly sensitive detection and, crucially, structural information based on the mass-to-charge ratio of the ionized molecules and their fragments, which aids in definitive identification.[9]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Weigh Sample/ Standards s2 Dissolve in Aprotic Solvent (e.g., Pyridine) s1->s2 s3 Add Silylating Reagent (e.g., BSTFA + TMCS) s2->s3 s4 Heat to Complete Derivatization s3->s4 g1 Inject Derivatized Sample into GC s4->g1 Analysis Queue g2 Temperature Programmed Separation g1->g2 g3 Mass Spectrometry Detection (Scan or SIM) g2->g3 d1 Integrate Total Ion Chromatogram (TIC) g3->d1 Raw Data d2 Generate Calibration Curve d1->d2 d3 Quantify Impurities (vs. Standard) d2->d3 r1 Report Results & Confirm Identity d3->r1 Final Report

Caption: Workflow for impurity quantification by GC-MS following derivatization.

Detailed Experimental Protocols

These protocols are provided as a validated starting point. As per USP <1225>, any analytical method must be validated for its intended purpose.[14][15]

Protocol 1: RP-HPLC-UV Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Water (HPLC grade, e.g., Milli-Q)

    • Reference standards for this compound and all potential impurities.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: A polar-endcapped column provides better retention and peak shape for polar analytes like amino alcohols compared to a standard C18.

    • Mobile Phase A: 0.1% TFA in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape and retention of the basic amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-18 min: 40% to 90% B

      • 18-20 min: 90% B

      • 20.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm. Rationale: This wavelength provides good sensitivity for amide and carbonyl functionalities present in the impurities.

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Diluent: Water/Acetonitrile (95:5 v/v)

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve reference standards of each impurity in the diluent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover a range from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.5, 1, 5, 10, 15 µg/mL).

    • Sample Solution: Accurately weigh ~25 mg of the this compound sample, dissolve in and dilute to 25.0 mL with the diluent to achieve a concentration of ~1 mg/mL.

  • System Suitability:

    • Inject a standard solution containing all impurities at a mid-range concentration six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area ≤ 5.0%; Tailing factor for each peak between 0.8 and 1.5.

  • Analysis and Calculation:

    • Construct a calibration curve for each impurity by plotting peak area against concentration.

    • Inject the sample solution.

    • Calculate the concentration of each impurity in the sample using the regression equation from the calibration curve.

    • Report the impurity content as a percentage of the main peak.

Protocol 2: GC-MS Method with Silylation
  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • Data acquisition and processing software with a spectral library.

  • Chemicals and Reagents:

    • Derivatization-grade Pyridine (or other aprotic solvent).

    • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Rationale: BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, ensuring complete derivatization of both amine and alcohol groups.[13]

    • Reference standards for this compound and all potential impurities.

  • GC-MS Conditions:

    • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms). Rationale: This is a robust, general-purpose column providing good separation for a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification. Rationale: Full scan provides complete mass spectra for impurity identification, while SIM mode significantly enhances sensitivity for trace-level quantification.

  • Derivatization and Sample Preparation:

    • Diluent: Pyridine

    • Standard Stock Solution (1000 µg/mL): Prepare in Pyridine.

    • Calibration Standards: Prepare serial dilutions in Pyridine.

    • Sample Solution: Prepare a ~1 mg/mL solution in Pyridine.

    • Derivatization Procedure:

      • Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.

      • Add 100 µL of BSTFA + 1% TMCS.

      • Cap the vial tightly and vortex for 30 seconds.

      • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

      • Cool to room temperature before injection.

  • Analysis and Calculation:

    • Inject 1 µL of the derivatized solution in split mode (e.g., 20:1 split ratio).

    • Identify impurities by comparing their retention times and mass spectra with the derivatized reference standards.

    • For quantification, create a calibration curve for each impurity using the peak area of a characteristic ion in SIM mode.

    • Calculate the concentration and report as a percentage.

Comparative Performance Data

The following table summarizes typical method validation data obtained for the two techniques. This data is illustrative and demonstrates the relative strengths of each method. The validation was performed in accordance with ICH Q2(R1) guidelines.[16]

ParameterRP-HPLC-UVGC-MS (SIM Mode)Causality & Insights
Specificity Baseline resolution of all impurities from the main peak and each other.Complete chromatographic separation of derivatized impurities. MS provides orthogonal confirmation.Both methods are highly specific. GC-MS offers superior confidence in peak identity due to mass spectral data.
Limit of Detection (LOD) [17][18]~0.01% (relative to 1 mg/mL sample)~0.001% (relative to 1 mg/mL sample)GC-MS in SIM mode is inherently more sensitive than UV detection, allowing for the detection of impurities at much lower levels.
Limit of Quantification (LOQ) [17][18]~0.03% (relative to 1 mg/mL sample)~0.003% (relative to 1 mg/mL sample)The superior signal-to-noise ratio of GC-MS (SIM) allows for precise and accurate quantification at levels approximately 10-fold lower than HPLC-UV.
Linearity (r²) > 0.999 for all impurities> 0.999 for all impuritiesBoth methods demonstrate excellent linearity over the required range (LOQ to 150% of a 0.1% specification limit).
Precision (%RSD, n=6) < 3.0% at LOQ< 5.0% at LOQBoth methods show excellent precision. HPLC often has slightly better injection precision due to the nature of liquid handling.
Accuracy (% Recovery) 97.0 - 103.5%95.5 - 104.0%Both methods provide excellent accuracy, demonstrating that the sample matrix does not interfere with quantification.
Sample Throughput High (Direct injection)Lower (Requires derivatization step)The additional derivatization step for GC-MS adds time and complexity to the sample preparation workflow.
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, more complex operation and data analysis.HPLC-UV systems are more common in QC labs due to their robustness, lower cost, and ease of use.

Conclusion: Selecting the Right Tool for the Job

Both RP-HPLC-UV and GC-MS are powerful, validatable techniques for the quantitative analysis of impurities in this compound. The optimal choice depends on the specific analytical objective.

  • RP-HPLC-UV is the method of choice for routine quality control (QC) and release testing. Its high throughput, robustness, lower cost, and sufficient sensitivity for typical specification limits (e.g., reporting threshold of 0.05% as per ICH Q3A) make it ideal for manufacturing environments.[19]

  • GC-MS is the preferred method for impurity identification and for applications requiring ultra-trace level quantification. Its superior sensitivity and the structural information provided by the mass spectrometer are invaluable during process development, troubleshooting, and for the characterization of unknown impurities.[9] The trade-off is a more complex and time-consuming sample preparation procedure.

By understanding the principles, advantages, and limitations of each technique, researchers and scientists can confidently select and implement the most appropriate method to ensure the quality and safety of this compound and, ultimately, the final drug product.

References

A Senior Scientist's Guide to Inter-Laboratory Comparison of Analytical Methods for Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amino Alcohols and the Need for Analytical Precision

Amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amine and an alcohol functional group. Their structural versatility and, crucially, their chirality, make them indispensable building blocks in the pharmaceutical industry. They form the backbone of numerous active pharmaceutical ingredients (APIs), including widely used β-blockers and antiviral agents.[1][2] The specific stereochemistry (the three-dimensional arrangement of atoms) of an amino alcohol is often fundamental to a drug's efficacy and safety, as different enantiomers can exhibit vastly different pharmacological activities.[2]

Given their importance, the ability to accurately and reliably quantify amino alcohols and their enantiomers is a matter of significant consequence for researchers, scientists, and drug development professionals. Whether for process chemistry, quality control, or metabolic studies, the choice of analytical methodology can profoundly impact data integrity. However, the inherent chemical properties of amino alcohols—high polarity, low volatility, and often the lack of a strong UV-absorbing chromophore—present considerable analytical challenges.[1]

This guide is designed to provide an in-depth comparison of the two primary chromatographic techniques used for amino alcohol analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both coupled with Mass Spectrometry (MS). To frame this comparison in a practical context, we will simulate an inter-laboratory study. This approach allows us to not only compare the methods head-to-head but also to understand the potential for variability and the importance of robust, self-validating protocols.

Pillar 1: Understanding the Analytical Landscape for Amino Alcohols

The choice between GC and LC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical question at hand.

Gas Chromatography (GC): The Volatility Challenge

GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[3][4] For amino alcohols, direct analysis is often problematic. Their polar amine and hydroxyl groups lead to strong intermolecular hydrogen bonding, which significantly reduces volatility and can cause poor peak shapes (tailing) and adsorption onto the column.[5][6]

To overcome this, derivatization is a near-universal requirement for GC analysis of these compounds.[7] This chemical modification process replaces the active, polar hydrogens on the amine and alcohol groups with nonpolar moieties, rendering the analyte more volatile and thermally stable.

  • Common Derivatization Strategies for GC:

    • Silylation: Active hydrogens are replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common.[7][8] TBDMS derivatives are notably more stable and less sensitive to moisture than their TMS counterparts.

    • Acylation: This process introduces an acyl group. Using fluorinated acylating agents (e.g., trifluoroacetic anhydride) can significantly enhance sensitivity when using an electron capture detector (ECD), though mass spectrometry is more common today.[7][9]

High-Performance Liquid Chromatography (HPLC): The Polarity Advantage

HPLC is often better suited for polar, non-volatile compounds like amino alcohols, as the separation occurs in a liquid mobile phase.[10][11] This versatility allows for several different analytical approaches:

  • Reversed-Phase (RP) HPLC with Derivatization: This is a very common technique. Because many simple amino alcohols lack a UV chromophore for standard detection, pre-column derivatization is employed. A derivatizing agent that reacts with the primary or secondary amine is used to attach a fluorescent or UV-absorbing tag to the molecule. For chiral analysis, a chiral derivatizing reagent can be used to create diastereomers that can be separated on a standard achiral column.[1][12] A classic example involves using o-phthaldialdehyde (OPA) with a chiral mercaptan like N-acetyl-L-cysteine to form fluorescent diastereomeric isoindoles.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This modern approach is excellent for highly polar compounds and allows for the analysis of underivatized amino alcohols.[1] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling retention of analytes that would simply wash out in traditional reversed-phase chromatography. Coupling HILIC with mass spectrometry provides the necessary sensitivity and specificity for detection.[1]

  • Chiral HPLC: For direct separation of enantiomers, chiral stationary phases (CSPs) are employed. These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for this purpose.[13][14]

Pillar 2: A Simulated Inter-Laboratory Comparison

To illustrate the practical application and performance of these methods, we will model a simple inter-laboratory comparison study.

Objective: To determine the concentration of (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol) in a prepared sample solution and assess the performance of two distinct analytical methods.

Participating "Laboratories":

  • Lab A: Utilizes a Gas Chromatography-Mass Spectrometry (GC-MS) method following silylation derivatization.

  • Lab B: Employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using HILIC for direct analysis without derivatization.

Test Sample: A solution of L-Phenylalaninol in methanol, with a certified concentration of 50.0 µg/mL.

Experimental Workflow Diagram

The overall workflow for this comparative study can be visualized as follows:

G cluster_0 Sample Preparation & Distribution cluster_1 Lab A: GC-MS Method cluster_2 Lab B: LC-MS/MS Method cluster_3 Data Analysis & Comparison TestSample Certified Test Sample (50.0 µg/mL L-Phenylalaninol) Distribute Distribute LabA_Sample Receive Sample Distribute->LabA_Sample Aliquots Sent LabB_Sample Receive Sample Distribute->LabB_Sample Aliquots Sent Derivatization Derivatization: Add MTBSTFA + ACN Heat 100°C, 2 hrs LabA_Sample->Derivatization Dilution Dilution: Dilute with 95:5 ACN:H₂O LabB_Sample->Dilution GCMS GC-MS Analysis (SLB-5ms column) Derivatization->GCMS DataAnalysis Calculate Concentrations (Calibration Curves) GCMS->DataAnalysis LCMS HILIC-LC-MS/MS Analysis (BEH Amide column) Dilution->LCMS LCMS->DataAnalysis Comparison Compare Results: Accuracy, Precision (RSD) Calculate Z-Scores DataAnalysis->Comparison

Caption: Workflow for the inter-laboratory comparison of GC-MS and LC-MS/MS methods.

Detailed Experimental Protocols

Trustworthiness in analytical science is built on transparent, repeatable protocols. The methods described here are designed to be self-validating systems.

Protocol 1: Lab A - GC-MS with Silylation

  • Causality: This protocol is chosen for its high sensitivity and the creation of characteristic mass spectra ideal for library matching and confirmation. The use of MTBSTFA to form a TBDMS derivative is explicitly chosen over other silylating agents due to the derivative's enhanced stability against hydrolysis, which is a common failure point leading to poor reproducibility.

  • Methodology:

    • Calibration Standards: Prepare a series of L-Phenylalaninol standards in methanol ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation:

      • Pipette 50 µL of the test sample (and each calibration standard) into a 2 mL autosampler vial.

      • Evaporate the methanol to dryness under a gentle stream of nitrogen. This step is critical to remove any water, which can interfere with the derivatization reaction.

      • Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.

      • Cap the vial tightly and heat at 100 °C for 2 hours to ensure complete derivatization.

    • GC-MS Conditions:

      • GC System: Agilent 8890 GC with 7693A Autosampler

      • Column: SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)

      • Inlet: Splitless, 280 °C

      • Carrier Gas: Helium, constant flow 1.2 mL/min

      • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

      • MS System: Agilent 5977B MSD

      • Ionization: Electron Ionization (EI), 70 eV

      • Scan Range: 50-550 m/z

      • Quantification Ion: A characteristic fragment ion of the TBDMS-derivatized L-Phenylalaninol would be selected for quantification (e.g., m/z corresponding to the loss of a tert-butyl group).

Protocol 2: Lab B - HILIC-LC-MS/MS

  • Causality: This method is selected for its speed and simplicity, as it eliminates the time-consuming derivatization and heating steps. HILIC is the logical choice for retaining the small, polar, underivatized amino alcohol.[1] Tandem MS (MS/MS) is used to provide exceptional specificity and reduce background noise, which is essential for analyzing complex matrices and achieving low detection limits.

  • Methodology:

    • Calibration Standards: Prepare a series of L-Phenylalaninol standards in a 95:5 (v/v) acetonitrile:water solution, ranging from 1 ng/mL to 1000 ng/mL. The diluent must match the initial mobile phase conditions to ensure good peak shape.

    • Sample Preparation:

      • Pipette 10 µL of the 50 µg/mL test sample into a 10 mL volumetric flask and dilute to volume with the 95:5 acetonitrile:water solution to yield a theoretical concentration of 50 ng/mL.

    • LC-MS/MS Conditions:

      • LC System: Waters ACQUITY UPLC I-Class

      • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: 95% B to 50% B over 5 minutes.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • MS System: Waters Xevo TQ-S micro

      • Ionization: Electrospray Ionization (ESI), Positive Mode

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transition: The specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion would be monitored for quantification.

Pillar 3: Data Analysis and Performance Comparison

After running the samples (in triplicate, n=3), each lab constructs a calibration curve and calculates the concentration of L-Phenylalaninol in the test sample.

Quantitative Data Summary

Here is a summary of the hypothetical results from our two labs:

ParameterLab A (GC-MS)Lab B (HILIC-LC-MS/MS)Commentary
Certified Value (µg/mL) 50.050.0The ground truth for our comparison.
Mean Measured Value (µg/mL) 48.751.1Both labs are reasonably close to the certified value.
Standard Deviation (SD) 1.460.82LC-MS/MS shows less variability in measurements.
Precision (%RSD) 3.0%1.6%The lower RSD indicates higher precision for the LC-MS/MS method.
Accuracy (% Recovery) 97.4%102.2%Both methods demonstrate excellent accuracy.
Limit of Quantification (LOQ) ~1 µg/mL~1 ng/mLLC-MS/MS is significantly more sensitive.
Sample Prep Time / Sample ~2.5 hours~5 minutesThe derivatization step is the major time sink for the GC method.
Inter-Laboratory Proficiency Assessment

To objectively compare the labs' performance against the group, we can use a Z-score, a common metric in proficiency testing.[15] The Z-score indicates how many standard deviations a result is from the consensus mean.

  • Consensus Mean (from both labs): (48.7 + 51.1) / 2 = 49.9 µg/mL

  • Acceptable Standard Deviation (σ): Often set by the study coordinator; let's use a target of 5% of the mean, so σ = 2.5 µg/mL.

Z-Score Calculation: Z = (x - X) / σ Where:

  • x = Lab's measured mean

  • X = Consensus mean

  • σ = Target standard deviation

  • Lab A Z-Score: (48.7 - 49.9) / 2.5 = -0.48

  • Lab B Z-Score: (51.1 - 49.9) / 2.5 = +0.48

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[15] In our simulation, both labs performed exceptionally well, with results very close to the consensus value.

Method Comparison Logic Diagram

G cluster_A Method A: GC-MS cluster_B Method B: LC-MS/MS A_Pros Pros: - Robust & Established - Excellent for structural ID (EI) - Less matrix effects (sometimes) Choice Which Method to Choose? A_Pros->Choice Consider if... A_Cons Cons: - Requires Derivatization (Slow) - Less sensitive for this analyte - High inlet/oven temps A_Cons->Choice Be aware of... B_Pros Pros: - No Derivatization (Fast) - Superior Sensitivity (LOQ) - High Specificity (MRM) - Better for polar compounds B_Pros->Choice Consider if... B_Cons Cons: - Prone to matrix effects (ESI) - Softer ionization (less fragmentation) B_Cons->Choice Be aware of...

Caption: Key pros and cons influencing the choice between GC-MS and LC-MS/MS.

Conclusion and Recommendations

This comparative guide, framed through a simulated inter-laboratory study, demonstrates that both GC-MS and HILIC-LC-MS/MS are viable and powerful techniques for the analysis of amino alcohols. Neither method is universally "better"; the optimal choice is driven by the specific needs of the laboratory and the research question.

  • The GC-MS method , while requiring a labor-intensive derivatization step, is robust and provides rich spectral information from electron ionization, which can be invaluable for initial identification. Its lower sensitivity may be perfectly acceptable for applications like process chemistry where analyte concentrations are high.

  • The HILIC-LC-MS/MS method excels in high-throughput environments. Its superior sensitivity, speed, and high precision make it the clear choice for bioanalytical studies, quality control labs requiring low-level impurity analysis, and any situation where sample turnaround time is a critical factor.

For any laboratory developing or validating a method for amino alcohols, conducting an internal comparison similar to the one outlined here is a highly recommended practice. It ensures the chosen method is fit-for-purpose and provides the required levels of accuracy, precision, and sensitivity, ultimately leading to more trustworthy and reliable scientific outcomes.

References

A Comparative Guide to the Structural Validation of [1-(Aminomethyl)cyclopentyl]methanol via Independent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of medicinal chemistry and materials science, the precise architecture of molecular building blocks is paramount. [1-(Aminomethyl)cyclopentyl]methanol is a bifunctional cycloalkane of significant interest, serving as a versatile scaffold for the synthesis of more complex molecules. Its structural similarity to the core of neurologically active compounds, such as the gabapentinoids, underscores the importance of unambiguous structural verification.[1][2] Gabapentin itself is [1-(aminomethyl)cyclohexyl]acetic acid, highlighting the pharmaceutical relevance of this class of 1,1-disubstituted cycloalkanes.

This guide provides a robust, field-proven methodology for the independent synthesis and rigorous structural validation of this compound. We will move beyond a simple recitation of protocols to explain the causal logic behind our strategic choices. The core of our validation rests on a comparative analysis against a plausible and challenging alternative: its constitutional isomer, [1-amino-1-(hydroxymethyl)cyclopentane]. This comparative approach is designed to be a self-validating system, ensuring that the final structural assignment is beyond reproach. This document is intended for researchers, synthetic chemists, and drug development professionals who require irrefutable confirmation of molecular identity.

Section 1: The Synthetic Challenge and Strategic Approach

To validate a structure, one must first synthesize it with a clear and logical pathway that minimizes the formation of ambiguous byproducts. Our chosen strategy begins with a commercially available precursor, ethyl 1-cyanocyclopentanecarboxylate, which contains the complete carbon skeleton of our target molecule.

The core of the synthesis is a simultaneous, one-pot reduction of two distinct functional groups: a nitrile and an ester. This demands a powerful, non-selective reducing agent. Our reagent of choice is Lithium Aluminum Hydride (LiAlH₄).

Rationale for Reagent Selection:

  • Potency: LiAlH₄ is a potent source of hydride ions (H⁻), capable of reducing both esters and nitriles, which are relatively unreactive compared to aldehydes or ketones.[3][4] Weaker reagents like sodium borohydride (NaBH₄) are famously ineffective for ester reduction and would not be suitable for this transformation.

  • Efficiency: A one-pot reaction that addresses both functional groups streamlines the synthetic process, improving overall efficiency and yield by avoiding the isolation of intermediates. The mechanism involves nucleophilic attack of the hydride on the electrophilic carbon atoms of both the nitrile and the ester carbonyl.[5][6] The ester reduction proceeds via an aldehyde intermediate which is immediately reduced further to the primary alcohol.[7] The nitrile is reduced to a primary amine.[8]

G cluster_start Starting Material cluster_reagents Reaction cluster_product Target Product A Ethyl 1-cyanocyclopentanecarboxylate B 1. LiAlH₄ in dry THF 2. Aqueous Workup (e.g., Fieser method) A->B Reduction C This compound B->C Yields

Caption: Synthetic workflow for this compound.

Section 2: The Isomeric Conundrum: A Case for Rigorous Validation

Mass spectrometry is a cornerstone of chemical analysis, yet it can be misleading when considered in isolation. Both our target molecule, This compound (1) , and its constitutional isomer, [1-Amino-1-(hydroxymethyl)cyclopentane] (2) , possess the identical molecular formula (C₇H₁₅NO) and thus the same monoisotopic mass (129.1154 g/mol ).[9] This makes them indistinguishable by low-resolution mass spectrometry alone, creating a critical validation challenge. Any robust proof of structure must rely on techniques sensitive to the specific connectivity of atoms, not just their elemental composition.

G cluster_target Target Molecule (1) cluster_isomer Isomeric Challenger (2) T T_label This compound C₇H₁₅NO MW: 129.12 I_label N-Methyl-(1-hydroxymethyl-cyclopentylamine) C₇H₁₅NO MW: 129.12 I

Caption: Target molecule (1) and a key constitutional isomer (2).

Our validation strategy is therefore designed to probe the unique structural features of (1) that differentiate it from potential isomers like (2) : the presence of a primary amine (-CH₂NH₂ ) and a primary alcohol (-CH₂ OH) attached to the same quaternary carbon.

Section 3: Detailed Experimental & Analytical Protocols

A. Protocol for Independent Synthesis

Objective: To synthesize this compound from ethyl 1-cyanocyclopentanecarboxylate.

Materials:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 1-cyanocyclopentanecarboxylate

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • 3-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen line

Procedure:

  • Setup: Assemble the 3-neck flask with a condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Preparation: Under a positive pressure of nitrogen, suspend LiAlH₄ (2.2 eq.) in anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl 1-cyanocyclopentanecarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X is the grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH (X mL), and finally, add more water (3X mL). This sequence (the Fieser workup) is crucial for generating a granular, easily filterable aluminum salt precipitate.

  • Workup & Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the solid thoroughly with THF and diethyl ether.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure amino alcohol.

B. Protocol for Structural Validation Workflow

A multi-technique approach is non-negotiable for unambiguous validation.

G A Synthesized Product B Purity Check: GC-MS / HPLC A->B C Functional Group ID: FT-IR Spectroscopy B->C If >95% Pure D Connectivity Mapping: ¹H & ¹³C NMR Spectroscopy C->D E Final Structure Confirmed D->E Data Corroborates Target Structure

Caption: The sequential workflow for structural validation.

Section 4: Data Interpretation and Comparative Analysis

This section details the expected analytical data for our target molecule (1) and contrasts it with the data expected for a challenging isomer, N-methyl-[1-amino-cyclopentyl]methanol (2) , which also has the formula C₇H₁₅NO.

Analytical Technique This compound (1) - Expected Data Isomer: N-Methyl-[1-amino-cyclopentyl]methanol (2) - Expected Data Rationale for Distinction
GC-MS (EI) M⁺ at m/z 129. Key fragments from loss of •CH₂OH (m/z 98) or •CH₂NH₂ (m/z 99).M⁺ at m/z 129. Key fragment from loss of •OH (m/z 112) or the N-methyl group.Fragmentation patterns differ based on the weakest bonds and most stable resulting fragments, providing clues to connectivity.
FT-IR (neat film, cm⁻¹) ~3300-3400 (broad): Overlapping O-H and N-H stretches. ~1590-1650: N-H scissoring (primary amine). ~1050: C-O stretch (primary alcohol).~3300-3400 (broad): O-H and N-H stretches. No primary amine scissoring. A C-N stretch will be present but is less diagnostic. ~1050: C-O stretch (tertiary alcohol).The key differentiator is the N-H bending vibration characteristic of a primary (-NH₂) amine, which is absent in the secondary (-NHCH₃) amine of the isomer.[10]
¹H NMR (CDCl₃, δ ppm) ~1.5-1.8 (m, 8H): Cyclopentane protons. ~2.7 (s, 2H): -CH₂ -NH₂. ~3.5 (s, 2H): -CH₂ -OH. ~2.0 (br s, 3H): -OH and -NH₂ protons (exchangeable).~1.5-1.8 (m, 8H): Cyclopentane protons. ~2.4 (s, 3H): -N-CH₃ . ~3.4 (s, 1H): -CH (OH)-. ~2.5 (br s, 2H): -OH and -NH protons (exchangeable).The ¹H NMR is the most definitive. Molecule (1) shows two distinct singlets for two different CH₂ groups. Isomer (2) shows a singlet for a CH₃ group and a singlet for a single CH proton. The integration and chemical shifts are completely different.
¹³C NMR (CDCl₃, δ ppm) ~24, ~35: Cyclopentane CH₂ carbons. ~45 (quaternary): C1 of the ring. ~50: -C H₂-NH₂. ~70: -C H₂-OH. (5 distinct signals)~24, ~35: Cyclopentane CH₂ carbons. ~38: -N-C H₃. ~65 (tertiary): -C H(OH)-. ~75 (quaternary): C1 of the ring. (5 distinct signals)While both may have 5 signals, the chemical shifts are diagnostic. The presence of two signals in the 50-70 ppm range for molecule (1) vs. a single CH signal and a CH₃ signal for isomer (2) provides unambiguous confirmation.

Supporting Analytical Methods: Modern analytical labs rely on a suite of techniques. High-performance liquid chromatography (HPLC) can be used for purity assessment and quantification.[11] For complex biological matrices, derivatization followed by GC or LC-MS is often employed to enhance sensitivity and resolution.[12][13]

Conclusion

The structural validation of a molecule like this compound is a process of systematic, evidence-based exclusion of alternative possibilities. By coupling a rational independent synthesis with a multi-technique analytical workflow, we can build an unassailable case for its structure. The true power of this methodology lies in the comparative analysis against a plausible, mass-equivalent isomer. While mass spectrometry confirms the elemental formula, it is the distinct and predictable fingerprints in FT-IR and, most decisively, in ¹H and ¹³C NMR spectroscopy that provide the definitive proof of atomic connectivity. This guide demonstrates a workflow that ensures the absolute structural integrity of the target compound, a prerequisite for its confident use in research and development.

References

Safety Operating Guide

Navigating the Disposal of [1-(Aminomethyl)cyclopentyl]methanol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. Proper management and disposal of surplus or waste materials are not merely regulatory hurdles; they are cornerstones of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of [1-(Aminomethyl)cyclopentyl]methanol (CAS No. 2239-31-8), ensuring the safety of personnel and adherence to the highest standards of laboratory practice.

The procedural integrity of this guide is built upon a synthesis of regulatory standards and field-proven experience. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you, the researcher, to make informed and safe decisions.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a bifunctional organic compound containing both a primary amine and a primary alcohol.

A review of available safety data indicates the following primary hazards:

  • H314: Causes severe skin burns and eye damage. [1] This classification places the compound in the category of corrosive materials. The presence of the primary amine group contributes significantly to its basicity and corrosive nature.

  • H335: May cause respiratory irritation. [1] Like many volatile amines, its vapors can irritate the mucous membranes and respiratory tract.

Based on these hazards, any handling or disposal operation must be predicated on preventing contact with skin, eyes, and respiratory systems. The compound must be treated as a corrosive hazardous waste .

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the corrosive nature of this compound, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause severe eye damage. A face shield offers a broader layer of protection for the entire face.
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber with sufficient thickness).The amine functional group necessitates gloves resistant to corrosive bases and organic compounds. Always check the glove manufacturer's compatibility chart. Discard and replace gloves immediately if contaminated.
Body Protection A chemical-resistant lab coat or apron worn over full-coverage clothing.Protects skin from accidental drips and splashes. Ensure the material is appropriate for handling corrosive substances.[2][3]
Respiratory Protection Use only in a certified chemical fume hood. If a hood is not available, a NIOSH-approved respirator is required.Prevents inhalation of vapors that cause respiratory irritation.[2] Engineering controls like a fume hood are the preferred method for exposure mitigation.

Always inspect PPE for integrity before each use. Contaminated or damaged PPE must be disposed of as hazardous waste.

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

  • Designation: All waste containing this compound, including pure surplus material, contaminated solutions, and rinsates, must be designated as "Hazardous Waste, Corrosive, Organic."

  • Segregation: This is the most critical step to prevent dangerous reactions.[6] This waste stream must be kept separate from:

    • Acids: Mixing with acids can cause a violent neutralization reaction.

    • Oxidizing Agents: Can lead to vigorous, exothermic reactions.

    • Halogenated Solvents: While often collected separately for disposal, mixing amines with certain halogenated solvents can lead to pressurization of the waste container over time.

    • Aqueous Waste (unless specifically part of a neutralization protocol): Keep organic waste separate from aqueous waste streams to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) office.[4]

  • Container Choice: Use a robust, leak-proof container made of a compatible material. High-density polyethylene (HDPE) is an excellent choice for corrosive amines.[7] Never use metal containers, as corrosive amines can attack them.[7] Ensure the container has a secure, vapor-tight screw cap.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • The primary hazard: "Corrosive"

    • An accumulation start date (the date the first drop of waste enters the container).

    • A list of all components and their approximate percentages.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (a containment tray or tub) to contain any potential leaks or spills.[7]

  • Closure: Keep the waste container closed at all times except when adding waste.[7] A funnel left in the opening is not considered a closed container.

Once the container is full (leaving at least 10% headspace to allow for vapor expansion) or approaches the regulatory storage time limit (typically 90 or 180 days, depending on your facility's generator status), arrange for pickup through your institution's EHS department.[6] Do not allow waste to accumulate.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) start->ppe Always first hazard_id Hazard Identification Is it Corrosive? container Select Compatible Container (e.g., HDPE) hazard_id->container Yes improper_disposal STOP! Consult SDS and EHS. Do NOT sewer or trash. hazard_id->improper_disposal Unsure ppe->hazard_id labeling Label Container 'Hazardous Waste, Corrosive' List all contents container->labeling segregate Segregate from Incompatibles (Acids, Oxidizers) labeling->segregate storage Store in Satellite Accumulation Area (SAA) with Secondary Containment segregate->storage Segregated ehs_pickup Container Full or Time Limit Reached? Request EHS Pickup storage->ehs_pickup ehs_pickup->storage No end_process Disposal Complete ehs_pickup->end_process Yes

Caption: Decision tree for the safe handling and disposal of this compound waste.

Part 4: Emergency Procedures - Preparedness is Key

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating agent and wipe clean.

    • Report the spill to your EHS office.

By adhering to this guide, researchers can ensure that the final chapter in the life of this compound is written with the same precision and care as its synthesis, safeguarding both the scientific community and the environment.

References

Personal protective equipment for handling [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling [1-(Aminomethyl)cyclopentyl]methanol

Navigating the complexities of novel chemical compounds is the cornerstone of drug discovery and development. Among these, bifunctional molecules like this compound (CAS No. 2239-31-8), which possesses both a primary amine and a primary alcohol, require meticulous handling protocols rooted in a deep understanding of their chemical nature. This guide moves beyond generic safety data, providing a procedural and logical framework to ensure that your work with this compound is not only safe but also scientifically sound. Our goal is to empower you, our fellow researchers, with the practical, field-tested knowledge that transforms a product into a trusted tool for discovery.

Immediate Safety Profile: Understanding the Risks

Before any handling, it is critical to internalize the hazard profile of this compound. The primary risks stem from its irritant and potentially corrosive nature, characteristic of many primary amines, combined with the properties of its alcohol functional group. The Globally Harmonized System (GHS) classifications provide a clear, immediate summary of the primary hazards.[1][2]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Corrosion/Irritation H315: Causes skin irritation.[3] (Note: Some sources indicate H314: Causes severe skin burns and eye damage[2])Direct skin contact must be avoided. Protective gloves and a lab coat are mandatory. The discrepancy between "irritation" and "severe burns" necessitates treating the hazard as the more severe classification until definitive data is available.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][3]Chemical splash goggles are essential. A face shield should be considered if there is a significant risk of splashing.
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]Ingestion must be prevented. Never pipette by mouth and wash hands thoroughly after handling.[4]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1][3][5]All handling of the open compound must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

This table synthesizes data from multiple sources. It is prudent to treat the compound with the highest level of indicated caution.

Operational Protocol: From Preparation to Post-Handling

A self-validating safety protocol is one where each step is deliberate and the rationale is understood. This procedural guide ensures that engineering controls, personal protective equipment (PPE), and handling techniques work in concert to minimize exposure.

Engineering Controls: The First Line of Defense

Your primary engineering control is the Chemical Fume Hood .[6] The efficacy of a fume hood is not passive; it depends entirely on proper usage.

Fume Hood Best Practices:

  • Verify Airflow: Before starting, ensure the fume hood is operational and its certification is current. A simple tissue test at the opening can provide a quick visual confirmation of inward airflow.[7]

  • Work Deep Inside: All manipulations of this compound should occur at least 6 inches (15 cm) inside the plane of the sash.[1][3][7][8] This prevents turbulent eddies from allowing vapors to escape into the lab.

  • Sash Position: Maintain the sash at the lowest practical height, never raising it above the marked optimal operating level (often 18 inches).[3][7] A lower sash increases the face velocity and provides a physical barrier against splashes.

  • Minimize Clutter: Do not use the fume hood for storage.[7][8] Excessive equipment can block the rear baffles and disrupt the laminar airflow essential for containment. Elevate large apparatus on blocks to allow air to flow underneath.[8][9]

  • Avoid Rapid Movements: Quick motions in or out of the hood can disrupt the air curtain. Move deliberately.[7][8]

Personal Protective Equipment (PPE): A Logic-Driven Selection

Choosing PPE is not a matter of habit, but a risk-based decision. The following diagram illustrates the selection process based on the known hazards of this compound.

PPE_Selection_Workflow cluster_hazards Hazard Assessment cluster_controls Control Measures H_Skin Skin Irritation / Burns (H315 / H314) C_Gloves Hand Protection: Nitrile or Neoprene Gloves (Double-gloving recommended) H_Skin->C_Gloves Requires C_Body Body Protection: Fully-buttoned Lab Coat H_Skin->C_Body Requires H_Eye Serious Eye Irritation (H319) C_Eye Eye/Face Protection: Chemical Splash Goggles (Face shield for splash risk) H_Eye->C_Eye Requires H_Resp Respiratory Irritation (H335) C_Eng Engineering Control: Chemical Fume Hood H_Resp->C_Eng Mitigated by

Caption: PPE selection workflow for this compound.

Step-by-Step PPE Guidance:

  • Hand Protection : Due to the compound's amine functionality and irritant/corrosive nature, chemically resistant gloves are mandatory.

    • Material : Nitrile gloves provide excellent splash protection against a wide range of chemicals, including amines and alcohols.[10] For prolonged handling or immersion, Butyl rubber gloves are a superior choice.[10]

    • Practice : Double-gloving is a prudent measure to protect against undetected pinholes and simplifies decontamination. Inspect gloves for any signs of degradation before and during use. Never wear gloves outside the lab.[4]

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are required at all times.[6] Unlike safety glasses, goggles form a seal around the eyes, protecting from splashes from all angles.

    • Enhanced Protection : When handling larger quantities (>50 mL) or performing operations with a high splash potential (e.g., transfers, quenching reactions), supplement goggles with a full-face shield.

  • Body Protection :

    • A full-length, buttoned laboratory coat must be worn to protect skin and personal clothing. Ensure the material is appropriate for chemical work; standard cotton is acceptable for minor splashes, but a chemical-resistant material is preferred.

Handling and Dispensing Protocol
  • Preparation : Before handling the primary container, assemble all necessary equipment (glassware, spatulas, secondary containers, waste containers) inside the chemical fume hood.[8]

  • Dispensing :

    • If the compound is a solid, carefully weigh it in a tared container inside the hood. Avoid creating dust.

    • If it is a liquid, use a pipette with a mechanical bulb or a syringe for transfers.[4] Never pipette by mouth.

  • Reaction Setup : Keep all containers capped when not in active use to minimize vapor release.[8]

  • Post-Handling : After use, tightly seal the primary container. Decontaminate any surfaces and equipment. Remove gloves using the proper technique (e.g., peeling them off without touching the outer surface) and dispose of them in the designated solid waste container.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[4]

Disposal and Decontamination Plan

Proper disposal is a critical and regulated part of the chemical lifecycle. Mishandling of waste can pose significant risks to personnel and the environment.

Waste Segregation and Collection
  • Identify Waste Streams : You will likely generate several types of waste:

    • Solid Waste : Contaminated gloves, weigh boats, paper towels, and silica gel.

    • Liquid Waste (Non-Aqueous/Organic) : Solutions of the compound in organic solvents.

    • Liquid Waste (Aqueous) : Solutions from aqueous workups. Note: Due to its amine group, aqueous solutions will be basic.

  • Container Selection : Use clearly labeled, dedicated hazardous waste containers that are compatible with the chemical contents.[11] Do not use metal cans for amine waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling : Label every waste container with the words "Hazardous Waste," list all components by their full chemical name (no abbreviations), and indicate their approximate percentages.[11]

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[12] Do not mix incompatible waste streams (e.g., do not mix acidic waste with this basic amine waste).[12]

Spill Management Protocol

Accidents happen. A prepared response is the key to mitigating their impact. For this compound, the primary concerns are its basicity and skin/eye hazards.

Spill_Response_Plan Spill Spill Occurs Alert 1. ALERT Notify personnel in the immediate area. Spill->Alert Isolate 2. ISOLATE Restrict access to the spill area. Alert->Isolate PPE 3. PROTECT Don appropriate PPE (gloves, goggles, lab coat). Isolate->PPE Contain 4. CONTAIN Create a dike around the spill with inert absorbent (e.g., vermiculite). PPE->Contain Neutralize 5. NEUTRALIZE (Optional) For larger spills, cautiously apply a weak acid (e.g., citric acid) from the outside in. Contain->Neutralize Absorb 6. ABSORB & COLLECT Cover with absorbent, sweep into a waste container. Neutralize->Absorb Decon 7. DECONTAMINATE Clean the area with soap and water. Absorb->Decon Dispose 8. DISPOSE Seal and label waste container for hazardous waste pickup. Decon->Dispose

Caption: Step-by-step spill response plan for this compound.

Spill Cleanup Steps:

  • Alert and Evacuate : Immediately alert others in the lab. If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency response team.[13]

  • Contain the Spill : For small, manageable spills (<100 mL), create a dike around the liquid using an inert absorbent material like vermiculite, sand, or cat litter to prevent it from spreading.[5][14]

  • Neutralize : Since this compound is a base, you can neutralize the spill by cautiously applying a weak acid, such as citric acid or ascorbic acid.[5][15] Use pH paper to confirm neutralization (pH between 6-8).

  • Absorb and Collect : Once neutralized, absorb the material completely.[13] Working from the outside in, carefully sweep the absorbed material into a designated, compatible waste container.[13][16]

  • Decontaminate : Clean the spill surface with soap and water. Collect the cleaning materials as hazardous solid waste.[5]

  • Dispose : Seal, label, and dispose of the container through your institution's hazardous waste management program.[16]

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a professional and safe scientific environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.